5-bromo-N-(2-fluorophenyl)-2-furamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO2/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVHULUBYKZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354440 | |
| Record name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312704-38-4 | |
| Record name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 5-bromo-N-(2-fluorophenyl)-2-furamide
Introduction
The N-aryl amide scaffold is a privileged structure in medicinal chemistry and materials science, valued for its conformational rigidity and specific hydrogen bonding capabilities. The target molecule, 5-bromo-N-(2-fluorophenyl)-2-furamide, combines a halogenated furan ring with a fluorinated aniline moiety. Halogen atoms, particularly bromine and fluorine, are often incorporated into bioactive molecules to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a detailed, field-proven methodology for the synthesis of this compound and a comprehensive strategy for its structural verification, grounded in established chemical principles.
Part 1: Chemical Synthesis
Synthesis Principle & Reaction Scheme
The formation of this compound is achieved via an amide bond formation between 5-bromo-2-furoic acid and 2-fluoroaniline. A direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow, necessitating the activation of the carboxylic acid. The most robust and widely adopted strategy for this conversion is the transformation of the carboxylic acid into a highly reactive acyl chloride intermediate.[2][3] This intermediate readily undergoes nucleophilic acyl substitution with the amine to form the desired amide.
The chosen method involves the in-situ generation of 5-bromo-2-furoyl chloride from 5-bromo-2-furoic acid using thionyl chloride (SOCl₂).[4][5] Thionyl chloride is an ideal reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.[2] The subsequent addition of 2-fluoroaniline, in the presence of a base to scavenge the newly formed HCl, yields the final product.
Overall Reaction Scheme:
-
Step 1 (Activation): 5-bromo-2-furoic acid → 5-bromo-2-furoyl chloride
-
Step 2 (Coupling): 5-bromo-2-furoyl chloride + 2-fluoroaniline → this compound
Caption: Workflow for the synthesis of the target amide.
Detailed Experimental Protocol
Materials:
-
5-bromo-2-furoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Toluene
-
2-fluoroaniline (1.1 eq)[6]
-
Anhydrous Pyridine (2.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Activation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-furoic acid (1.0 eq) and anhydrous toluene. Stir the suspension and add thionyl chloride (1.5 eq) dropwise. Heat the mixture to reflux for 2-3 hours.[4] The reaction can be monitored for the cessation of gas evolution (HCl and SO₂).
-
Causality: Refluxing ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride. Toluene is used as an inert solvent with an appropriate boiling point.[4]
-
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions in the next step.
-
Amide Coupling: Re-dissolve the crude 5-bromo-2-furoyl chloride residue in fresh anhydrous toluene. Cool the flask in an ice bath (0 °C). In a separate flask, prepare a solution of 2-fluoroaniline (1.1 eq) and anhydrous pyridine (2.0 eq) in anhydrous toluene.
-
Add the aniline solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Causality: The reaction is performed at 0 °C initially to control the exothermic reaction between the highly reactive acyl chloride and the amine. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[7]
-
-
Work-up and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and add ethyl acetate to extract the organic product. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and aniline), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture. Filter the purified crystals, wash with cold hexanes, and dry under vacuum to yield this compound as a solid.[8]
Part 2: Structural Characterization
A multi-technique spectroscopic approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized compound. This process forms a self-validating system where the data from each analysis must be consistent with the proposed structure.
Caption: A multi-faceted approach to structural validation.
Spectroscopic Data Analysis
The following table summarizes the expected spectroscopic data for this compound.[9][10][11]
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~9.0-10.0 ppm (s, 1H, NH ); ~8.0-8.5 ppm (m, 1H, Ar-H ); ~7.0-7.5 ppm (m, 5H, Ar-H & Furan-H ) |
| Splitting | Amide proton is a broad singlet. Aromatic and furan protons show complex multiplets due to H-H and H-F coupling. | |
| ¹³C NMR | Chemical Shift (δ) | ~155-160 ppm (C =O); ~140-150 ppm (Ar-C -F, C -Br); ~110-130 ppm (Aromatic & Furan C H) |
| FT-IR | Wavenumber (cm⁻¹) | ~3300-3400 (N-H stretch); ~1660-1680 (Amide I, C=O stretch); ~1520-1550 (Amide II, N-H bend) |
| Mass Spec. | Molecular Ion (m/z) | Two peaks of nearly equal intensity at m/z 283 and 285, corresponding to [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes.[9][12] |
Expert Insights:
-
¹H NMR: The amide proton's chemical shift can be concentration-dependent. The protons on the fluorophenyl ring will exhibit complex splitting patterns not only from coupling to adjacent protons but also from coupling to the ¹⁹F nucleus.
-
¹³C NMR: The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling, a key diagnostic feature.
-
FT-IR: The position of the amide C=O stretch is indicative of the electronic environment and hydrogen bonding. A value around 1670 cm⁻¹ would be typical for this type of aromatic amide.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₁H₇BrFNO₂) by providing a highly accurate mass measurement.[12]
Conclusion
The synthesis of this compound can be reliably achieved through a two-step, one-pot procedure involving the activation of 5-bromo-2-furoic acid with thionyl chloride followed by coupling with 2-fluoroaniline. The identity and purity of the final product must be rigorously confirmed through a combination of NMR, FT-IR, and Mass Spectrometry. This guide presents a robust and logical framework for both the synthesis and the comprehensive characterization required for advanced research and development applications.
References
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Shigehiro, T., et al. (2004). Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. PNAS. Available at: [Link]
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PrepChem (N.D.). Synthesis of 5-bromo-2-furancarboxylic acid chloride. Available at: [Link]
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Shcherbyna, R., et al. (2024). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). proLékaře.cz. Available at: [Link]
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Shigehiro, T., et al. (2004). Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. PubMed. Available at: [Link]
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Various Authors (2019). What should I reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Available at: [Link]
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PubChem (N.D.). 5-Bromo-2-fluoroaniline. Available at: [Link]
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Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]
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NIH (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 5-Bromo-2-fluoroaniline in Modern Chemical Synthesis. Available at: [Link]
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Various Authors (2015). Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides. ResearchGate. Available at: [Link]
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Wikipedia (N.D.). 2-Furoyl chloride. Available at: [Link]
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Li, C., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. PMC - NIH. Available at: [Link]
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LibreTexts Chemistry (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]
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Various Authors (2019). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. ResearchGate. Available at: [Link]
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Various Authors (2018). SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. Indian J.Sci.Res. Available at: [Link]
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Nardo, L., et al. (2019). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives With Enhanced Fluorescence Quantum Yields. PubMed. Available at: [Link]
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Jagtap, V. A., et al. (2015). Synthesis and preliminary evaluation of some 2-amino-n'-[substituted]-4,5,6,7- tetrahydro-1-benzothiophene-3-carbohydrazide as antimicrobial agents. ResearchGate. Available at: [Link]
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Various Authors (2016). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-N-(2-fluorophenyl)-2-furamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 5-bromo-N-(2-fluorophenyl)-2-furamide. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a foundational resource for researchers. It outlines the predicted characteristics based on the structural motifs present and furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This guide is designed to empower researchers in drug discovery and development with the necessary theoretical framework and practical methodologies to fully characterize this and similar compounds, ensuring scientific integrity and accelerating research timelines.
Introduction: Unveiling a Compound of Interest
This compound emerges as a compound of significant interest within the landscape of medicinal chemistry and drug discovery. Its structure, featuring a brominated furan ring coupled to a fluorinated phenylamine via an amide linkage, suggests a potential for diverse biological activities. The strategic placement of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing membrane permeability, metabolic stability, and binding affinity to biological targets.
This guide delves into the essential physicochemical properties that are paramount for assessing the drug-like potential of this compound. Understanding these characteristics is a critical first step in any drug development pipeline, informing formulation strategies, predicting in vivo behavior, and guiding further molecular optimization.
Molecular Structure:
Caption: Chemical structure of this compound.
Core Physicochemical Properties: A Predictive and Experimental Approach
The following sections detail the key physicochemical parameters of this compound. Where experimental data is unavailable, we provide predicted values and emphasize the importance of empirical determination through the outlined protocols.
Molecular Formula, Weight, and Identity
A foundational aspect of any chemical entity is its precise molecular identity. This information is critical for all subsequent analytical and experimental work.
| Property | Value | Source |
| CAS Number | 312704-38-4 | [1] |
| Molecular Formula | C₁₁H₇BrFNO₂ | [1] |
| Molecular Weight | 284.08 g/mol | [1] |
| IUPAC Name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | - |
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It describes the partitioning of a compound between an octanol and a water phase.
| Property | Value | Source |
| Predicted LogP | 2.9 - 3.5 | (Consensus of cheminformatics tools) |
Field Insight: A LogP in this range suggests good membrane permeability, a desirable trait for oral bioavailability. However, it also flags a potential for non-specific binding and lower solubility. The interplay between the hydrophilic amide group and the lipophilic aromatic and furan rings, along with the halogen substituents, creates a molecule with balanced lipophilicity.
This classic method provides a direct measure of the partition coefficient.
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous buffer.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Experimental workflow for LogP determination.
Aqueous Solubility
The aqueous solubility of a compound is a critical factor influencing its absorption and bioavailability. Poor solubility can be a major hurdle in drug development.
| Property | Value | Source |
| Predicted Aqueous Solubility | Low | (Based on high LogP and crystalline nature of amides)[2][3] |
Field Insight: The planar aromatic systems in the molecule can lead to strong crystal lattice packing, which, combined with its lipophilicity, suggests that aqueous solubility will be a parameter requiring careful attention during formulation development. Amide groups can participate in hydrogen bonding with water, which may partially offset the low solubility.[2][3]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: The equilibrium solubility is the concentration of the compound in the saturated solution.
Acid-Base Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. This is crucial for understanding its behavior in different physiological environments.
| Property | Value | Source |
| Predicted pKa (Amide N-H) | ~17-18 | (General value for secondary amides) |
| Predicted pKa (Furan Ring) | Not significantly acidic or basic | - |
Field Insight: The amide proton is very weakly acidic and will not be ionized under physiological conditions. The overall molecule is expected to be neutral across the physiological pH range. This neutrality can be advantageous for passive diffusion across cell membranes.
Given the predicted low aqueous solubility, a co-solvent approach is recommended.
-
Co-solvent Selection: Choose a water-miscible co-solvent in which the compound is soluble (e.g., methanol, ethanol, or DMSO).
-
Sample Preparation: Dissolve a precise amount of this compound in a series of aqueous solutions with varying percentages of the chosen co-solvent.
-
Titration: Titrate each solution with a standardized strong acid (e.g., HCl) and a standardized strong base (e.g., NaOH), while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa in the co-solvent mixture is determined from the inflection point of the titration curve.
-
Extrapolation to Aqueous pKa: Repeat the titration at several co-solvent concentrations and extrapolate the apparent pKa values to 0% co-solvent to estimate the aqueous pKa.
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
Furan Protons: Two doublets in the range of 6.5-7.5 ppm.
-
Amide Proton (N-H): A broad singlet typically observed between 8.0 and 10.0 ppm.
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region, approximately 160-170 ppm.
-
Aromatic and Furan Carbons: Multiple signals between 110 and 160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign all proton and carbon signals, confirming the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorptions:
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
C-N Stretch and N-H Bend (Amide II): A band around 1550 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M+): An intense peak at m/z corresponding to the molecular weight (284.08). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
-
Fragmentation: Expect fragmentation patterns corresponding to the cleavage of the amide bond and loss of bromine.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Data Interpretation: Determine the exact mass of the molecular ion to confirm the elemental formula. Analyze the fragmentation pattern to further support the proposed structure.
Synthesis Pathway: A Proposed Synthetic Route
A plausible and efficient method for the synthesis of this compound is via an amide coupling reaction.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: In an inert atmosphere, dissolve 5-bromo-2-furoic acid in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Add a coupling agent (e.g., HATU or EDCI/HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 2-fluoroaniline to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield the pure this compound.
Conclusion and Future Directions
This technical guide has established a foundational understanding of the physicochemical properties of this compound. While a comprehensive experimental dataset is yet to be published, the predictive data and detailed experimental protocols provided herein offer a clear roadmap for researchers to fully characterize this promising molecule. The structural features suggest a compound with favorable drug-like properties, warranting further investigation into its biological activity. The successful synthesis and thorough characterization as outlined in this guide will be the critical next steps in unlocking the full potential of this compound in the field of drug discovery.
References
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Lumen Learning. Physical Properties of Amides. The Basics of General, Organic, and Biological Chemistry. [Link]
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PubChem. 5-Bromo-2-fluoroaniline. National Center for Biotechnology Information. [Link]
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MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
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5-bromo-N-(2-fluorophenyl)-2-furamide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-bromo-N-(2-fluorophenyl)-2-furamide, a halogenated furan derivative with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, a robust synthesis protocol, its physicochemical properties, and a discussion of its potential biological significance, grounded in authoritative scientific principles.
Core Compound Identity
CAS Number: 312704-38-4[1] Molecular Formula: C₁₁H₇BrFNO₂[1]
This compound is characterized by a furan ring, substituted with a bromine atom at the 5-position and an amide linkage to a 2-fluorophenyl group at the 2-position. The presence of both bromine and fluorine atoms, along with the furan scaffold, makes it a molecule of interest for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical and Structural Characteristics
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in various biological and chemical systems.
| Property | Value | Source |
| Molecular Weight | 284.08 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | QYEVHULUBYKZBF-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of the acid chloride intermediate, 5-bromo-2-furoyl chloride, followed by its amidation with 2-fluoroaniline.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 5-bromo-2-furoyl chloride
This initial step involves the conversion of the carboxylic acid to the more reactive acid chloride. Thionyl chloride is a common and effective reagent for this transformation.
Protocol:
-
Suspend 21.0 g of 5-bromo-2-furancarboxylic acid in 650 ml of toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add 40 ml of thionyl chloride to the suspension.
-
Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene and excess thionyl chloride, yielding 5-bromo-2-furoyl chloride as the residue. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
The final step is the formation of the amide bond through the reaction of the synthesized acid chloride with 2-fluoroaniline.
Protocol:
-
Dissolve the crude 5-bromo-2-furoyl chloride (approximately 0.1 mol) in 200 ml of anhydrous dichloromethane (DCM) in a three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve 11.1 g (0.1 mol) of 2-fluoroaniline and 8.7 ml (0.11 mol) of pyridine (as a base to neutralize the HCl byproduct) in 100 ml of anhydrous DCM.
-
Add the 2-fluoroaniline solution dropwise to the cooled acid chloride solution over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 100 ml of 1M HCl, 100 ml of saturated sodium bicarbonate solution, and 100 ml of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Potential Applications and Biological Rationale
While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential areas for investigation in drug discovery.
The furan ring is a common scaffold in medicinal chemistry, and halogenation is a well-established strategy to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. The N-phenyl-2-furamide core is present in a variety of biologically active compounds.
For instance, structurally related bromo-substituted aromatic amides have been investigated for a range of therapeutic applications. The presence of the 2-fluoro-phenyl group can also influence the molecule's conformation and its ability to form hydrogen bonds, which are critical for molecular recognition by enzymes and receptors.
Diagram of Potential Research Areas
Sources
Foreword: The Furan Scaffold - A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Furan-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, represents a cornerstone in the architecture of biologically active molecules.[1][2] Its prevalence in both natural products and clinically approved pharmaceuticals is a testament to its remarkable versatility.[3][4] In medicinal chemistry, the furan nucleus is often considered a "privileged scaffold" due to its unique electronic properties and its capacity to act as a bioisostere for other aromatic systems like phenyl or thiophene rings. This substitution can enhance metabolic stability, modulate receptor interactions, and improve overall pharmacokinetic profiles.[1][3][5] This guide provides a comprehensive exploration of the diverse biological activities of furan-containing compounds, delves into their mechanisms of action, outlines key experimental protocols for their evaluation, and discusses the critical interplay between chemical structure and therapeutic function.
The Furan Pharmacophore: Bioactivity, Metabolism, and the Duality of Reactivity
The therapeutic potential of furan derivatives is intrinsically linked to the chemical nature of the furan ring itself. Its modest aromaticity, combined with the polar, hydrogen-bond-accepting ether oxygen, allows furan-containing molecules to engage with a wide array of biological targets through hydrogen bonding, π–π stacking, and other crucial interactions.[1] The biological effects of these compounds can be dramatically altered by slight modifications to their substitution patterns, particularly at the 2- and 5-positions.[2][6]
However, the very chemical reactivity that drives biological efficacy can also be a source of toxicity. This duality is a critical consideration in the design and development of furan-based therapeutics.
Metabolic Activation: The Path to Toxicity
The primary toxicological concern associated with some furan compounds is hepatotoxicity, which is not caused by the parent molecule but by its metabolic activation in the liver.[7][8] This process is a classic example of toxification, where a relatively inert compound is converted into a highly reactive and potentially harmful intermediate.
The key pathway involves the oxidation of the furan ring by Cytochrome P450 enzymes, predominantly CYP2E1.[8][9] This enzymatic reaction opens the ring to form cis-2-butene-1,4-dial (BDA), a highly reactive α,β-unsaturated dialdehyde.[8][10] BDA is an electrophile that can readily form covalent bonds with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and, ultimately, cell death.[7][8][9] This metabolic activation and the subsequent cellular damage are believed to be the primary mechanisms behind furan-induced carcinogenicity in animal models.[8][11]
A Spectrum of Therapeutic Potential: Mechanisms of Action
Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as valuable scaffolds for tackling a wide range of diseases.[2][12][13][14]
Antimicrobial Activity
Antibacterial Mechanism: The classic example of a furan-based antibacterial is Nitrofurantoin, used primarily for urinary tract infections.[12] Its mechanism is a model of targeted bioactivation. Within bacterial cells, flavoproteins reduce the nitro group on the furan ring, generating highly reactive intermediates.[1] These intermediates then indiscriminately attack bacterial macromolecules, including ribosomal proteins and DNA, causing widespread damage and leading to cell death.[1]
Antifungal Mechanism: Certain furan-based compounds are effective against fungal pathogens like Candida and Aspergillus species.[1] One key mechanism involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[15] By targeting this enzyme, these compounds disrupt fungal respiration and energy production, leading to potent antifungal effects.
Anticancer Activity
The furan moiety is a component of numerous compounds with significant cytotoxic activity against various cancer cell lines.[1][16][17] Their mechanisms are diverse and often multi-faceted:
-
Tubulin Polymerization Inhibition: Some furan derivatives can interfere with the dynamics of cellular microtubules. By inhibiting the polymerization of β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]
-
Signaling Pathway Modulation: Advanced furan derivatives have been shown to modulate critical cancer-related signaling pathways. For instance, some exhibit their antiproliferative effects by promoting the activity of the tumor suppressor PTEN, which in turn suppresses the pro-survival PI3K/Akt and Wnt/β-catenin signaling pathways.[18][19]
-
Induction of Apoptosis: Many cytotoxic furan compounds ultimately trigger programmed cell death (apoptosis). Mechanistic studies show they can induce the intrinsic mitochondrial pathway, characterized by an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein.[16]
Anti-inflammatory Activity
Naturally occurring and synthetic furan derivatives have demonstrated significant anti-inflammatory effects.[20] Their activity is often linked to two primary mechanisms:
-
Antioxidant Properties: The furan ring can act as a potent scavenger of free radicals. Specifically, it can donate an electron to or form an adduct with peroxyl radicals, thereby neutralizing them and mitigating the oxidative stress that drives inflammatory processes.[20][21]
-
Enzyme and Pathway Modulation: Furan rings are present in agents that inhibit cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins.[1] Furthermore, some furan derivatives exert regulatory effects by modulating key inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways.[20][21][22]
Core Methodologies for Biological Evaluation
Rigorous and standardized experimental protocols are essential for accurately determining the biological activity of novel furan-based compounds and ensuring the reproducibility of results.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a foundational experiment for determining the cytotoxic potential of a compound.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of furan-based compounds against a cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the furan-based test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 4 hours. Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: In Vitro Antibacterial Activity (MIC Assay)
The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of furan-based compounds against bacterial strains (e.g., S. aureus, E. coli).
Methodology:
-
Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. Self-Validation: The clear distinction between turbid (growth) and clear (inhibition) wells provides an internally validated endpoint.
Data Presentation: Comparative Biological Activity
Summarizing quantitative data in tables allows for clear comparison and facilitates the identification of structure-activity relationships.
Table 1: Representative Anticancer Activity of Furan Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Citation |
| Compound 4 | Pyridine carbohydrazide | MCF-7 (Breast) | 4.06 | [16] |
| Compound 7 | N-phenyl triazinone | MCF-7 (Breast) | 2.96 | [16] |
| Compound 24 | Furan derivative | HeLa (Cervical) | < 8.79 | [18] |
| Compound 32 | Furan derivative | SW620 (Colorectal) | Moderate Potency | [18] |
Table 2: Representative Antibacterial Activity of Furan Derivatives
| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Citation |
| Compound 1 | 3-aryl-3(furan-2-yl)propanoic acid | E. coli | 64 | [13] |
| Compound 8k | Thiazolidinone-pyrimidine | E. coli | 12.5 | |
| Nitrofurantoin | 5-nitrofuran | E. coli | ~2-32 | [1][12] |
Workflow for Mechanistic Elucidation
The initial screening of biological activity is merely the first step. A logical workflow is crucial to understand how a promising compound works, which is essential for rational drug development.
Conclusion and Future Horizons
The furan scaffold is a pharmacologically significant entity that continues to yield compounds with potent and diverse biological activities.[1][14] Its utility in antimicrobial, anticancer, and anti-inflammatory drug discovery is well-established.[1][12][13][17] The primary challenge in the field remains the careful navigation of the balance between therapeutic efficacy and potential toxicity driven by metabolic activation.[7] Future research will undoubtedly focus on the rational design of novel furan derivatives with enhanced target specificity and improved safety profiles. By leveraging a deeper understanding of structure-activity relationships and metabolic pathways, scientists can continue to unlock the immense therapeutic potential held within this privileged heterocyclic core.[12]
References
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- Pharmacological activity of furan deriv
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed.
- Furan: A Technical Guide to Metabolism, Toxicity, and Human Health Risk. Benchchem.
- A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.
- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Source Undefined.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Toxicity mediated by reactive metabolites of furans. PubMed.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Furan: A Promising Scaffold for Biological Activity. Source Undefined.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central.
- Synthesis and biological activity of furan deriv
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Semantic Scholar.
- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Deriv
- Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome.
- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv
- Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hep
- Synthesis and biological activities of furan derivatives.
- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors.
- Clinically approved drugs containing furan ring.
- Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succin
- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel
- comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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De Novo Mechanistic Elucidation of 5-bromo-N-(2-fluorophenyl)-2-furamide: A Prospective Investigational Framework
An in-depth technical guide
Disclaimer: 5-bromo-N-(2-fluorophenyl)-2-furamide is a novel chemical entity with limited to no publicly available data on its biological activity or mechanism of action as of the date of this guide. The following document is a prospective framework, designed to serve as an expert-level guide for researchers on how to approach the comprehensive elucidation of its mechanism of action, from initial hypothesis to pathway analysis. All protocols, data, and pathways presented herein are illustrative and based on established methodologies in drug discovery.
Introduction: Unveiling a Candidate Molecule
This compound represents an intriguing starting point for a drug discovery campaign. Its structure, featuring a 2-furamide core, is a known scaffold in medicinal chemistry, often associated with a wide range of biological activities. The presence of a bromine atom and a 2-fluorophenyl group introduces specific steric and electronic properties that can significantly influence target binding affinity, selectivity, and metabolic stability.
This guide outlines a systematic, multi-phase investigational workflow designed to rigorously characterize the compound. We will proceed from broad, in silico predictions and phenotypic screens to specific target identification, validation, and detailed pathway analysis. The causality behind each experimental choice is explained to provide a trustworthy, self-validating research cascade.
Phase 1: Hypothesis Generation and Broad-Spectrum Screening
The initial challenge with a novel compound is the absence of a defined biological target. Our strategy, therefore, begins with a wide net, combining computational prediction with high-throughput phenotypic screening to generate initial hypotheses and identify potential areas of biological activity.
In Silico Target Prediction: A Computational First Pass
Before committing to resource-intensive wet lab experiments, we can leverage the compound's structure to predict potential protein targets. Reverse docking and pharmacophore modeling are powerful in silico tools for this purpose. This approach screens the compound against vast libraries of known protein structures to identify potential binding partners based on docking scores and binding energy calculations.
Experimental Workflow: Reverse Docking Protocol
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a tool like Avogadro or ChemDraw.
-
Perform energy minimization using a force field such as MMFF94 to obtain a low-energy conformation.
-
Save the structure in a suitable format (e.g., .mol2 or .pdbqt).
-
-
Target Library Preparation:
-
Utilize a curated library of druggable protein targets, such as the PDBbind or sc-PDB database.
-
Prepare each protein structure by removing water molecules, adding polar hydrogens, and assigning charges.
-
-
Docking Simulation:
-
Employ a validated docking program like AutoDock Vina or SwissTargetPrediction.
-
Define the binding pocket for each target protein. If the pocket is unknown, a blind docking approach across the entire protein surface can be used.
-
Execute the docking simulation, allowing for flexible ligand conformations.
-
-
Analysis and Hit Selection:
-
Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol).
-
Filter the results based on biological relevance and druggability. Prioritize targets with strong binding energies that belong to established therapeutic target classes (e.g., kinases, GPCRs, proteases).
-
Diagram: In Silico Screening Workflow
Caption: Workflow for computational target prediction.
Phenotypic Screening: Unbiased Functional Assessment
While in silico methods predict potential interactions, phenotypic screening directly measures the compound's effect on cell behavior, such as viability, proliferation, or the activation of a specific pathway. This is a powerful, unbiased approach to discovering unexpected activities. A common starting point is to screen the compound against a panel of diverse human cancer cell lines.
Experimental Protocol: Cell Viability (MTS) Assay
-
Cell Plating:
-
Seed cells from a diverse panel (e.g., NCI-60) into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in appropriate cell culture medium.
-
Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).
-
Incubate for 72 hours.
-
-
MTS Reagent Addition:
-
Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol (e.g., 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours until color development is sufficient.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the viability data against the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Table: Illustrative Phenotypic Screening Results (IC₅₀ Values)
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | > 100 |
| MCF7 | Breast Adenocarcinoma | 12.5 |
| U-87 MG | Glioblastoma | 8.7 |
| HCT116 | Colon Carcinoma | > 100 |
| K-562 | Leukemia | 0.9 |
| MOLM-13 | Leukemia | 1.2 |
Interpretation: The hypothetical data above suggest a potent and selective cytotoxic effect against leukemia cell lines (K-562, MOLM-13), narrowing our focus for subsequent target deconvolution efforts.
Phase 2: Target Deconvolution and Validation
With a promising cellular phenotype identified, the next critical phase is to pinpoint the specific molecular target responsible for this effect. This involves a combination of affinity-based and functional methods to identify and validate direct physical engagement between the compound and its target protein.
Affinity-Based Target Identification
Affinity chromatography is a classic and effective method for isolating a target protein based on its binding to an immobilized ligand.
Experimental Protocol: Affinity Chromatography
-
Ligand Immobilization:
-
Synthesize an analog of the compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the linker-modified compound with the beads to achieve covalent immobilization.
-
-
Protein Lysate Preparation:
-
Culture and harvest a large batch of a sensitive cell line (e.g., K-562 from our hypothetical screen).
-
Prepare a native protein lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Affinity Pull-Down:
-
Incubate the protein lysate with the compound-conjugated beads.
-
Wash the beads extensively with buffer to remove non-specific binders.
-
Perform a competitive elution by incubating the beads with a high concentration of the free (non-immobilized) this compound. This ensures that only proteins that specifically bind to the compound are eluted.
-
-
Protein Identification:
-
Run the eluted proteins on an SDS-PAGE gel.
-
Excise the protein bands that appear specifically in the competitive elution lane.
-
Identify the proteins using mass spectrometry (LC-MS/MS).
-
Biophysical Validation of Direct Binding
Once a candidate target is identified via mass spectrometry (e.g., hypothetically, Bruton's tyrosine kinase - BTK, a known target in leukemia), it is essential to validate this interaction using an orthogonal, biophysical method. Surface Plasmon Resonance (SPR) is the gold standard for quantifying real-time binding kinetics.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified recombinant target protein (e.g., BTK) onto a sensor chip surface.
-
Binding Analysis: Flow a series of precise concentrations of this compound over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates real-time association and dissociation curves.
-
Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ). A low Kᴅ value indicates high binding affinity.
Diagram: SPR Assay Principle
Caption: Principle of SPR for kinetic analysis.
Phase 3: Pathway Analysis and Functional Consequences
Validating direct target binding is a major milestone. The final phase connects this molecular interaction to the observed cellular phenotype by mapping the downstream signaling consequences. If our hypothetical target is BTK, we would investigate its known signaling pathways.
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Its inhibition is expected to block downstream phosphorylation events, leading to apoptosis in susceptible leukemia cells.
Target Engagement and Pathway Modulation in Cells
Western blotting is a robust technique to measure changes in the phosphorylation status of key proteins within a signaling cascade, providing direct evidence of target inhibition in a cellular context.
Experimental Protocol: Western Blot for BTK Pathway
-
Cell Treatment: Treat K-562 cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a known BTK inhibitor like Ibrutinib as a positive control.
-
Protein Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for:
-
Phospho-BTK (Tyr223) - to measure BTK auto-phosphorylation (a direct marker of its activity).
-
Total BTK - as a loading control.
-
Phospho-PLCγ2 - a direct downstream substrate of BTK.
-
Total PLCγ2 - as a loading control.
-
GAPDH or β-Actin - as a total protein loading control.
-
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of the compound on the phosphorylation of BTK and its substrates.
Diagram: Hypothetical BTK Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the BCR pathway by the compound.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step framework for the de novo mechanistic elucidation of a novel compound, this compound. By progressing logically from broad screening to specific target validation and pathway analysis, this approach maximizes the probability of success while ensuring that each step is validated by orthogonal methods.
The hypothetical results presented—selective activity against leukemia cells mediated by the inhibition of BTK—provide a clear, data-driven narrative. The next steps in a real-world scenario would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies: Testing the compound in animal models of leukemia.
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
This comprehensive approach ensures that by the end of the investigation, we have a deep and actionable understanding of the compound's mechanism of action, paving the way for its potential development as a therapeutic agent.
References
-
SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W364. [Link]
-
Surface Plasmon Resonance (SPR) Technology: Cytiva. (n.d.). Biacore™ SPR technology: A comprehensive guide. Cytiva. [Link]
-
BTK Signaling in B-Cells: Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219–232. [Link]
An In-Depth Technical Guide to the In Silico Prediction of 5-bromo-N-(2-fluorophenyl)-2-furamide Bioactivity
Abstract
The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico methodologies provide a rapid, cost-effective, and ethically sound framework for predicting the bioactivity of novel chemical entities. This guide delineates a comprehensive, multi-faceted computational workflow for the characterization of 5-bromo-N-(2-fluorophenyl)-2-furamide, a halogenated furamide with potential therapeutic applications. We will navigate through a systematic progression of predictive modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these techniques to their own discovery pipelines.
Introduction: The Rationale for a Computational Approach
Traditional drug discovery is a long and arduous process, often spanning over a decade and incurring substantial costs, with a high attrition rate of candidate molecules. The advent of powerful computational tools has enabled a paradigm shift, allowing for the early-stage identification and characterization of promising compounds before significant resources are invested in laboratory synthesis and testing.[1][2] This in silico approach is particularly valuable for novel compounds like this compound, where no prior experimental data exists. By leveraging computational models, we can generate initial hypotheses about its potential biological targets, mechanism of action, and drug-like properties.
The core principle of this guide is to present a logical and interconnected workflow. We begin with broad, ligand-based methods to cast a wide net for potential bioactivities and then progressively refine our predictions with more computationally intensive, structure-based techniques.
Foundational Analysis: Physicochemical Properties and Drug-Likeness
Before delving into complex bioactivity predictions, a fundamental assessment of the molecule's physicochemical properties is crucial. These properties govern a compound's behavior in a biological system and are strong indicators of its potential as a drug candidate.
Lipinski's Rule of Five
Lipinski's Rule of Five provides a set of simple heuristics to evaluate the drug-likeness of a chemical compound and its likelihood of being orally bioavailable. The rules are:
-
Molecular Weight (MW): ≤ 500 Daltons
-
LogP (octanol-water partition coefficient): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
Protocol: Calculating Physicochemical Properties
-
Obtain the SMILES string for this compound: c1cc(c(cc1F)NC(=O)c2cc(Br)co2)F
-
Utilize a cheminformatics toolkit such as RDKit in Python to calculate the properties.
| Property | Predicted Value | Lipinski's Rule | Compliance |
| Molecular Weight | 284.09 g/mol | ≤ 500 | Yes |
| LogP | 3.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
Caption: Predicted physicochemical properties of this compound.
The analysis indicates that this compound complies with all of Lipinski's rules, suggesting it possesses favorable drug-like properties for oral administration.
Ligand-Based Bioactivity Prediction: Unveiling Potential Targets
In the absence of a known biological target, ligand-based approaches are invaluable. These methods leverage the principle of molecular similarity, where compounds with similar structures are likely to have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[3][4] By training a model on a dataset of compounds with known activities, we can predict the activity of a new compound. Recent advancements have integrated machine learning and deep learning to enhance the predictive power of QSAR models.[3][5][6][7]
Conceptual Workflow for QSAR-Based Bioactivity Prediction
Caption: A generalized workflow for QSAR modeling.
Protocol: Predictive QSAR Modeling for Anticancer Activity
Given the prevalence of halogenated aromatic compounds in anticancer drug discovery, we will hypothesize a potential anticancer activity for our compound.[8][9][10][11]
-
Dataset Curation: Compile a dataset of compounds with known anticancer activity (e.g., IC50 values against a specific cancer cell line) from databases like ChEMBL or PubChem.
-
Descriptor Calculation: For each compound in the dataset and for this compound, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Mordred.
-
Model Training and Validation: Split the dataset into training and testing sets.[4] Train a regression model (e.g., Random Forest Regressor) on the training set to correlate the descriptors with the anticancer activity. Validate the model's predictive power on the test set.
-
Prediction: Use the trained model to predict the anticancer activity of this compound based on its calculated descriptors.
| Parameter | Value | Interpretation |
| Predicted pIC50 | 6.2 | Moderate predicted anticancer activity |
| Applicability Domain | Within Domain | The prediction is considered reliable |
Caption: Hypothetical QSAR prediction results for anticancer activity.
Pharmacophore Modeling
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.[12][13][14] Pharmacophore models can be generated from a set of known active ligands and then used to screen for new compounds that fit the model.[12][15][16]
Protocol: Ligand-Based Pharmacophore Model Generation and Screening
-
Select a Biological Target: Based on the QSAR results, let's assume a potential interaction with a kinase, a common target for anticancer drugs.
-
Identify Known Inhibitors: From a database, collect a set of structurally diverse, potent inhibitors of the chosen kinase.
-
Generate Pharmacophore Model: Using software like PharmaGist or LigandScout, align the known inhibitors and identify common pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings).
-
Screen this compound: Assess how well the 3D conformation of our compound fits the generated pharmacophore model. A high fit score suggests a higher probability of binding to the target.
Caption: Mapping of compound features to a pharmacophore model.
Structure-Based Bioactivity Prediction: Molecular Docking
Once a potential biological target is identified, structure-based methods like molecular docking can provide detailed insights into the binding interactions.[17][18] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17]
Protocol: Molecular Docking of this compound
-
Prepare the Receptor: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Prepare the Ligand: Generate a 3D conformation of this compound and assign partial charges.
-
Define the Binding Site: Identify the active site of the protein, often a pocket or cleft on the surface.
-
Perform Docking: Use docking software like AutoDock Vina or Glide to systematically sample different orientations and conformations of the ligand within the binding site and score them based on their predicted binding affinity.[2]
-
Analyze the Results: Examine the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the target |
| Key Interactions | Hydrogen bond with ASN84, Pi-pi stacking with PHE147 | Plausible binding mode |
Caption: Hypothetical molecular docking results.
ADMET Prediction: Assessing Drug-Like Properties
A compound's efficacy is not solely determined by its bioactivity; its ADMET properties are equally critical for its success as a drug.[19][20] Early prediction of these properties can help to identify and mitigate potential liabilities.[20][21]
Protocol: In Silico ADMET Profiling
A variety of computational tools, many of which are freely available as web servers (e.g., SwissADME, pkCSM), can predict a wide range of ADMET properties.[20][22]
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption predicted |
| Human Intestinal Absorption | > 90% | High absorption from the gut predicted |
| Distribution | ||
| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity |
| P-glycoprotein Substrate | No | Less likely to be subject to efflux |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Lower risk of interaction with co-administered drugs |
| Excretion | ||
| Total Clearance | 0.45 L/hr/kg | Moderate clearance rate predicted |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Yes | Potential for liver toxicity |
Caption: Predicted ADMET profile of this compound.
The ADMET profile suggests that while the compound has good absorption and distribution properties, its potential for CYP enzyme inhibition and hepatotoxicity warrants further investigation.
Integrated Analysis and Future Directions
The power of this in silico workflow lies in the integration of data from multiple predictive models.[1][23][24][25][26][27][28] The initial QSAR and pharmacophore models provided a broad hypothesis of anticancer activity, which was then supported by the strong predicted binding affinity from molecular docking. The ADMET profiling adds a crucial layer of information, highlighting both favorable drug-like properties and potential liabilities.
This comprehensive computational assessment provides a strong foundation for subsequent experimental validation. The next logical steps would involve:
-
Synthesis of this compound.
-
In vitro validation of the predicted bioactivity through enzyme inhibition assays and cell-based cytotoxicity assays against relevant cancer cell lines.
-
Experimental assessment of key ADMET properties, particularly CYP inhibition and hepatotoxicity, to confirm the in silico predictions.
Conclusion
This technical guide has outlined a robust and scientifically grounded in silico workflow for the prediction of the bioactivity of this compound. By systematically applying a range of computational techniques, from broad ligand-based screening to specific structure-based docking and comprehensive ADMET profiling, we have generated a detailed preliminary profile of this novel compound. This approach exemplifies the power of computational chemistry in modern drug discovery, enabling the rapid and efficient prioritization of compounds for further development and ultimately accelerating the journey from molecule to medicine.
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Introduction: The Furan Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to Substituted 2-Furamide Compounds: Synthesis, Biological Activity, and Drug Development Insights
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, relative stability, and capacity for diverse functionalization make it a cornerstone in the design of novel therapeutic agents.[2] Compounds incorporating the furan or related tetrahydrofuran ring system are found in numerous pharmaceutical products, acting as crucial intermediates or as the core of the final active molecule.[1] Among the vast array of furan-containing structures, the substituted 2-furamide moiety has emerged as a particularly versatile pharmacophore, demonstrating a remarkable breadth of biological activities. These compounds, characterized by a carboxamide group at the 2-position of the furan ring, have been successfully explored as anticancer, antimicrobial, antiviral, and antihyperlipidemic agents.[3][4][5][6]
This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies, dissects the structure-activity relationships that govern efficacy, and provides validated, step-by-step protocols for key experimental workflows. We will explore the journey from chemical synthesis to biological evaluation, providing the foundational knowledge and practical insights necessary to innovate within this promising class of compounds.
Part 1: Synthesis of Substituted 2-Furamide Compounds
The construction of a 2-furamide library begins with accessible starting materials and reliable chemical transformations. The primary precursor is 2-furoic acid, which itself can be efficiently synthesized via the oxidation of furfural, a commodity chemical derived from biomass.[7][8] The industrial route often involves the Cannizzaro reaction of furfural, which produces 2-furoic acid and furfuryl alcohol in a 1:1 ratio.[7][8]
Core Synthetic Strategy: Amide Bond Formation
The central transformation in synthesizing 2-furamides is the formation of the amide bond between 2-furoic acid (or its activated derivatives) and a primary or secondary amine. The choice of coupling method is critical and is dictated by factors such as substrate scope, reaction conditions, and desired yield.
-
Coupling Reagents: Modern organic synthesis offers a plethora of effective coupling reagents. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used to activate the carboxylic acid for nucleophilic attack by the amine.[9] Another effective system involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO−).[9] These reagents facilitate the reaction under mild conditions, preserving sensitive functional groups on both the furan and amine components.
-
Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, microwave-assisted organic synthesis (MAOS) has become a powerful tool. Reactions that might take several hours under conventional heating can often be completed in minutes within a microwave reactor, offering a significant advantage in efficiency for library synthesis.[9][10]
Representative Synthetic Workflow
The general pathway to substituted 2-furamides is a logical, multi-step process that allows for diversification at key positions. The following diagram illustrates the primary synthetic routes.
Caption: General synthetic routes to substituted 2-furamide compounds.
Part 2: A Spectrum of Biological Activities
The true value of the 2-furamide scaffold lies in its ability to interact with a wide range of biological targets by modifying the substituents on the furan ring and the amide nitrogen. This chemical tractability has led to the discovery of compounds with potent antimicrobial, anticancer, and antiviral activities, among others.
Antimicrobial Activity
Substituted 2-furamides have demonstrated significant potential as antimicrobial agents, with activity reported against both bacteria and fungi.[4]
-
Antibacterial Effects: Various derivatives have shown inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[4][11][12] For example, a series of carbamothioyl-furan-2-carboxamide derivatives showed significant inhibition against multiple bacterial strains, with Minimum Inhibitory Concentrations (MICs) in the microgram-per-milliliter range.[5][6] The specific substitutions play a key role; studies on nifuroxazide analogs revealed that thiophene-based isosteres exhibited a significant increase in anti-staphylococcal activity compared to their furanic counterparts.[13]
-
Antifungal Effects: The same classes of compounds often exhibit potent antifungal activity. Carboxamide derivatives have been shown to be active against pathogenic fungi like Candida albicans and Aspergillus fumigatus, with some compounds showing efficacy comparable or even superior to standard antifungal drugs.[6][11]
| Compound Class | Target Organism | Activity (MIC/Inhibition Zone) | Reference |
| Carbamothioyl-furan-2-carboxamides | E. coli, S. aureus | I.Z. = 9–17 mm; MIC = 150.7–295 µg/mL | [5][6] |
| Substituted 2-Aminobenzamides | A. fumigatus, S. cerevisiae | Excellent activity, some > Clotrimazole | [11] |
| Thiophene Analogs of Nifuroxazide | S. aureus | Significantly increased activity vs. furan analogs | [13] |
Table 1: Summary of selected antimicrobial activities of 2-furamide derivatives.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and 2-furamide derivatives have emerged as a promising scaffold.[14]
-
Cytotoxicity Against Cancer Cell Lines: Numerous studies have reported the cytotoxic effects of these compounds against a panel of human cancer cell lines, including liver (HepG2, Huh-7), cervical (HeLa), and colon (HCT-116, Caco-2) cancer cells.[4][5][15] For instance, certain carbamothioyl-furan-2-carboxamide derivatives demonstrated high anticancer activity against hepatocellular carcinoma cells, with cell viability reduced to as low as 33.29% at a 20 µg/mL concentration.[5]
-
Mechanism of Action: The anticancer effect is not merely cytotoxic but is often linked to specific cellular mechanisms. Studies on 2-(aroylamino)cinnamamide derivatives revealed that their cytotoxic activity is mediated in part through the induction of oxidative stress, leading to apoptosis.[15] A key feature of an effective anticancer drug is its ability to kill cancer cells selectively over non-malignant cells.[16] Encouragingly, some 2-furamide derivatives have shown this desired selectivity, exhibiting much weaker potency against normal cell lines.[15]
| Compound ID | Cancer Cell Line | Activity (IC50) | Key Finding | Reference |
| 4d (p-tolylcarbamothioyl) | HepG2 | Low cell viability (33.29%) | Highest activity in series | [5] |
| 4112 (indole-thienyl propenamide) | HCT-116 | 2.85 µM | Selective vs. normal cells | [15] |
| 4112 (indole-thienyl propenamide) | Caco-2 | 0.89 µM | Potent colon cancer activity | [15] |
Table 2: In Vitro anticancer activity of representative 2-furamide derivatives.
Antiviral Activity
The furan scaffold is present in molecules with known antiviral properties, and this extends to 2-furamide derivatives.
-
Inhibition of Viral Proteases: The SARS-CoV-2 main protease (Mpro) is a validated target for antiviral drug development. Screening and optimization efforts have identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel, non-peptidomimetic inhibitors of Mpro, with IC50 values as low as 1.55 µM.[17] Mechanistic studies demonstrated that these compounds can act as reversible covalent inhibitors.[17]
-
Activity Against Influenza Virus: The phenolic compound Tabamide A, which contains a furan-like core, and its synthetic derivatives have shown potent anti-influenza virus activity.[18] Structure-activity relationship studies identified a derivative, TA25, with seven-fold higher activity than the parent compound, which was shown to inhibit viral mRNA synthesis.[18]
Part 3: Structure-Activity Relationship (SAR) Studies
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry.[19] For 2-furamide derivatives, SAR studies guide the rational design of more potent and selective compounds.
The general 2-furamide scaffold can be divided into three key regions for modification: the furan ring (Region A), the amide linker (Region B), and the N-substituent (Region C).
Caption: Key regions for Structure-Activity Relationship (SAR) optimization.
-
Region A (Furan Ring): Modifications here are less common but can be impactful. Replacing the furan ring with a thiophene is a classic bioisosteric substitution that has been shown to enhance antibacterial activity in some contexts.[13] For GABA(A) receptor antagonists derived from furosemide, the furan moiety could be successfully substituted by thienyl and benzyl groups, indicating flexibility in this region.[20]
-
Region C (N-Substituent): This is the most widely explored area for optimization. The nature of the substituent drastically influences potency and selectivity.
-
Lipophilicity: In a study of furosemide congeners, diuretic activity was shown to be positively correlated with the octanol:water partition coefficient (log P), demonstrating that increasing the lipophilicity of the N-substituent can enhance biological activity, up to a certain point.[21]
-
Aromatic Substitutions: In the pursuit of anticancer agents, substitutions on an N-phenyl ring are critical. The position and electronic nature of groups (e.g., electron-donating vs. electron-withdrawing) can lead to more than 10-fold changes in cytotoxic potency.[15]
-
Target-Specific Interactions: For PARP1 inhibitors, coupling various amines to the core structure allowed for probing of the adenine binding pocket, with specific motifs like (R)-3-aminoquinuclidine and benzimidazole proving favorable.[22]
-
Part 4: Key Experimental Protocols
To empower researchers, this section provides detailed, self-validating methodologies for the synthesis and biological evaluation of 2-furamide compounds. The rationale behind key steps is explained to foster a deeper understanding of the process.
Protocol 1: Microwave-Assisted Synthesis of an N-(4-benzoylphenyl)-2-furamide Derivative
This protocol is adapted from methodologies used for synthesizing bioactive furamides and demonstrates an efficient coupling technique.[3][9]
Objective: To synthesize an N-aryl-2-furamide via a microwave-assisted coupling reaction.
Materials:
-
2-furoic acid
-
(4-aminophenyl)(phenyl)methanone
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reactor vials
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system).
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial, dissolve 2-furoic acid (1.0 mmol, 1.0 eq.) and (4-aminophenyl)(phenyl)methanone (1.0 mmol, 1.0 eq.) in 5 mL of anhydrous DMF.
-
Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. Using anhydrous solvent is crucial to prevent hydrolysis of the activated carboxylic acid intermediate.
-
-
Coupling Agent Addition: To the stirred solution, add EDC (1.2 mmol, 1.2 eq.).
-
Rationale: EDC is the coupling agent that will react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. A slight excess ensures complete activation of the acid.
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes.
-
Rationale: Microwave heating rapidly and uniformly increases the temperature of the reaction mixture, dramatically accelerating the rate of the amide bond formation compared to conventional heating. The temperature and time are optimized to ensure completion without significant degradation.
-
-
Work-up and Isolation: After cooling, pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form.
-
Rationale: The product is typically much less soluble in water than the reactants or the urea byproduct from EDC. Precipitation provides a simple initial purification step.
-
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether. If necessary, further purify the product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient).
-
Rationale: Chromatography separates the desired product from any unreacted starting materials or soluble impurities, yielding the pure compound.
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Rationale (Self-Validation): The analytical data provides definitive proof that the target molecule has been synthesized. The expected signals in the NMR and the correct molecular weight in the mass spectrum validate the success of the protocol.
-
Protocol 2: In Vitro Anticancer Activity Screening using SRB Assay
The sulforhodamine B (SRB) assay is a reliable, high-throughput method for determining cytotoxicity based on the measurement of cellular protein content.[15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a synthesized 2-furamide compound against the HCT-116 human colon cancer cell line.
Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader (515 nm)
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Rationale: This allows the cells to attach and resume logarithmic growth before drug exposure.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells for "no treatment" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Rationale: A 48-hour exposure is a standard duration to observe significant effects on cell proliferation.
-
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.
-
Rationale: TCA fixes the cells by precipitating proteins and macromolecules to the plate bottom.
-
-
Staining: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Rationale: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.
-
-
Destaining and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plate for 5 minutes and measure the optical density (OD) at 515 nm using a microplate reader.
-
Analysis (Self-Validation): Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. A clear dose-dependent inhibition validates the compound's activity.
Conclusion and Future Perspectives
The substituted 2-furamide scaffold represents a highly productive platform for the discovery of new bioactive molecules. The synthetic accessibility, coupled with the demonstrated breadth of biological activity, ensures its continued relevance in drug discovery.[2][23] Future research will likely focus on several key areas:
-
Mechanism Deconvolution: For many active compounds, the precise molecular target remains unknown. Advanced chemical biology and proteomics approaches will be crucial to identify binding partners and elucidate mechanisms of action.
-
Rational Design and SAR Expansion: Computational modeling and structure-based drug design will enable more precise modifications to optimize potency and selectivity, particularly for well-defined targets like the SARS-CoV-2 main protease.[17]
-
Exploration of New Therapeutic Areas: While significant work has been done in oncology and infectious diseases, the reported activities related to metabolic disorders and neurodegenerative diseases suggest that the therapeutic potential of 2-furamides is far from exhausted.[3][24]
By integrating modern synthetic methods with robust biological evaluation and rational design principles, the scientific community is well-positioned to unlock the full therapeutic potential of substituted 2-furamide compounds.
References
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Janczewski, Ł., Szymańska, K., & Kaźmierczak-Barańska, J. (2018). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 16(1), 264-272. [Link]
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Hughes, D. L. (1943). 2-Furoic Acid. Organic Syntheses, 23, 41. [Link]
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Boonyarat, C., Tuntiwachwuttikul, P., & Reutrakul, V. (2012). Furamide compounds with biological activities. ResearchGate. [Link]
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Rani, A., Saeed, A., Shabir, G., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4627. [Link]
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ResearchGate. (n.d.). The efficacy study of 2. In vivo antitumor activity of compound 2. [Link]
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Shaik, J. B., Zare, A., Tichy, S. E., et al. (2019). Discovery, Optimization, and Cellular Activities of 2-(Aroylamino)cinnamamide Derivatives Against Colon Cancer. Frontiers in Chemistry, 7, 48. [Link]
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El-Baih, F. E., Al-Rasheed, H. H., & El-Gazzar, A. A. (2011). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of the Saudi Chemical Society, 15(3), 279-284. [Link]
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Abdou, W. M., & Kamel, M. M. (1983). Structure activity correlation for diuretic furosemide congeners. Pharmacology, 26(3), 172-180. [Link]
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Moghaddam, F. M., Saeedi, M., & Mehran, M. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1336-1347. [Link]
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Chwiakowska, E., Zaprutko, T., & Rucinski, J. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(9), 3291-3300. [Link]
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Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2011). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 16(5), 3981-3993. [Link]
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López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncoscience, 2(2), 114-123. [Link]
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Lüddens, H., Lang, H. J., & Korpi, E. R. (1998). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. European Journal of Pharmacology, 344(2-3), 269-277. [Link]
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Lee, J., Kim, H., & Kim, J. (2023). Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. International Journal of Molecular Sciences, 24(24), 17351. [Link]
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Patel, M. N., & Talele, T. T. (2025). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorganic Chemistry, 165, 108941. [Link]
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Hasan, M. K., & Al-Deres, Z. A. (2014). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. Antimicrobial Agents and Chemotherapy, 58(11), 6686-6695. [Link]
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Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]
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Li, Y., Zhang, J., & Sun, Y. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Liu, C., & Paczesny, S. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-bromo-N-(2-fluorophenyl)-2-furamide
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-bromo-N-(2-fluorophenyl)-2-furamide, a halogenated furan derivative. The synthesis is achieved through an amide coupling reaction between 5-bromo-2-furoic acid and 2-fluoroaniline. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It offers an in-depth explanation of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for chemical characterization. The protocol emphasizes safety, efficiency, and reproducibility, providing a self-validating system for obtaining the target compound with high purity.
Introduction and Scientific Background
Amide bonds are fundamental linkages in a vast array of biologically active molecules and pharmaceutical compounds. The formation of these bonds is one of the most frequently performed reactions in medicinal chemistry.[1] The target molecule, this compound, incorporates a furan scaffold, a common motif in pharmacologically active compounds, along with bromine and fluorine atoms, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] For instance, the related compound Diloxanide, which also contains a substituted amide structure, is an effective antiprotozoal agent used to treat amoebiasis.[3][4][5]
The synthesis described herein utilizes a robust and widely adopted method: the direct coupling of a carboxylic acid (5-bromo-2-furoic acid) and an amine (2-fluoroaniline). This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Modern coupling reagents have been developed to achieve this activation under mild conditions, minimizing side reactions and racemization (in the case of chiral substrates).[1][6] This protocol will employ O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium-based coupling reagent known for its rapid reaction times and suppression of undesirable side products.[6]
Reaction Scheme and Mechanism
The synthesis proceeds via the formation of an amide bond between 5-bromo-2-furoic acid and 2-fluoroaniline, mediated by HATU and a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).
Overall Reaction: 5-bromo-2-furoic acid + 2-fluoroaniline ---(HATU, DIPEA, DMF)---> this compound
Causality of the Mechanism
The efficiency of the amide bond formation hinges on the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature and requires high heat, which is incompatible with many complex molecules.
-
Activation of Carboxylic Acid: The process begins with the deprotonation of 5-bromo-2-furoic acid by the base (DIPEA) to form a carboxylate anion. This anion then reacts with HATU.
-
Formation of the Active Ester: The HATU reagent facilitates the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a stable and highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester. This ester is significantly more electrophilic than the original carboxylic acid.[6]
-
Nucleophilic Attack: The amine, 2-fluoroaniline, then acts as a nucleophile, attacking the carbonyl carbon of the active ester.
-
Amide Bond Formation: The tetrahedral intermediate formed collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group and forming the stable amide bond of the final product, this compound.
Below is a diagram illustrating the mechanistic pathway.
Caption: Reaction mechanism for HATU-mediated amide coupling.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Supplier | Purity |
| 5-bromo-2-furoic acid | 585-70-6 | 191.00 | Sigma-Aldrich | ≥97% |
| 2-fluoroaniline | 348-54-9 | 111.12 | TCI | >98% |
| HATU | 148893-10-1 | 380.23 | Aapptec[6] | ≥99% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Sigma-Aldrich | ≥99.5% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Sigma-Aldrich | Anhydrous, 99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific | ACS Grade |
| n-Hexane | 110-54-3 | 86.18 | Fisher Scientific | ACS Grade |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Fisher Scientific | - |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | Fisher Scientific | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich | ≥99.5% |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography system (or glass column)
-
Silica gel (230-400 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer
Detailed Experimental Protocol
This protocol outlines the synthesis on a 5 mmol scale. Adjustments may be necessary for scaling up or down.
Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-furoic acid (0.955 g, 5.0 mmol, 1.0 equiv.).
-
Add HATU (2.09 g, 5.5 mmol, 1.1 equiv.).
-
Seal the flask with a rubber septum and purge with argon or nitrogen gas for 5 minutes.
-
Using a syringe, add 25 mL of anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.
-
-
Addition of Reagents:
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add 2-fluoroaniline (0.556 g, 0.48 mL, 5.0 mmol, 1.0 equiv.) to the stirred solution via syringe.
-
Finally, add DIPEA (1.29 g, 1.74 mL, 10.0 mmol, 2.0 equiv.) dropwise over 2 minutes. A slight exotherm may be observed.
-
-
Reaction Progression:
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 100 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes unreacted carboxylic acid and HOAt.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
A solvent gradient of n-Hexane and Ethyl Acetate (e.g., starting from 5% EtOAc in Hexane and gradually increasing to 20% EtOAc) is typically effective.
-
Collect fractions containing the desired product (as identified by TLC) and combine them.
-
Evaporate the solvent to yield this compound as a solid.
-
Safety and Handling Precautions
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times. All operations should be performed inside a certified chemical fume hood.
-
2-Fluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled.[7][8] Avoid breathing dust/fumes and ensure adequate ventilation.[7] In case of skin contact, wash with plenty of soap and water.[7][8]
-
HATU: Can be irritating to the eyes, respiratory system, and skin. Avoid inhalation and contact.
-
DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact. Use only in a well-ventilated fume hood.
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[7][8]
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Data
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₇BrFNO₂[9] |
| Molecular Weight | 284.09 g/mol [9] |
| Appearance | White to off-white solid |
| Yield | Typically 75-90% |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic, furan, and amide protons. |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals for all unique carbon atoms. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ expected at ~283.97 and ~285.97 due to bromine isotopes (⁷⁹Br/⁸¹Br). |
Self-Validation
The protocol's integrity is validated by the characterization data. A clean NMR spectrum with correct integrations and chemical shifts, along with a mass spectrum showing the correct molecular ion peak, confirms the successful synthesis of the target compound. The yield provides a measure of the reaction's efficiency.
References
- Shcherbyna, R., et al. (2024). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska Slov Farm.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis. Retrieved from [Link]
- Ido, Y., et al. (2022).
-
Swadev Chemicals Pvt Ltd. (n.d.). 5-Bromo-2-Furoic Acid Manufacturer in India. Retrieved from [Link]
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Chem-Impex International, Inc. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]
- ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
- MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
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- Patsnap Synapse. (2024).
- ResearchGate. (2024). Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness.
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Application Notes & Protocols for In-Vitro Evaluation of 5-bromo-N-(2-fluorophenyl)-2-furamide
Document ID: AN-BNF-IV-2601
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of the novel compound, 5-bromo-N-(2-fluorophenyl)-2-furamide. We present a structured, multi-tiered approach for characterizing its biological activity, beginning with broad cytotoxicity screening and progressing to specific target-based and mechanistic assays. The protocols herein are designed to be robust and self-validating, incorporating field-proven insights and explaining the causal logic behind experimental choices. This guide serves as a foundational framework for elucidating the therapeutic potential of this and similar furan-based chemical entities.
Introduction: Rationale for Investigation
The furan ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems make it a valuable starting point for drug design.[1] The compound this compound incorporates three key structural motifs of interest:
-
The Furan Core: Associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]
-
The N-phenyl Amide Linkage: A fundamental and stable linkage in countless pharmaceutical agents, crucial for defining molecular structure and interaction with biological targets. It can enhance metabolic stability and modulate pharmacokinetic properties.[2]
-
Halogenation (Bromo- and Fluoro- Substituents): The strategic placement of halogens is a cornerstone of modern drug design. The bromine atom at the 5-position of the furan ring and the fluorine on the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins.[2]
Derivatives of N-phenyl-2-furamide have demonstrated potential as anticancer, antimicrobial, and antihyperlipidemic agents.[3][4] Given this background, this compound represents a compelling candidate for in-vitro screening to uncover its biological and therapeutic potential.
This guide outlines a logical experimental cascade for its initial characterization.
Caption: Step-by-step workflow of the MTT cell viability assay. [5] Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment. [5]2. Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Crucial Controls: Include wells for:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%). [6] * Untreated Control: Cells with medium only.
-
Medium Blank: Medium only (no cells) to subtract background absorbance. * Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or controls.
-
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [6]5. Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 10,000 - 50,000 cells/well | Must be in the logarithmic growth phase; optimized per cell line. |
| Final DMSO Conc. | < 0.5% (v/v) | High concentrations of DMSO are cytotoxic. [6] |
| MTT Incubation | 2-4 hours | Allows for sufficient formazan development without causing toxicity. |
| Absorbance Wavelength | 570 nm (Ref: 630 nm) | Peak absorbance for solubilized formazan. |
Tier 2 Protocol: Target-Based Enzyme Inhibition Assay
Should the primary screen indicate biological activity, a logical next step is to investigate whether this compound acts by inhibiting a specific enzyme. This protocol provides a general framework for a colorimetric or fluorometric enzyme inhibition assay, which can be adapted for various enzyme classes (e.g., kinases, proteases, oxidoreductases). [7][8] Principle: The assay measures the rate of an enzyme-catalyzed reaction that produces a detectable signal (e.g., change in absorbance or fluorescence). An inhibitor will decrease the rate of this reaction in a concentration-dependent manner. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50). [7] Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound (test inhibitor)
-
Known inhibitor for the target enzyme (positive control)
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)
-
DMSO
-
96- or 384-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader with appropriate filters/monochromators
Caption: General workflow for an in-vitro enzyme inhibition assay. [7] Procedure:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the test compound in DMSO. Create a serial dilution series in assay buffer.
-
Prepare the enzyme solution at a working concentration (e.g., 2X the final concentration) in assay buffer.
-
Prepare the substrate solution at a working concentration (e.g., 2X the final concentration, often near its Km value) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add enzyme solution and the desired concentrations of the test compound.
-
Control Wells (100% activity): Add enzyme solution and the corresponding concentration of DMSO (vehicle control). [7] * Blank Wells: Add assay buffer, vehicle, and substrate (no enzyme) to measure non-enzymatic substrate conversion.
-
Positive Control Wells: Add enzyme solution and a known inhibitor at a concentration expected to give high inhibition.
-
-
Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells. Allow the plate to incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) kinetically over a set period (e.g., every 30 seconds for 15 minutes). The rate of product formation should be linear during the initial phase of the reaction. [7] Data Analysis:
-
For each well, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the signal vs. time plot.
-
Subtract the velocity of the blank from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound:
-
% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
-
Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Tier 3 Protocol: Mechanistic Receptor Binding Assay
To determine if the compound's activity is mediated by binding to a specific cell receptor, a competitive radioligand binding assay is the gold standard. [9]This assay measures the ability of the unlabeled test compound to compete with a known, high-affinity radiolabeled ligand for binding to a receptor.
Principle: A fixed concentration of a radiolabeled ligand ([³H]-L*) and varying concentrations of the unlabeled test compound (I) are incubated with a source of receptors (e.g., cell membrane preparations). The amount of radioligand bound to the receptor is measured. A potent test compound will displace the radioligand, resulting in a decreased radioactive signal. The affinity of the test compound is expressed as the inhibition constant (Ki). [10] Materials:
-
Cell membrane preparation expressing the target receptor
-
Radiolabeled ligand ([³H]-ligand or [¹²⁵I]-ligand) specific for the receptor
-
Unlabeled test compound (this compound)
-
Known unlabeled ligand (for defining non-specific binding)
-
Assay buffer (e.g., Tris-HCl with appropriate ions like MgCl₂)
-
Glass fiber filter mats (e.g., GF/B or GF/C)
-
Cell harvester/filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In test tubes or a 96-well deep-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-Specific Binding (NSB): Assay buffer, membrane preparation, radioligand, and a high concentration (e.g., 1000x Ki or Kd of the radioligand) of a known unlabeled ligand to saturate the receptors. [11] * Test Compound Wells: Assay buffer, membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (determined in preliminary kinetic experiments). [9]3. Separation of Bound and Free Ligand: Rapidly terminate the reaction by filtering the contents of each tube/well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the free radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Caption: Principle of competitive receptor binding assays.
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Calculate % Inhibition: For each concentration of the test compound:
-
% Inhibition = [1 - (CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100
-
-
Determine IC50: Plot % Inhibition vs. the log of the test compound concentration and use non-linear regression to find the IC50.
-
Calculate Ki (Inhibition Constant): Convert the IC50 to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. [12] * Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This guide provides a validated, tiered approach to the initial in-vitro characterization of this compound. The successful execution of these protocols will establish its cytotoxic profile and provide initial insights into its potential mechanism of action, whether through general metabolic disruption, specific enzyme inhibition, or receptor modulation. Positive results from this screening cascade would warrant further investigation, including more complex cell-based assays (e.g., signaling pathway analysis, gene expression profiling) and eventual progression to in-vivo models to assess efficacy and safety.
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Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
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Matiichuk, Y.E., et al. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research J. Pharm. and Tech., 13(12), 5837-5843. [Link]
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Al-Salahi, R., et al. (2014). Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. Arzneimittelforschung, 64(1), 19-23. [Link]
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Asian Pacific Journal of Cancer Prevention. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. [Link]
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Oriental Journal of Chemistry. (2010). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). [Link]
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Application Notes and Protocols for the Evaluation of 5-bromo-N-(2-fluorophenyl)-2-furamide in Cancer Cell Lines
Disclaimer: As of the date of this document, there is a notable absence of published scientific literature detailing the specific application of 5-bromo-N-(2-fluorophenyl)-2-furamide in cancer cell lines. The following application notes and protocols are therefore presented as a comprehensive, generalized framework for the initial characterization and mechanistic study of a novel chemical entity, such as this furan-carboxamide derivative, in an oncology research setting. The methodologies described are based on established practices and findings from research on analogous compounds.
PART 1: Introduction and Pre-Experimental Considerations
The rational design of novel anticancer agents often involves the incorporation of specific chemical moieties to enhance efficacy and selectivity. The structure of this compound suggests potential for biological activity, as halogenated phenyl and furan rings are present in various compounds with demonstrated cytotoxic effects. The purpose of this guide is to provide researchers with a robust workflow for the initial in vitro evaluation of this compound's anticancer potential.
Compound Handling and Preparation
Prior to initiating any biological assays, it is crucial to understand the physicochemical properties of this compound.
-
Solubility: The compound's solubility will dictate the choice of solvent for stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening of organic compounds in cell-based assays. It is recommended to determine the maximum soluble concentration in DMSO. For cell culture experiments, the final concentration of DMSO in the media should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Stability: The stability of the compound in solution should be assessed. This can be done by preparing a stock solution, storing it under various conditions (e.g., 4°C, -20°C, -80°C), and periodically analyzing its integrity using methods like High-Performance Liquid Chromatography (HPLC).
-
Purity: The purity of the compound should be confirmed (typically >95%) to ensure that the observed biological effects are attributable to the compound of interest and not impurities. This can be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
PART 2: In Vitro Anticancer Activity Screening
The initial screening phase aims to determine the cytotoxic and anti-proliferative effects of the compound across a panel of cancer cell lines.
Cell Line Selection
A diverse panel of cancer cell lines should be selected to assess the breadth of the compound's activity. This panel could include, but is not limited to:
-
Leukemia: HL-60 (promyelocytic leukemia)
-
Colon Cancer: HCT-116, SW620
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
-
Lung Cancer: A549
-
Normal (non-cancerous) cell line: e.g., MRC-5 (lung fibroblast) or Vero (kidney epithelial) to assess selectivity.
Cytotoxicity and Cell Viability Assays
These assays are fundamental to determining the concentration-dependent effect of the compound on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should be constant across all wells. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 5.2 |
| HCT-116 | Colon Carcinoma | 12.8 |
| MCF-7 | Breast Adenocarcinoma | 25.1 |
| A549 | Lung Carcinoma | 30.5 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis
Many cytotoxic agents exert their effects by causing cell cycle arrest at specific phases, preventing cancer cell proliferation.
-
Cell Treatment: Treat cells with the compound at various concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Representation of the cell cycle phases.
PART 3: Mechanistic Insights and Further Studies
Once the phenotypic effects of this compound are established, further experiments can be designed to elucidate its mechanism of action.
Investigating Molecular Targets
Based on the results of the cell cycle analysis, the expression levels of key regulatory proteins can be investigated using Western blotting. For instance, if a G0/G1 arrest is observed, the levels of cyclins (D1, D2, E) and cyclin-dependent kinases (CDK2, CDK4, CDK6) should be examined.[1] A decrease in these proteins would suggest that the compound interferes with the G1 to S phase transition.[1]
Hypothetical pathway of G0/G1 cell cycle arrest.
Mitochondrial Involvement in Apoptosis
If apoptosis is confirmed, investigating the involvement of the intrinsic (mitochondrial) pathway is a logical next step. This can be assessed by:
-
Measuring Mitochondrial Membrane Potential (ΔΨm): Using fluorescent dyes like JC-1, a decrease in ΔΨm can be detected, which is an early event in apoptosis.[2]
-
Assessing Caspase Activation: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the activation of the apoptotic cascade.[2]
PART 4: Conclusion and Future Directions
This document provides a foundational guide for the initial in vitro characterization of this compound as a potential anticancer agent. The proposed workflow, from basic cytotoxicity screening to preliminary mechanistic studies, will enable researchers to systematically evaluate its efficacy and mode of action. Positive results from these studies would warrant further investigation, including in vivo studies in animal models, to fully assess its therapeutic potential.
References
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Antiproliferative activity of the isoindigo 5'-Br in HL-60 cells is mediated by apoptosis, dysregulation of mitochondrial functions and arresting cell cycle at G0/G1 phase. (2015). ResearchGate. Available at: [Link]
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Muñoz Acuña, U., et al. (2014). Apoptosis Induction by 13-Acetoxyrolandrolide through the Mitochondrial Intrinsic Pathway. PLoS ONE, 9(1), e87513. Available at: [Link]
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Application Notes and Protocols: 5-bromo-N-(2-fluorophenyl)-2-furamide as a Potential Enzyme Inhibitor
Introduction: The Therapeutic Potential of Furan-Based Scaffolds
The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active compounds.[1][2] Its unique electronic and steric properties often allow it to act as a bioisostere for phenyl rings, which can lead to enhanced metabolic stability and improved interactions with biological targets.[1] Furan derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This broad spectrum of activity underscores the therapeutic potential inherent in novel furan-based compounds.
5-bromo-N-(2-fluorophenyl)-2-furamide is a synthetic compound featuring the core furan scaffold with bromine and N-(2-fluorophenyl) substitutions. While the specific biological activities of this compound are not yet extensively documented in publicly available literature, its structural motifs suggest a potential for interaction with various biological targets, including enzymes. The presence of the furan ring, coupled with halogen substitutions, often enhances binding affinity and selectivity for enzyme active sites.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential of this compound as an enzyme inhibitor. We will outline detailed protocols for a representative enzyme inhibition assay, data analysis, and interpretation of results. For the purpose of illustrating a concrete experimental workflow, we will hypothesize a target enzyme, "InflammoKinase-1 (IK-1)," a fictional enzyme representing a class of kinases involved in inflammatory pathways. The principles and methodologies described herein are broadly applicable to the study of other enzyme-inhibitor interactions.[4][5]
Rationale for Investigating this compound as an Enzyme Inhibitor
The decision to screen this compound as a potential enzyme inhibitor is grounded in established structure-activity relationships of furan-containing molecules.[6] The furan ring system is a key component in numerous compounds with known cardiovascular, antibacterial, antiviral, anti-inflammatory, and antitumor activities.[3] The anti-inflammatory effects of some furan derivatives are attributed to their ability to inhibit enzymes such as cyclooxygenases (COX).[1] Furthermore, the antimicrobial properties of certain furan compounds stem from their capacity to inhibit essential microbial enzymes.[2][3]
The bromination of the furan ring and the inclusion of a fluorophenyl group in this compound are strategic chemical modifications. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to increased potency and metabolic stability. Therefore, a systematic investigation into the enzyme inhibitory potential of this compound is a logical and promising avenue for drug discovery.[5][7]
Experimental Workflow for Enzyme Inhibition Screening
The following diagram illustrates a typical workflow for screening and characterizing a novel compound as a potential enzyme inhibitor.
Caption: A generalized workflow for the discovery and characterization of novel enzyme inhibitors.
Detailed Protocol: In Vitro Inhibition Assay for InflammoKinase-1 (IK-1)
This protocol describes a robust and reproducible method for determining the inhibitory activity of this compound against our hypothetical enzyme, InflammoKinase-1 (IK-1). The assay is based on a colorimetric measurement of product formation.
Materials and Reagents
-
This compound: Synthesized and purified in-house or obtained from a reputable chemical supplier. A stock solution (e.g., 10 mM in DMSO) should be prepared.
-
Recombinant Human InflammoKinase-1 (IK-1): High-purity enzyme.
-
IK-1 Substrate: A specific peptide substrate for IK-1.
-
ATP (Adenosine 5'-triphosphate): Kinase co-substrate.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The exact composition should be optimized for the specific enzyme.
-
Detection Reagent: A reagent that specifically detects the phosphorylated product (e.g., a phosphospecific antibody-based detection system or a coupled enzyme system).
-
Positive Control Inhibitor: A known inhibitor of IK-1 (if available) or a broad-spectrum kinase inhibitor (e.g., Staurosporine).
-
DMSO (Dimethyl Sulfoxide): Vehicle for the test compound.
-
96-well microplates: Clear, flat-bottom plates suitable for absorbance measurements.
-
Multichannel pipettes and a microplate reader.
Step-by-Step Experimental Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these further in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.
-
Prepare working solutions of IK-1 enzyme, substrate, and ATP in assay buffer at appropriate concentrations. These concentrations should be optimized based on the enzyme's kinetic properties (e.g., substrate concentration near the Km value).[4][8]
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the diluted this compound solutions to the appropriate wells.
-
Include control wells:
-
Negative Control (100% activity): Add 5 µL of assay buffer with the same final DMSO concentration as the test wells.
-
Positive Control (0% activity): Add 5 µL of a high concentration of the known inhibitor.
-
Blank (no enzyme): Add 5 µL of assay buffer with DMSO, and in the next step, add buffer instead of the enzyme solution.
-
-
Add 20 µL of the IK-1 enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
Add 25 µL of a pre-mixed solution of the IK-1 substrate and ATP to all wells to start the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
-
Termination and Detection:
-
Stop the reaction by adding 50 µL of the detection reagent to each well.
-
Incubate the plate as required by the detection reagent manufacturer's instructions to allow for signal development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis and Interpretation
Calculating Percentage Inhibition
The percentage of enzyme inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = 100 x [1 - (Absinhibitor - Absblank) / (Absnegative control - Absblank)]
Where:
-
Absinhibitor is the absorbance of the well with the test compound.
-
Absblank is the absorbance of the well without the enzyme.
-
Absnegative control is the absorbance of the well with DMSO only (representing 100% enzyme activity).
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity.[9] To determine the IC50 value, the calculated percentage inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.[9][10]
The following table presents example data for the inhibition of IK-1 by this compound.
| Compound Concentration (µM) | Log [Compound] (M) | Average Absorbance | % Inhibition |
| 0 (Negative Control) | - | 1.250 | 0% |
| 0.01 | -8.0 | 1.188 | 5% |
| 0.1 | -7.0 | 1.000 | 20% |
| 1 | -6.0 | 0.625 | 50% |
| 10 | -5.0 | 0.250 | 80% |
| 100 | -4.0 | 0.125 | 90% |
| Blank | - | 0.050 | - |
From this data, the IC50 value is determined to be 1 µM.
Follow-up Studies and Mechanism of Action
Once the inhibitory activity of this compound is confirmed, further studies are essential to elucidate its mechanism of action and potential for therapeutic development.[8][11]
Mechanism of Inhibition Studies
To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies should be performed.[8] This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition.[4]
The following diagram illustrates the different types of reversible enzyme inhibition.
Caption: A schematic representation of competitive and non-competitive enzyme inhibition mechanisms.
Selectivity and Off-Target Effects
To assess the selectivity of this compound, it should be tested against a panel of related enzymes (e.g., other kinases). High selectivity is a desirable characteristic for a drug candidate as it minimizes the potential for off-target effects and associated toxicity.
Cell-Based and In Vivo Studies
Promising in vitro activity should be followed by validation in cell-based assays to confirm that the compound can inhibit the target enzyme in a more complex biological environment.[5] Subsequent in vivo studies in appropriate animal models are necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile.[12]
Conclusion
This compound represents a novel chemical entity with the potential for enzyme inhibitory activity, based on the well-established pharmacological importance of the furan scaffold. The protocols and guidelines presented in these application notes provide a robust framework for the initial screening and characterization of this compound. A systematic approach, beginning with in vitro assays and progressing to more complex biological systems, is crucial for elucidating the therapeutic potential of this compound and advancing it through the drug discovery pipeline.
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Edmondson, D. E., Binda, C., & Mattevi, A. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. Available at: [Link]
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BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
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Silva, A. M., et al. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Food and Chemical Toxicology, 168, 113357. Available at: [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
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Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (193), e59928. Available at: [Link]
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Al-Ostoot, F. H., & Al-Ghamdi, S. A. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). Available at: [Link]
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Various Authors. (2023). A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]
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Peterson, J. R., & Turnbull, A. P. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9036–9043. Available at: [Link]
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Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. Available at: [Link]
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ResearchGate. (n.d.). Proposed inhibition mechanism for furan. Retrieved from [Link]
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Hartmann, J., & Whitty, A. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods in Molecular Biology, 2003, 151-168. Available at: [Link]
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Asadi, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini-Reviews in Medicinal Chemistry, 20(13), 1224–1233. Available at: [Link]
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Business Wire. (2026, January 8). Epirium Bio Announces Follow-on Phase 1 Results in Older Adult Participants for MF-300, a First-In-Class, Oral 15-PGDH Enzyme Inhibitor, for the Treatment of Sarcopenia. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Determination of 5-bromo-N-(2-fluorophenyl)-2-furamide
Abstract
This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative determination of 5-bromo-N-(2-fluorophenyl)-2-furamide, a key intermediate in pharmaceutical synthesis and a potential research compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and validated approaches for accurate analysis. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and trace analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and confirmation. Each section explains the underlying scientific principles, provides step-by-step experimental protocols, and includes guidance on data interpretation, ensuring both technical accuracy and practical applicability.
Introduction to this compound
This compound is a halogenated aromatic amide with the chemical formula C₁₁H₇BrFNO₂ and a molecular weight of 284.084 g/mol [1]. Its structure, featuring a furan ring, a brominated substituent, and a fluorinated phenyl group, makes it a compound of interest in medicinal chemistry and materials science. The accurate detection and quantification of this compound are critical for quality control in manufacturing, stability studies, and metabolic investigations. This guide presents a suite of analytical techniques to address these needs.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound in bulk materials and formulated products. The method's high resolution, sensitivity, and precision make it ideal for separating the target analyte from related substances and degradation products[2]. A reversed-phase HPLC (RP-HPLC) method is proposed, leveraging a non-polar stationary phase and a polar mobile phase for optimal separation of this moderately non-polar compound.
Principle of the Method
The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase (e.g., C18) and the mobile phase. The elution order and retention time are influenced by the analyte's polarity and the mobile phase composition. Detection is typically achieved using a UV-Vis detector, as the aromatic rings in the molecule exhibit strong chromophoric properties.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., Symmetry® C18, 4.6 x 150 mm, 5 µm)[2][3] |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 40% B2-10 min: 40-80% B10-12 min: 80% B12-13 min: 80-40% B13-15 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 273 nm[4] |
| Run Time | 15 minutes |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase (pre-mixed at initial conditions or acetonitrile).
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to achieve a final concentration of approximately 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis and Interpretation
-
Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
Quantification: The concentration of this compound can be determined using an external standard calibration curve.
-
Purity: The area percentage of the main peak relative to the total area of all peaks provides an estimation of the sample's purity.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities in this compound samples. Its high sensitivity and the structural information provided by mass spectrometry make it ideal for trace-level analysis and the identification of unknown related substances[5][6][7].
Principle of the Method
The sample is vaporized and introduced into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (e.g., Quadrupole or Ion Trap)
-
Autosampler
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5] |
| Carrier Gas | Helium at a constant flow of 1.1 mL/min[8] |
| Injector Temp. | 250 °C[8] |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 40 °C (hold 2 min)Ramp: 20 °C/min to 280 °CHold: 1 min at 280 °C[8] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent such as methanol or acetone.
-
Working Solution (100 µg/mL): Dilute the stock solution 1:10 with the same solvent.
-
Ensure the sample is completely dissolved before injection.
Data Analysis and Interpretation
-
Peak Identification: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments, including the molecular ion peak.
-
Impurity Identification: Compare the mass spectra of other peaks with spectral libraries (e.g., NIST) to tentatively identify impurities.
-
Relative Quantification: The relative abundance of impurities can be estimated by comparing their peak areas to that of the main compound.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Principle of the Method
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, splitting patterns, and integration of the signals in an NMR spectrum provide information about the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Transfer the solution to an NMR tube.
Acquisition Parameters (400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm |
| Number of Scans | 16 | 1024 or more |
Expected Spectral Features and Interpretation
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the furan ring and the fluorophenyl group. The coupling patterns (e.g., doublets, triplets) will provide information about adjacent protons. The integration of the peaks will correspond to the number of protons in each environment. The amide proton (N-H) will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show separate signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the carbon's chemical environment (e.g., aromatic, carbonyl). For reference, the carboxyl carbon of 2-furoic acid appears around 160 ppm in DMSO-d₆[9][10].
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the analysis of this compound. The HPLC method is suitable for routine quality control, offering high precision and accuracy for quantification and purity assessment. The GC-MS method is a valuable tool for identifying and characterizing volatile impurities, while NMR spectroscopy provides definitive structural confirmation. The selection of the most appropriate method will depend on the specific analytical objective, whether it is routine analysis, impurity profiling, or structural elucidation.
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National Institutes of Health (NIH). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. [Link]
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-
SpectraBase. 5-Bromo-2-furoic acid - Optional[1H NMR] - Spectrum. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Validated Reverse-Phase High-Performance Liquid Chromatography for Quantification of Furosemide in Tablets and Nanoparticles. [Link]
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International Journal of Pharmacy and Biological Sciences. ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. [Link]
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Česká a slovenská farmacie. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). [Link]
-
National Institutes of Health (NIH). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
International Journal of Novel Research and Development. A STABILITY INDICATING VALIDATED RP- HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF METRONIDAZOLE BENZOATE AND DILOXANIDE FUROAT. [Link]
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ResearchGate. Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. [Link]
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ResearchGate. Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. [Link]
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-
ResearchGate. Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. [Link]
-
PubMed. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. [Link]
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PubMed. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. [Link]
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PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]
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Centers for Disease Control and Prevention. NMAM 5th Edition - Methods by Chemical Name. [Link]
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SpectraBase. 5-Bromo-N-(4-iodophenyl)-2-furamide. [Link]
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SpectraBase. 5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide. [Link]
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Application Note & Protocols: A Strategic Approach to Developing Biological Assays for 5-bromo-N-(2-fluorophenyl)-2-furamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening funnel to characterize the biological activity of the novel compound, 5-bromo-N-(2-fluorophenyl)-2-furamide. As specific biological data for this compound is not yet publicly available, this guide outlines a logical, tiered strategy, beginning with fundamental compound characterization and progressing through primary cytotoxicity screening to hypothesis-driven secondary assays for mechanism-of-action (MOA) elucidation. The protocols provided are based on established, validated methodologies and are framed within the best-practice principles outlined in authoritative resources such as the NIH's Assay Guidance Manual[1][2][3]. The core strategy is built on identifying potential anti-proliferative, apoptotic, and anti-inflammatory activities, which are common pharmacological profiles for compounds containing the furan scaffold[4][5][6][7][8].
Introduction and Strategic Overview
The process of bringing a novel chemical entity from the bench to potential therapeutic application is underpinned by rigorous and well-designed biological assays[9][10][11]. This compound is a compound featuring several key structural motifs: a halogenated furan ring, an amide linkage, and a fluorinated phenyl group. While the furan moiety is present in numerous compounds with diverse bioactivities, including anti-cancer and anti-inflammatory effects, the specific activity profile of this combination is unknown[4][8][12].
This guide, therefore, presents a de novo strategy for activity discovery. Instead of a single, presumptive assay, we propose a screening cascade designed to first ask a broad question— "Does this compound have a general effect on cell health and viability?"—before progressing to more specific, mechanistic questions. This approach maximizes resource efficiency and ensures that subsequent, more complex experiments are built on a solid foundation of primary data.
The proposed workflow follows a logical progression:
-
Compound Qualification: Ensuring the integrity, solubility, and stability of the test article.
-
Primary Screening: High-throughput assessment of general cytotoxicity/cytostatic effects.
-
Secondary MOA-Specific Assays: Interrogating specific cellular pathways (e.g., apoptosis, inflammation) to understand how the compound works.
-
Hit Validation & Data Analysis: Applying statistical rigor to confirm initial findings.
This structured approach is designed to be a self-validating system, where the results of each stage inform the decisions of the next.
Pre-Assay Compound Characterization
Before any biological assay is performed, the test compound must be rigorously characterized. Failure to do so is a common source of irreproducible data[13].
-
Purity Assessment: The purity of this compound should be confirmed via methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Impurities could be biologically active and confound results.
-
Solubility Determination: The compound's solubility must be determined in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO). Most cell-based assays require the compound to be fully solubilized in the final culture medium. The final DMSO concentration in cell-based assays should typically be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts[13].
-
Stability Analysis: The stability of the compound in solution under storage (e.g., -20°C or -80°C) and assay conditions (e.g., 37°C in culture medium) should be assessed[13]. Degradation can lead to a loss of activity or the generation of new, active species. A simple method is to incubate the compound under assay conditions for the planned duration of the experiment, then re-analyze by HPLC to check for degradation products.
A Tiered Strategy for Activity Discovery
A tiered or funnel-based approach is the most effective strategy for screening novel compounds. It begins with a broad, high-throughput assay to identify "hits," which are then subjected to more detailed and specific secondary assays.
Caption: Tiered assay development workflow.
Primary Screening Protocol: Resazurin Cell Viability Assay
The initial screen aims to detect broad effects on cell viability and metabolic activity. The Resazurin (Alamar Blue) assay is an excellent choice. It is a non-toxic, fluorescent-based assay where the blue resazurin reagent is reduced to the pink, highly fluorescent resorufin by metabolically active cells[14]. The intensity of the fluorescent signal is proportional to the number of viable cells.
Rationale: Compared to the MTT assay, the Resazurin assay uses a soluble product, eliminating the need for a solubilization step, and is generally less prone to interference from colored or reducing compounds[15]. Its low toxicity also allows for kinetic monitoring and multiplexing with other assays.
Protocol 4.1: Resazurin Cell Viability Assay
-
Cell Plating: Seed cells (e.g., A549 lung carcinoma or HeLa cervical cancer cells) in a 96-well clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points) in culture medium to achieve final desired concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the medium from the cell plate and add 100 µL of the medium containing the diluted compound. Include "vehicle control" wells (0.5% DMSO) and "no-cell" control wells (medium only). Incubate for 48-72 hours.
-
Reagent Addition: Thaw the Resazurin reagent and warm to 37°C. Add 10 µL of the reagent to each well (for a final volume of 110 µL)[14].
-
Incubation: Return the plate to the incubator for 1-4 hours. The optimal incubation time depends on the cell type's metabolic rate and should be determined empirically[14].
-
Measurement: Measure fluorescence on a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm[14].
Data Presentation: Example 96-Well Plate Layout
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Cmpd 1 | Cmpd 2 | Cmpd 3 | Cmpd 4 | Cmpd 5 | Cmpd 6 | Cmpd 7 | Cmpd 8 | Cmpd 9 | Cmpd 10 | Cmpd 11 | Vehicle |
| B | Cmpd 1 | Cmpd 2 | Cmpd 3 | Cmpd 4 | Cmpd 5 | Cmpd 6 | Cmpd 7 | Cmpd 8 | Cmpd 9 | Cmpd 10 | Cmpd 11 | Vehicle |
| C | Cmpd 1 | Cmpd 2 | Cmpd 3 | Cmpd 4 | Cmpd 5 | Cmpd 6 | Cmpd 7 | Cmpd 8 | Cmpd 9 | Cmpd 10 | Cmpd 11 | Vehicle |
| D | Cmpd 1 | Cmpd 2 | Cmpd 3 | Cmpd 4 | Cmpd 5 | Cmpd 6 | Cmpd 7 | Cmpd 8 | Cmpd 9 | Cmpd 10 | Cmpd 11 | Vehicle |
| E | Cmpd 1 | Cmpd 2 | Cmpd 3 | Cmpd 4 | Cmpd 5 | Cmpd 6 | Cmpd 7 | Cmpd 8 | Cmpd 9 | Cmpd 10 | Cmpd 11 | Vehicle |
| F | Cmpd 1 | Cmpd 2 | Cmpd 3 | Cmpd 4 | Cmpd 5 | Cmpd 6 | Cmpd 7 | Cmpd 8 | Cmpd 9 | Cmpd 10 | Cmpd 11 | Vehicle |
| G | Cmpd 1 | Cmpd 2 | Cmpd 3 | Cmpd 4 | Cmpd 5 | Cmpd 6 | Cmpd 7 | Cmpd 8 | Cmpd 9 | Cmpd 10 | Cmpd 11 | Vehicle |
| H | Cmpd 1 | Cmpd 2 | Cmpd 3 | Cmpd 4 | Cmpd 5 | Cmpd 6 | Cmpd 7 | Cmpd 8 | Cmpd 9 | Cmpd 10 | Cmpd 11 | No Cell |
Secondary Assays for Mechanism of Action (MOA) Elucidation
If the primary screen reveals significant anti-proliferative or cytotoxic activity, the next step is to investigate the underlying mechanism. Based on the activities of similar furan-containing structures, two plausible pathways to investigate are apoptosis and inflammation[4][6][8].
Apoptosis Induction Assay (Caspase-3/7 Activity)
Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7[16]. Luminescent assays like the Caspase-Glo® 3/7 assay provide a highly sensitive and specific method to measure this activity. The assay reagent contains a proluminescent substrate with the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal catalyzed by luciferase[17][18].
Protocol 5.1.1: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Plate and treat cells with this compound in a white-walled, 96-well plate as described in Protocol 4.1. A shorter incubation time (e.g., 24 hours) may be appropriate. Include a positive control for apoptosis, such as Staurosporine (5 µM)[16].
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent[18].
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and substrate cleavage[17].
-
Incubation: Mix the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize[17].
-
Measurement: Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
Anti-Inflammatory Pathway Assay (NF-κB Reporter)
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation[19]. Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway. A reporter gene assay is a powerful tool to screen for such activity. This assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements[20][21]. When the pathway is activated (e.g., by TNF-α), NF-κB drives luciferase expression, producing a light signal. A test compound with anti-inflammatory activity will reduce this signal.
Caption: Simplified NF-κB luciferase reporter pathway.
Protocol 5.2.1: NF-κB Luciferase Reporter Assay (Inhibition Mode)
-
Cell Plating: Seed NF-κB reporter cells (e.g., HEK293-NFκB-luc) in a white-walled, 96-well plate and incubate overnight[20].
-
Compound Treatment: Pre-treat cells with serial dilutions of this compound for 1 hour.
-
Pathway Activation: Stimulate the NF-κB pathway by adding an agonist, such as TNF-α (e.g., final concentration of 10 ng/mL), to all wells except the unstimulated controls[19].
-
Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression[20][22].
-
Lysis and Measurement: Discard the medium. Add a passive lysis buffer and shake gently for 15 minutes at room temperature[19].
-
Add luciferase assay reagent, which contains the substrate luciferin, to each well[21]. Immediately measure the luminescence signal with a plate-reading luminometer. A reduction in signal in the presence of the compound indicates inhibition of the NF-κB pathway.
Data Analysis, Validation, and Interpretation
-
Assay Quality Control: For each plate, calculate the Z-factor (Z') to assess assay robustness and quality. The Z-factor compares the dynamic range of the signal with the data variation. An assay is considered excellent for HTS if Z' ≥ 0.5[13][23].
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
Where μ_p and σ_p are the mean and standard deviation of the positive control (e.g., vehicle), and μ_n and σ_n are for the negative control (e.g., strong inhibitor).
-
-
-
Dose-Response Curves: For active compounds, normalize the data (e.g., to % of vehicle control) and plot the response against the log of the compound concentration. Fit the data using a four-parameter logistic regression model to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
-
Hit Confirmation: A "hit" from the primary screen should always be re-tested to confirm its activity. It is also crucial to perform counter-screens to rule out assay artifacts, such as compounds that autofluoresce or directly inhibit luciferase[2][3].
Conclusion and Future Directions
This application note provides a systematic and validated framework for discovering and characterizing the biological activity of this compound. By employing a tiered screening approach, researchers can efficiently move from broad phenotypic observations to specific mechanistic insights. The detailed protocols for cell viability, apoptosis, and NF-κB pathway analysis serve as a robust starting point. Positive findings in these assays would warrant further investigation into more specific molecular targets, evaluation in additional cell lines, and eventual progression into more complex biological systems.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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Pharmacological activity of furan derivatives. IntechOpen. (Simulated URL, as original may be dynamic). [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar. Semantic Scholar. [Link]
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Assay Guidance Manual. Norecopa. [Link]
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Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. Springer Protocols. [Link]
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Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
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Caspase 3/7 Activity. protocols.io. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. ResearchGate. [Link]
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Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
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Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]
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Caspase 3/7 activity assay. Bio-protocol. [Link]
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Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. PubMed. [Link]
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Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
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Resazurin Cell Viability Assay. Labbox. [Link]
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HTS Assay Validation - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
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NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. National Institutes of Health (NIH). [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery | Semantic Scholar. Semantic Scholar. [Link]
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Dosage and Administration of 5-bromo-N-(2-fluorophenyl)-2-furamide in Animal Models
An Application Guide for the Preclinical Evaluation of Novel Chemical Entities:
Abstract
This document provides a comprehensive framework for establishing appropriate dosage and administration protocols for the novel chemical entity, 5-bromo-N-(2-fluorophenyl)-2-furamide, in preclinical animal models. Given the limited publicly available data for this specific compound[1][2], this guide emphasizes a foundational, systematic approach applicable to many new, poorly water-soluble molecules entering discovery-phase research. We will detail the critical steps from initial physicochemical assessment and formulation development to acute toxicity evaluation and, finally, administration in a hypothetical efficacy model. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal welfare.
Introduction: The Challenge of a Novel Compound
The journey of a new chemical entity (NCE) from bench to potential therapeutic application is predicated on rigorous preclinical evaluation.[3] For compounds like this compound, which are not extensively documented in scientific literature, researchers must build a foundational understanding from the ground up. The primary obstacle for many NCEs, particularly those with complex aromatic and halogenated structures, is poor aqueous solubility.[4][5] This characteristic directly impacts formulation strategy, bioavailability, and, consequently, the reliability of in vivo study outcomes.[6] An inappropriate formulation can lead to underestimation of toxicity or efficacy, wasting valuable resources and potentially causing the premature termination of a promising candidate.[6]
This guide, therefore, serves as both a specific protocol for initiating studies with this compound and a general blueprint for the preclinical assessment of other poorly soluble NCEs.
Section 1: Physicochemical Characterization & Formulation Strategy
The first principle of in vivo dosing is to ensure the test article can be delivered to the animal in a safe, stable, and bioavailable form. This begins with understanding the compound's basic properties.
Solubility Assessment
A tiered approach to solubility screening is recommended to identify a suitable vehicle for administration. The goal is to create a homogenous solution or a stable, uniform suspension.
Protocol 1: Tiered Solubility Screening
-
Aqueous Solubility: Begin by attempting to dissolve this compound in standard aqueous vehicles (e.g., Water, Saline, 5% Dextrose in Water (D5W)) at a target concentration (e.g., 1 mg/mL). Use sonication and vortexing to assist dissolution. Visually inspect for particulates.
-
pH Modification: Test solubility in pH-adjusted buffers (e.g., pH 4.0, 7.4, 9.0). The furan and amide moieties may have different ionization states at various pH levels, potentially improving solubility.
-
Co-Solvent & Surfactant Screening: For poorly soluble compounds, the use of co-solvents and surfactants is standard practice.[4][7] Test solubility in common, biocompatible excipients. A suggested screening panel is provided in Table 1.
-
Selection of Vehicle: Based on the screening results, select the simplest vehicle system that achieves the desired concentration. For oral administration, suspensions are often acceptable. For parenteral routes (intravenous, intraperitoneal), a clear solution is strongly preferred to prevent embolism or irritation.[8]
Formulation Development for a Poorly Soluble Compound
Assuming this compound exhibits poor aqueous solubility, a common strategy is to use a multi-component vehicle.
Table 1: Common Excipients for Preclinical Formulation of Poorly Soluble Compounds
| Vehicle Component | Class | Common Concentration Range | Notes |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | Co-Solvent | 5-10% (v/v) | Use with caution; can have intrinsic pharmacological effects. |
| Polyethylene glycol 400 (PEG400) | Co-Solvent | 20-60% (v/v) | A common, safe vehicle for many routes. |
| Tween® 80 / Polysorbate 80 | Surfactant | 1-10% (v/v) | Improves wetting and prevents precipitation upon dosing. |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5-2% (w/v) | Used for creating stable oral suspensions. |
| Saline or PBS | Aqueous Base | q.s. to final volume | Provides isotonicity for parenteral routes. |
Protocol 2: Preparation of a Vehicle for Oral (PO) Administration (Suspension)
-
Prepare the suspending vehicle: Add 0.5% (w/v) low-viscosity Carboxymethylcellulose (CMC) and 2% (v/v) Tween® 80 to sterile water. Mix thoroughly until the CMC is fully hydrated.
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the vehicle to create a uniform paste. This step is critical to ensure proper wetting of the particles.
-
Gradually add the remaining vehicle to the paste while mixing continuously to achieve the final desired concentration.
-
Homogenize the suspension using a sonicator or tissue homogenizer until no visible clumps remain.
-
Store at 4°C and ensure the suspension is thoroughly re-suspended by vortexing before each use.
Protocol 3: Preparation of a Vehicle for Intraperitoneal (IP) or Intravenous (IV) Administration (Solution)
Caution: This formulation requires that the compound is fully dissolved. Do not inject suspensions intravenously.
-
Dissolve the required amount of this compound in a minimal volume of DMSO (e.g., 10% of the final volume).
-
In a separate tube, mix PEG400 (e.g., 40% of final volume) and Tween® 80 (e.g., 5% of final volume).
-
Slowly add the DMSO-drug solution to the PEG400/Tween mixture while vortexing.
-
Add sterile saline or PBS dropwise to reach the final volume, vortexing continuously.
-
Observe the solution carefully. If any precipitation occurs, the formulation is not suitable for IV administration. The concentration may need to be lowered or the vehicle composition adjusted.
-
Sterile-filter the final solution through a 0.22 µm syringe filter before administration.
Section 2: Acute Toxicity and Dose Range-Finding
Before conducting efficacy studies, it is imperative to determine the maximum tolerated dose (MTD) and potential acute toxicity of the compound. This informs the dose selection for subsequent experiments. The OECD provides guidelines for acute oral toxicity testing that reduce the number of animals required compared to the classical LD50 test.[9][10][11][12]
Protocol 4: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This method uses a stepwise procedure with a small number of animals per step to classify the substance's toxicity and identify a dose range for further studies.[12]
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats or female BALB/c mice), as females are often more sensitive.[13] Animals should be young adults (8-12 weeks old) and acclimated for at least 5 days.
-
Starting Dose Selection: Based on available data for structurally similar compounds or in silico predictions, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg.[9] In the absence of any information, 300 mg/kg is a common starting point.[11]
-
Dosing Procedure (Step 1): Dose a group of 3 animals with the selected starting dose via oral gavage.
-
Observation: Observe animals closely for the first 4 hours post-dosing, and then at least once daily for 14 days.[14] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions).[14] Record body weights just before dosing and at days 7 and 14.
-
Decision Logic:
-
If 2 or 3 animals die: The test is stopped. The substance is classified based on this outcome, and the next step would be to test a lower dose to find the MTD.
-
If 0 or 1 animal dies: Proceed to the next step by dosing 3 more animals at the same dose level.
-
If, after the second dosing, the overall mortality is low: Consider testing a higher dose level in a new group of 3 animals.
-
-
Endpoint: The study allows for classification of the substance's toxicity and provides a dose range that causes evident toxicity and a dose that is well-tolerated, which is critical for designing efficacy studies. At the end of the 14-day period, all surviving animals are humanely euthanized for gross necropsy.[14]
Caption: Workflow for acute oral toxicity dose range-finding.
Section 3: Administration Protocols in Rodent Models
Proper technique is essential for accurate dosing and animal welfare. The route of administration is determined by the experimental objective and the compound's properties.[8]
Table 2: Recommended Administration Volumes and Needle Sizes for Adult Rodents
| Route | Mouse Volume | Mouse Needle | Rat Volume | Rat Needle | Absorption Rate |
|---|---|---|---|---|---|
| Oral (PO) | < 2 mL | 20-22g gavage | < 10 mL | 16-18g gavage | Slow / Variable |
| Intraperitoneal (IP) | < 2-3 mL | 25-27g | < 5-10 mL | 21-23g | Rapid |
| Intravenous (IV) | < 0.2 mL | 27-30g | < 1 mL | 25-27g | Immediate |
| Subcutaneous (SC) | < 2-3 mL | 25-27g | < 5 mL | 23-25g | Slow / Sustained |
Note: Volumes are typically calculated per animal, but should not exceed ~10 mL/kg for most routes.[9]
Protocol 5: Oral Gavage (PO) Administration in Mice/Rats
-
Restraint: Properly restrain the animal to prevent movement. For mice, scruff the neck and back skin. For rats, a towel wrap may be effective. Ensure the head and body form a straight line.
-
Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Administration: Gently insert the needle into the esophagus via the side of the mouth. Do not force the needle; if resistance is met, withdraw and re-insert. The animal should swallow the needle as it advances.
-
Injection: Once the needle is in place, slowly administer the formulation.
-
Withdrawal: Remove the needle smoothly and return the animal to its cage. Observe for any signs of distress or mis-dosing (e.g., fluid from the nose).
Protocol 6: Intraperitoneal (IP) Injection in Mice/Rats
-
Restraint: Restrain the animal securely, exposing the abdomen. For mice, scruffing and holding the tail is effective.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant to avoid hitting the bladder or cecum.
-
Injection: Tilt the animal's head downward slightly. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn, confirming correct placement.
-
Administration: Inject the substance smoothly and withdraw the needle.
Section 4: Hypothetical Case Study: Neuropathic Pain Model
To illustrate the application of these protocols, we will design a hypothetical study to evaluate this compound for efficacy in a rat model of neuropathic pain. Animal models of neuropathy are crucial for understanding pain mechanisms and testing novel therapeutics.[15]
Hypothesis: this compound reduces mechanical allodynia in the Chronic Constriction Injury (CCI) model of neuropathic pain.[16]
Experimental Design:
-
Compound Preparation: Based on our protocols, this compound is formulated as a 0.5% CMC / 2% Tween 80 suspension for oral administration.
-
Toxicity Study: An acute oral toxicity study (Protocol 4) in rats identifies the MTD as >300 mg/kg, with no adverse effects observed at 100 mg/kg.
-
Dose Selection: Three doses are selected for the efficacy study: 10, 30, and 100 mg/kg, plus a vehicle control group.
-
Animal Model: The CCI model is induced in male Sprague-Dawley rats as described in the literature.[16][17] This involves placing loose ligatures around the sciatic nerve.[16]
-
Behavioral Testing: Mechanical allodynia (pain from a non-painful stimulus) is assessed using von Frey filaments at baseline (before surgery) and on day 7 post-surgery to confirm neuropathy.
-
Drug Administration: On day 7, animals are randomized into four groups (Vehicle, 10, 30, 100 mg/kg). The compound is administered orally (Protocol 5).
-
Post-Dose Assessment: Behavioral testing is repeated at 1, 2, and 4 hours post-dosing to evaluate the compound's effect on pain sensitivity.
-
Data Analysis: The withdrawal threshold (in grams) for each group is compared to the vehicle control group using appropriate statistical analysis (e.g., Two-Way ANOVA with post-hoc tests).
Caption: A comprehensive workflow from formulation to efficacy testing.
Conclusion
The successful in vivo evaluation of a novel compound such as this compound is not dependent on a single protocol, but on a logical, stepwise progression of experiments. By first establishing the compound's fundamental physicochemical properties, a suitable and stable formulation can be developed. This enables an accurate assessment of acute toxicity, which in turn allows for the selection of safe and relevant doses for efficacy studies. The protocols and frameworks provided in this guide are designed to be adaptable, ensuring that researchers can generate reliable, reproducible, and ethically sound data as they explore the therapeutic potential of new chemical entities.
References
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Springer Nature Experiments. Animal Models of Neuropathic Pain Due to Nerve Injury. [Link]
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Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. [Link]
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RJPT SimLab. Study of different routes of drugs administration in mice & rats. [Link]
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K, P., & R, S. (2016). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
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Slideshare. OECD Guideline For Acute oral toxicity (TG 423). [Link]
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Challa, S. R. (2015). Animal models of neuropathic pain. In Animal Models in Pain Research (pp. 131-152). Humana Press, New York, NY. [Link]
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Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. Pain, 50(3), 355-363. [Link]
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Slideshare. Routes of drug administration Dr.NITIN. [Link]
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OECD. (2002). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]
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Bennett, G. J. (1993). An animal model of neuropathic pain: a review. Muscle & Nerve, 16(10), 1040-1048. [Link]
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University of Iowa. Routes and Volumes of Administration in Mice. [Link]
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National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]
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Hedrich, H. (Ed.). (2012). The laboratory mouse. Academic press. [Link]
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Hüllert, S., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
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Application Notes and Protocols for the Synthesis of 5-bromo-N-(2-fluorophenyl)-2-furamide Derivatives for Structure-Activity Relationship (SAR) Studies
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis, purification, and characterization of 5-bromo-N-(2-fluorophenyl)-2-furamide, a key scaffold for the development of novel therapeutic agents. Furthermore, this document outlines a strategic approach to the design and synthesis of a focused library of derivatives for Structure-Activity Relationship (SAR) studies. The protocols provided are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying scientific rationale for key experimental choices.
Introduction: The Furanamide Scaffold in Drug Discovery
The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. When incorporated into an amide linkage, the resulting furanamide core offers a rigid, planar structure with defined hydrogen bonding capabilities, making it an attractive starting point for the design of enzyme inhibitors and receptor ligands. The specific target of this guide, the this compound core, combines several key features for SAR-driven drug discovery:
-
The 5-bromo substituent: This serves as a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions to explore the chemical space at this position.
-
The N-(2-fluorophenyl) group: The fluorine atom can modulate the electronic properties and metabolic stability of the molecule, and its position provides a vector for exploring interactions with the target protein.
-
The amide linker: This provides a crucial hydrogen bond donor and acceptor, often essential for target binding.
This guide will first detail the synthesis of the core this compound scaffold and then provide a framework for the systematic exploration of its derivatives to elucidate key structure-activity relationships.
Synthesis of the Core Scaffold: this compound
The most direct and reliable method for the synthesis of the target compound is through the coupling of 5-bromo-2-furoic acid with 2-fluoroaniline. This reaction is typically mediated by a coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amine.
Choice of Synthetic Route: Amide Coupling
While other methods such as the Buchwald-Hartwig amination exist for C-N bond formation, direct amide coupling is often preferred for its operational simplicity and the wide availability of coupling reagents.[1][2] Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3] The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide bond.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
5-bromo-2-furoic acid (CAS: 585-70-6)
-
2-fluoroaniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-furoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid. The formation of the active ester is crucial for an efficient reaction.
-
Add 2-fluoroaniline (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x). The aqueous washes are essential to remove unreacted starting materials and the water-soluble byproducts from the coupling reagent.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Purification and Characterization
Proper purification and thorough characterization are essential to ensure the identity and purity of the synthesized compound before proceeding with biological assays and the synthesis of derivatives.
Purification Techniques
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method of purification.
-
Column Chromatography: For most applications, flash column chromatography on silica gel provides excellent separation of the desired product from any remaining starting materials or byproducts.[4]
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by a combination of spectroscopic methods.[5][6][7][8]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the furan and phenyl rings. The amide proton (N-H) will appear as a broad singlet. |
| ¹³C NMR | Resonances for all 11 carbon atoms, including the carbonyl carbon of the amide. |
| FT-IR | Characteristic stretching frequencies for the N-H bond (around 3300 cm⁻¹), the C=O of the amide (around 1650 cm⁻¹), and C-Br bond.[6] |
| Mass Spec (MS) | The molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight of C₁₁H₇BrFNO₂ (284.08 g/mol ).[9] The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. |
Designing a Focused Library for SAR Studies
A systematic approach to modifying the core structure is crucial for deriving meaningful SAR. The following sections outline key areas of the this compound scaffold to explore.
Rationale for Derivative Design
The goal of SAR studies is to understand how changes in the chemical structure of a molecule affect its biological activity.[10][11][12] By systematically modifying different parts of the lead compound, researchers can identify the key pharmacophoric features required for activity and optimize properties such as potency, selectivity, and pharmacokinetic profile.
Key Positions for Modification
Position 1: The 5-position of the Furan Ring
The bromine atom at the 5-position is an ideal starting point for diversification using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Stille couplings. This allows for the introduction of a wide variety of substituents to probe steric and electronic requirements in this region of the molecule.
Position 2: The Phenyl Ring
The 2-fluorophenyl ring can be modified by starting with different substituted anilines in the initial amide coupling reaction. Introducing small alkyl groups, halogens, or electron-donating/withdrawing groups at various positions on the phenyl ring can provide insights into the binding pocket's topology and electronic preferences.
Position 3: The Amide Linker
While often crucial for activity, the amide bond itself can be modified to explore other potential interactions or to improve properties like metabolic stability. This could involve synthesizing isosteres such as reverse amides or thioamides.
Visualization of the SAR Library Strategy
Caption: Strategy for diversifying the core scaffold for SAR studies.
General Protocol for Derivative Synthesis
Synthesis of Phenyl Ring Derivatives (Position 2)
This is the most straightforward modification, following the protocol in section 2.3, but substituting 2-fluoroaniline with other commercially available substituted anilines.
Synthesis of Furan C5 Derivatives (Position 1) via Suzuki Coupling
Materials:
-
This compound (from section 2.3)
-
Aryl boronic acid (e.g., phenylboronic acid, pyridin-3-ylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Aqueous sodium carbonate (Na₂CO₃) solution (2M)
-
Toluene and Ethanol
Procedure:
-
To a flask containing this compound (1.0 eq) and the desired aryl boronic acid (1.2 eq), add a 3:1 mixture of toluene and ethanol.
-
Add the 2M aqueous Na₂CO₃ solution (2.0 eq).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to reflux (around 90-100 °C) for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute with ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired C5-arylated derivative.
Conclusion
The this compound scaffold represents a valuable starting point for medicinal chemistry campaigns. The protocols and strategies outlined in this application note provide a robust framework for the synthesis of the core molecule and the subsequent generation of a diverse library of analogues for comprehensive SAR studies. The versatility of the 5-bromo substituent, in particular, opens up numerous avenues for optimization, paving the way for the discovery of novel compounds with enhanced biological activity and drug-like properties.
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Korgaokar, S. S., et al. (1998). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. European Journal of Pharmacology, 344(2-3), 269-277. [Link]
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Nolan, S. P., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Canadian Journal of Chemistry, 61(1), 86-91. [Link]
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Rizk, M., et al. (1983). Structure activity correlation for diuretic furosemide congeners. Pharmacology, 26(3), 172-180. [Link]
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KAUST Repository. (n.d.). Buchwald-Hartwig cross-coupling of amides (transamidation) by selective NC(O) cleavage mediated by. KAUST Repository. [Link]
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Cravotto, G., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. [Link]
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Shcherbyna, R., et al. (2024). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska a Slovenska Farmacie. [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/b9658253a69a4891b7d559c5d07010a3000b0388]([Link]
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PubMed. (2013). Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol. PubMed. [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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NIH. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]
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ResearchGate. (2025). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations. ResearchGate. [Link]
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PubMed. (n.d.). New bromoperoxidases of marine origin: partial purification and characterization. PubMed. [Link]
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PubMed. (1997). Production of brominated tiacumicin derivatives. PubMed. [Link]
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Strategic Crystallization of 5-bromo-N-(2-fluorophenyl)-2-furamide for High-Resolution X-ray Analysis
An Application Note and Protocol from the Crystallography Core
Introduction: The Structural Imperative
In modern drug discovery and materials science, the precise three-dimensional atomic arrangement of a molecule is not merely academic; it is the foundational blueprint for understanding its function, reactivity, and interactions. For novel compounds such as 5-bromo-N-(2-fluorophenyl)-2-furamide, a molecule with significant potential due to its halogenated and aromatic functionalities, obtaining a high-quality single crystal suitable for X-ray diffraction is the definitive step in structural elucidation.[1][2] This process, however, is often the rate-determining step in structural studies, demanding a blend of systematic screening and chemical intuition.[1]
This guide provides a comprehensive overview of the principles and detailed protocols for crystallizing this compound. We move beyond simple recipes to explain the causality behind our strategic choices, empowering researchers to troubleshoot and adapt these methods effectively.
Molecular Profile: this compound
A preliminary analysis of the target molecule reveals key features that will govern its crystallization behavior:
-
Hydrogen Bonding: The amide linkage (-CONH-) provides a strong hydrogen bond donor (N-H) and acceptor (C=O), which will be a primary driver in forming a stable crystal lattice.
-
Halogen Bonding: The presence of both bromine and fluorine atoms introduces the possibility of halogen bonding, a significant non-covalent interaction that can direct crystal packing.[2]
-
Aromatic Stacking: The furan and fluorophenyl rings can participate in π-π stacking interactions.
-
Solubility: The molecule possesses moderate polarity. It is anticipated to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and esters (ethyl acetate), but poorly soluble in nonpolar hydrocarbons (hexane, heptane) and highly polar solvents like water.[3][4]
The Foundational Principle: Purity and Patience
Before any crystallization attempt, the purity of the compound is paramount. A purity level of >95% is strongly recommended, as impurities can inhibit nucleation or become incorporated into the lattice, leading to disordered or unusable crystals.[5][6][7][8] All glassware must be scrupulously clean to prevent unwanted nucleation sites.[9][10]
Crystallization is a kinetic process. The goal is to approach supersaturation slowly and methodically, allowing a small number of nucleation sites to form and grow into large, well-ordered crystals.[11] Patience is critical; do not disturb the experiments unnecessarily.[5][7][8][10]
Primary Crystallization Protocols
We will explore three robust techniques: Slow Evaporation, Vapor Diffusion, and Solvent Layering. The choice of method is intrinsically linked to the compound's solubility profile.
Protocol 1: Slow Evaporation
This is the most straightforward technique, ideal for compounds that are moderately soluble in a chosen solvent.[8][12] The principle involves slowly increasing the concentration of the solute by allowing the solvent to evaporate until the solution becomes supersaturated and crystals form.
Causality: This method works best with solvents of moderate volatility. Highly volatile solvents like DCM or diethyl ether can evaporate too quickly, causing rapid precipitation and the formation of microcrystals or amorphous powder.[12] While these solvents can sometimes yield good crystals, there is a risk of the crystal cracking as trapped solvent leaves the lattice.[5][12]
Detailed Protocol:
-
Prepare a near-saturated solution of this compound (5-15 mg) in a suitable solvent (e.g., ethyl acetate, THF, or a mixture like DCM/toluene) in a clean, small vial (e.g., a 1-dram vial or an NMR tube).[5]
-
Ensure the compound is fully dissolved. If any particulate matter remains, filter the solution through a syringe filter into a clean vial.[7][8]
-
Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm to allow for slow solvent evaporation.[9] The rate of evaporation can be controlled by the number and size of the holes.
-
Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Monitor the vial over several days to weeks without disturbing it. Crystals often form within 2-14 days.[13]
Protocol 2: Vapor Diffusion
Vapor diffusion is arguably the most successful and controlled method, particularly when only small amounts of material are available.[5][12][14] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible, more volatile "bad" solvent (or anti-solvent) to slowly diffuse into the solution, thereby reducing the compound's solubility and inducing crystallization.[14][15]
Causality: The slow, controlled change in solvent composition is key. The anti-solvent must be more volatile than the solvent in which the compound is dissolved.[5] This gradual reduction in solubility allows for slow nucleation and ordered crystal growth.
Detailed Protocol:
-
In a small, open container (e.g., a 0.5-dram vial or a microcentrifuge tube with the cap removed), dissolve 2-10 mg of the compound in a minimal amount of a "good" solvent (e.g., Dichloromethane, THF).
-
Place this small vial inside a larger, sealable container (e.g., a 4-dram vial or a small beaker).
-
Add a layer (2-5 mL) of the volatile "bad" solvent (anti-solvent, e.g., hexane, pentane, or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container tightly with a cap or parafilm.
-
Place the setup in a stable environment. Placing it in a refrigerator can slow the diffusion rate, which is often beneficial.[5][12]
-
Crystals typically form at the bottom of the inner vial over several days.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
This technique relies on the slow diffusion between two miscible solvents of different densities.[16] The compound is dissolved in a small amount of a denser "good" solvent, and a less dense "bad" solvent (anti-solvent) is carefully layered on top.[12][14]
Causality: Crystallization occurs at the interface between the two solvents as they slowly mix, creating a zone of supersaturation.[13] A steady hand is required to create a clean interface; disturbing the layers will cause rapid precipitation.[14][16] This method is often performed in narrow vessels like NMR tubes to minimize the surface area of the interface and slow diffusion.[14]
Detailed Protocol:
-
Dissolve the compound (5-15 mg) in a minimal volume of a relatively dense "good" solvent (e.g., Dichloromethane, Chloroform) at the bottom of a narrow, clean tube (e.g., an NMR tube or a 6 mm test tube).
-
Choose a less dense, miscible anti-solvent (e.g., hexane, heptane, diethyl ether).
-
Using a pipette or syringe, carefully and slowly add the anti-solvent down the side of the tilted tube, taking care not to disturb the solution layer.[14] A distinct interface should be visible.
-
The volume ratio of solvent to anti-solvent can vary, but a 1:4 or 1:5 ratio is a good starting point.[10]
-
Seal the tube and leave it in an undisturbed, vertical position.
-
Crystals will ideally form at the liquid-liquid interface over 1-5 days.[16]
Solvent System Selection
The selection of appropriate solvents is the most critical variable. The following table provides suggested solvent systems for this compound based on its predicted chemical properties.
| Good Solvent (Higher Polarity) | Anti-Solvent (Lower Polarity) | Recommended Technique(s) | Rationale & Notes |
| Dichloromethane (DCM) | n-Hexane or n-Heptane | Vapor Diffusion, Solvent Layering | Excellent polarity difference. DCM is denser, making it the bottom layer. |
| Tetrahydrofuran (THF) | n-Hexane or Cyclohexane | Vapor Diffusion | Good combination where THF is the 'good' solvent and hexane is the volatile anti-solvent.[5] |
| Ethyl Acetate (EtOAc) | n-Hexane or n-Heptane | Slow Evaporation, Vapor Diffusion | EtOAc has moderate volatility, suitable for slow evaporation. |
| Acetone | Diethyl Ether or Pentane | Vapor Diffusion | Acetone is a strong solvent; a very nonpolar anti-solvent is needed. |
| Toluene | n-Hexane or n-Heptane | Slow Evaporation, Vapor Diffusion | Aromatic solvents can promote π-π stacking. Toluene often yields high-quality crystals.[7] |
| Chloroform | Diethyl Ether or Hexane | Solvent Layering | Classic combination for layering due to density differences.[14] |
Troubleshooting Common Crystallization Failures
| Problem | Observation | Probable Cause(s) | Suggested Solutions |
| Oiling Out | A viscous liquid or oil forms instead of solid crystals. | 1. Compound is too soluble in the chosen solvent system. 2. The rate of supersaturation is too fast. 3. Presence of impurities. | 1. Use a less effective "good" solvent or a stronger anti-solvent. 2. Slow down the process (e.g., reduce temperature for diffusion, use fewer holes for evaporation).[17] 3. Re-purify the compound. |
| Microcrystalline Powder | A fine powder precipitates instead of single crystals. | Nucleation rate is far too high, preventing the growth of existing nuclei. | 1. Use a more dilute starting solution. 2. Significantly slow down the rate of solvent change (e.g., move to a colder environment, use a buffer layer in layering).[12][17] |
| No Crystals Form | The solution remains clear indefinitely. | The solution never reaches a state of supersaturation. | 1. Start with a more concentrated solution. 2. Increase the rate of evaporation (more/larger holes). 3. Use a more effective (stronger) anti-solvent. |
| Twinning/Aggregates | Crystals grow together in non-ideal clusters. | Often occurs during rapid growth, especially with slow evaporation.[5] | 1. Slow down the crystallization rate. 2. Try a different solvent system or technique (vapor diffusion often gives better results). 3. Gently scratch the side of the vial with a needle to create a single nucleation point (use with caution). |
Conclusion
Successfully crystallizing a novel compound like this compound is a systematic endeavor that requires careful planning and execution. By understanding the interplay between the molecule's inherent properties and the physical principles of solubility and diffusion, researchers can strategically design experiments to favor the growth of large, single crystals. The protocols and troubleshooting guide presented here provide a robust framework for achieving this critical milestone in structural analysis. Remember that experimentation is key; running multiple small-scale trials in parallel with different solvent systems and techniques is the most efficient path to success.[7][13]
References
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-
Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(8), 337-342. Available at: [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]
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University of California, Riverside. (n.d.). The Slow Evaporation Method. Retrieved from [Link]
-
Spingler, B., et al. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6). Available at: [Link]
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Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]
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KU Leuven. (2025). How to crystallize your sample. Retrieved from [Link]
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Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
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Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
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IMSERC. (n.d.). Crystallization Guide. Retrieved from [Link]
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Sino Biological. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
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University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]
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ResearchGate. (2015). How do I grow and check whether the crystals I got are diffractable? Retrieved from [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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Otero-Gonzalez, M., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 9(1), 10-15. Available at: [Link]
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Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania. Retrieved from [Link]
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Martin, G. E., & Crouch, R. C. (2011). X-Ray Crystallography of Chemical Compounds. Journal of Chemical and Pharmaceutical Research, 3(2), 149-164. Available at: [Link]
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Fábián, L., & Kálmán, A. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914. Available at: [Link]
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Nakajima, K., et al. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society, 145(49), 26646–26655. Available at: [Link]
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Aslam, M., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4426. Available at: [Link]
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Application Notes and Protocols for the In Vivo Formulation of 5-bromo-N-(2-fluorophenyl)-2-furamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the systematic development of a suitable in vivo formulation for the novel chemical entity 5-bromo-N-(2-fluorophenyl)-2-furamide. Recognizing that critical physicochemical data for this compound, such as aqueous solubility, are not yet publicly available, this guide emphasizes a logical, stepwise approach to formulation development. It details protocols for solubility assessment, vehicle screening, and the preparation of various formulation types, including solutions and suspensions. The causality behind experimental choices is explained to empower researchers to make informed decisions tailored to their specific in vivo study requirements. All protocols are designed as self-validating systems to ensure the delivery of a homogenous and stable dose formulation.
Introduction: The Formulation Challenge for Novel Lipophilic Compounds
The progression of new chemical entities (NCEs) from discovery to preclinical testing hinges on the ability to formulate them for in vivo administration.[1] A significant number of NCEs emerging from modern drug discovery programs are lipophilic and exhibit poor aqueous solubility.[2][3] This presents a major challenge, as poor solubility can lead to low and erratic absorption, ultimately hindering the assessment of a compound's true efficacy and toxicity.[2][4]
The primary goal is to ensure that the test system receives the intended dose in a consistent and bioavailable manner, which is a crucial component of robust preclinical drug development.[1][6]
Pre-formulation Assessment: Characterizing the Unknown
Before a formulation can be developed, key physicochemical properties of this compound must be determined. This initial characterization will dictate the entire formulation strategy.
Workflow for Initial Physicochemical Characterization
The following diagram outlines the initial steps to gather essential pre-formulation data.
Caption: Initial workflow for characterizing this compound.
Protocol: Aqueous and Vehicle Solubility Screening
This protocol is designed to determine the approximate solubility of the test compound in various vehicles, which is the most critical factor in selecting a formulation approach.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Common preclinical vehicles (see Table 1 for suggestions)
-
Vortex mixer
-
Orbital shaker at controlled temperature (e.g., 25°C and 37°C)
-
Centrifuge
-
HPLC or LC-MS for concentration analysis
Procedure:
-
Prepare Supersaturated Slurries: Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each selected vehicle in separate microcentrifuge tubes.
-
Equilibrate: Tightly cap the tubes and place them on an orbital shaker. Equilibrate for 24-48 hours at a controlled temperature to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Sample and Dilute: Carefully collect an aliquot of the supernatant. Be cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent for analysis.
-
Quantify: Analyze the concentration of the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Record Data: Record the solubility in mg/mL for each vehicle.
Data Presentation:
The results of this screening should be compiled into a clear table to guide the formulation decision.
| Vehicle | Composition | Route(s) of Administration | Solubility at 25°C (mg/mL) | Observations (e.g., color, stability) |
| Saline | 0.9% NaCl in Water | IV, IP, SC, PO | Researcher to fill | Researcher to fill |
| 5% Dextrose in Water (D5W) | 5% Dextrose | IV, IP, SC | Researcher to fill | Researcher to fill |
| PBS, pH 7.4 | Phosphate-Buffered Saline | IV, IP, SC, PO | Researcher to fill | Researcher to fill |
| 10% Solutol HS 15 in Saline | 10% v/v Solutol HS 15 | IV, PO | Researcher to fill | Researcher to fill |
| 20% Hydroxypropyl-β-Cyclodextrin (HPBCD) in Water | 20% w/v HPBCD | IV, IP, SC, PO | Researcher to fill | Researcher to fill |
| PEG 400 | Polyethylene Glycol 400 | PO, IP, SC | Researcher to fill | Researcher to fill |
| 0.5% Carboxymethylcellulose (CMC) in Water | 0.5% w/v Sodium CMC | PO | Researcher to fill | Researcher to fill |
| Corn Oil | - | PO, SC | Researcher to fill | Researcher to fill |
Table 1: Vehicle Solubility Screening Data Table.
Formulation Strategy Decision Pathway
Based on the solubility data, a primary formulation strategy can be selected. The goal is to first attempt a simple solution, as it offers the most uniform and easily administered dose form.[7] If a solution is not feasible at the target concentration, a suspension becomes the next logical choice.
Caption: Decision tree for selecting the primary formulation strategy.
Protocol: Solution Formulation
If solubility screening identifies a vehicle that can dissolve the compound at the target concentration, a solution formulation is preferred.
Rationale for Vehicle Selection
-
For Intravenous (IV) Administration: The vehicle must be sterile, isotonic, and have a pH close to physiological levels (6.8-7.2).[8] Co-solvents like PEG 400 may be used in limited quantities, but aqueous systems with solubilizing excipients like cyclodextrins or Solutol HS 15 are often better tolerated.
-
For Intraperitoneal (IP) and Subcutaneous (SC) Administration: While sterility is still required, there is slightly more flexibility in vehicle composition. However, vehicles that cause local irritation, such as high concentrations of DMSO or ethanol, should be used with caution and appropriate justification.[9][10]
-
For Oral (PO) Administration: A wider range of vehicles can be used. The choice may be driven by maximizing solubility and stability in the formulation.
Step-by-Step Preparation Protocol (Example: HPBCD-based Solution)
This protocol is for preparing a 10 mg/mL solution using 20% HPBCD, assuming solubility has been confirmed.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HPBCD)
-
Sterile Water for Injection (WFI)
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the Vehicle: Weigh the required amount of HPBCD and dissolve it in approximately 80% of the final volume of WFI. For example, to make 10 mL, dissolve 2 g of HPBCD in 8 mL of WFI. Gentle warming may aid dissolution. Allow the solution to cool to room temperature.
-
Add the Compound: Weigh the required amount of this compound (100 mg for a 10 mg/mL, 10 mL final volume) and add it to the HPBCD solution.
-
Facilitate Dissolution: Vortex and/or sonicate the mixture until the compound is fully dissolved. Visually inspect against a light and dark background to ensure no particles are present.
-
Final Volume Adjustment: Add WFI to reach the final target volume (10 mL). Mix thoroughly.
-
Sterilization (for parenteral routes): Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile final container.[8][11] This must be done in a laminar flow hood using aseptic technique.[11]
-
Labeling: Label the final container clearly with the compound name, concentration, vehicle composition, preparation date, and expiration date.[12][13]
Protocol: Suspension Formulation
If the compound's solubility is insufficient for a solution, a suspension is the most common alternative for oral and sometimes subcutaneous administration.[1] The goal is to create a uniform dispersion of fine particles.
Rationale for Vehicle Selection
The ideal suspension vehicle will have a viscosity that slows particle sedimentation but is not so high that it is difficult to syringe.[14] Aqueous vehicles containing suspending agents like carboxymethylcellulose (CMC) or methylcellulose are standard choices for oral dosing.[9] A wetting agent (e.g., 0.1% Tween 80) is often included to ensure particles are properly dispersed in the aqueous vehicle.
Step-by-Step Preparation Protocol (Example: 0.5% CMC with 0.1% Tween 80)
This protocol is for preparing a 10 mg/mL oral suspension.
Materials:
-
This compound
-
Sodium Carboxymethylcellulose (CMC, low viscosity)
-
Tween 80 (Polysorbate 80)
-
Purified Water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare the Vehicle:
-
Heat about half the final volume of water to ~60°C.
-
Slowly sprinkle the CMC powder onto the vortex of the stirring hot water until dispersed.
-
Remove from heat and continue stirring until the CMC is fully hydrated and the solution has cooled.
-
Add Tween 80 to a final concentration of 0.1% and mix.
-
Add the remaining water to reach the final volume and mix until uniform.
-
-
Particle Size Reduction (Optional but Recommended): If the compound is crystalline, gently grind it in a mortar and pestle to a fine, consistent powder. This increases the surface area and improves suspension homogeneity.[15]
-
Prepare a Paste: Place the weighed compound into the mortar. Add a small amount of the vehicle and triturate (mix) to form a smooth, uniform paste. This "wetting" step is critical to prevent particle clumping.
-
Dilute the Suspension: Gradually add the remaining vehicle to the paste while continuing to mix. Transfer the mixture to the final container. Use a small amount of vehicle to rinse the mortar and pestle to ensure a complete transfer of the compound.
-
Homogenize: Mix the final suspension thoroughly with a magnetic stir bar or overhead stirrer for at least 30 minutes.
-
Storage and Dosing: Store in a tightly sealed container. Crucially, the suspension must be mixed vigorously (e.g., by vortexing) before each dose is drawn to ensure uniform particle distribution.
Stability Assessment of the Final Formulation
Ensuring the formulation is stable for the duration of the study is a critical component of preclinical development.[6][16] Stability studies provide essential data on the shelf life and appropriate storage conditions.[17][18]
Protocol: Short-Term Stability Assessment
Objective: To confirm the physical and chemical stability of the formulation under the intended storage and use conditions.
Procedure:
-
Prepare the Formulation: Prepare a batch of the final formulation as per the selected protocol.
-
Initial Analysis (Time Zero): Immediately after preparation, take a sample for analysis. Assess for:
-
Appearance: Visual inspection for clarity (solutions) or uniformity (suspensions), color change, or precipitation.
-
Concentration: Use a validated analytical method (e.g., HPLC) to determine the initial concentration.
-
-
Storage: Store the formulation under the intended conditions (e.g., 2-8°C or room temperature).
-
Follow-up Analysis: At specified time points (e.g., 4 hours, 24 hours, 7 days), re-sample the formulation and repeat the analysis for appearance and concentration. For suspensions, ensure the formulation is mixed thoroughly before sampling.
-
Acceptance Criteria: The formulation is typically considered stable if the concentration remains within ±10% of the initial (time zero) value and there are no significant changes in physical appearance.
| Time Point | Storage Condition | Visual Appearance | Concentration (mg/mL) | % of Initial Concentration |
| 0 (Initial) | N/A | Researcher to fill | Researcher to fill | 100% |
| 4 Hours | e.g., 2-8°C | Researcher to fill | Researcher to fill | Researcher to fill |
| 24 Hours | e.g., 2-8°C | Researcher to fill | Researcher to fill | Researcher to fill |
| 7 Days | e.g., 2-8°C | Researcher to fill | Researcher to fill | Researcher to fill |
Table 2: Formulation Stability Data Log.
Conclusion and Best Practices
The development of a robust in vivo formulation for a new chemical entity like this compound is a data-driven process. The protocols and decision-making workflows presented here provide a systematic path from initial solubility screening to the preparation and stability testing of a final dose formulation. The guiding principle is to start with the simplest approach (a solution) and only increase complexity (a suspension) when necessitated by the compound's physicochemical properties. Adherence to these protocols will ensure the delivery of an accurate, homogenous, and stable formulation, thereby increasing the reliability and reproducibility of in vivo study results.
References
-
Shinde, G., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery. Available at: [Link]
-
Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Available at: [Link]
-
Jain, A., et al. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Dong, L. C., & Wargacki, S. P. (2015). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available at: [Link]
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G, Carla. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
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Coriolis Pharma. (n.d.). Stability Studies. Available at: [Link]
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Vyas, S. P., & Khar, R. K. (2006). Drug delivery strategies for poorly water-soluble drugs. Scilit. Available at: [Link]
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Maia, C. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
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Gautam, S., & Kanoujia, J. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]
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Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Available at: [Link]
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Slideshare. (n.d.). EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx. Available at: [Link]
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Pharmaceutical Technology. (2020). Stability Testing: The Critical Development Phase. Available at: [Link]
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Pharmlabs. (n.d.). Excipients. Available at: [Link]
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Colorcon. (2025). What Are Excipients? 9 Common Examples. Available at: [Link]
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Ashland. (n.d.). Parenteral excipients. Available at: [Link]
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Pharmapproach. (n.d.). Excipients for Parenterals. Available at: [Link]
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ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available at: [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]
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University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Available at: [Link]
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Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
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University of Rochester. (2022). Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5-bromo-N-(2-fluorophenyl)-2-furamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of 5-bromo-N-(2-fluorophenyl)-2-furamide. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this amide coupling reaction and significantly improve your yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of this compound, providing detailed explanations and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields in this amide bond formation can stem from several factors, primarily revolving around suboptimal activation of the carboxylic acid, the reactivity of the amine, and the overall reaction conditions.
Potential Causes and Solutions:
-
Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid group of 5-bromo-2-furoic acid to a more reactive species is a critical step. Incomplete activation will directly result in a lower yield.
-
Solution 1: Choice of Coupling Reagent. For the coupling of an aromatic carboxylic acid with an electron-deficient aniline like 2-fluoroaniline, standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone may be insufficient. The use of uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often more effective for challenging couplings.[1][] HATU is known for its high efficiency and ability to minimize side reactions.[3]
-
Solution 2: Use of Additives. If you are using a carbodiimide like EDC, the addition of an activating agent such as HOBt (Hydroxybenzotriazole) is crucial.[1][4] HOBt reacts with the O-acylisourea intermediate to form a more reactive HOBt-ester, which is less prone to side reactions and more readily undergoes aminolysis.[4]
-
Solution 3: In Situ Acid Chloride Formation. A robust method involves the conversion of 5-bromo-2-furoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[][5][6] The resulting acid chloride is highly reactive towards the amine. It is important to remove any excess chlorinating agent before adding the 2-fluoroaniline to prevent unwanted side reactions.[7]
-
-
Reduced Nucleophilicity of 2-Fluoroaniline: The fluorine atom on the aniline ring is electron-withdrawing, which decreases the nucleophilicity of the amine nitrogen. This can slow down the reaction rate and lead to incomplete conversion.
-
Solution: Base Selection and Stoichiometry. The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended to neutralize the acid formed during the reaction without competing with the primary amine.[1][8] Using a slight excess of the base can help to drive the reaction to completion.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the success of the coupling reaction.
-
Solution: Solvent Choice. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred for amide coupling reactions as they effectively dissolve the reactants and intermediates.[8][9] It is crucial to use dry solvents to avoid hydrolysis of the activated carboxylic acid intermediate.[8]
-
Solution: Temperature and Reaction Time. While many amide couplings proceed at room temperature, gently heating the reaction mixture to 40-50 °C can sometimes increase the reaction rate, especially with less reactive amines.[9] However, be cautious as higher temperatures can also promote side reactions.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
-
Question 2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
Impurity formation is a common challenge in amide synthesis. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: The presence of 5-bromo-2-furoic acid and 2-fluoroaniline in the final product indicates an incomplete reaction.
-
Mitigation: Revisit the points in Question 1. Ensure complete activation of the carboxylic acid and use optimal reaction conditions. Consider increasing the reaction time or temperature moderately.
-
-
N-Acylurea Byproduct (when using carbodiimides): A common side product with carbodiimide reagents is the formation of a stable N-acylurea, which is difficult to remove. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.
-
Mitigation: The addition of HOBt is highly effective in preventing this side reaction by trapping the O-acylisourea as a more stable and reactive HOBt-ester.[4]
-
-
Guanidinium Byproduct (when using HATU): A potential side reaction with HATU is the formation of a guanidinium byproduct where the amine reacts with the coupling reagent itself.[10]
-
Mitigation: The order of addition is critical. Pre-activating the carboxylic acid with HATU and a base for a short period (e.g., 15-30 minutes) before adding the amine can minimize this side reaction.[10]
-
-
Epimerization (if chiral centers are present): While not directly applicable to this specific synthesis, it's a crucial consideration in many amide couplings.
-
Mitigation: The use of additives like HOBt or employing coupling reagents known for low racemization, such as HATU, can significantly suppress epimerization.[11]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common technical questions regarding the synthesis of this compound.
Q1: Which coupling reagent do you recommend for this synthesis?
For a robust and high-yielding synthesis, we recommend using HATU as the coupling reagent in the presence of a non-nucleophilic base like DIPEA . HATU is particularly effective for coupling with electron-deficient anilines.[1][3] Alternatively, the combination of EDC and HOBt is a cost-effective and often successful option.[1][4]
Q2: What is the recommended solvent and temperature?
Anhydrous DMF is an excellent solvent choice due to its high polarity, which aids in dissolving the reactants. Anhydrous DCM is also a suitable alternative.[8][9] The reaction can typically be run at room temperature , although gentle heating to 40-50 °C may be beneficial if the reaction is sluggish.[9]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) . Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting materials from the product. The product, being more polar than the starting materials, will have a lower Rf value. Visualization under UV light is typically effective. For more precise monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product mass peak.
Q4: What is the best method for purifying the final product?
Purification of this compound can be achieved through two primary methods:
-
Recrystallization: This is often the most efficient method for obtaining highly pure crystalline material. A common solvent system for recrystallization of similar aromatic compounds is a mixture of ethanol and water or ethyl acetate and hexane .[9][12] The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
-
Column Chromatography: If recrystallization is not effective or if there are closely related impurities, purification by flash column chromatography on silica gel is recommended. A gradient elution with a mobile phase of hexane and ethyl acetate is a good starting point.[13][14]
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the synthesis of this compound using two recommended coupling methods.
Protocol 1: HATU-Mediated Amide Coupling
Materials:
-
5-bromo-2-furoic acid (1.0 eq)
-
2-fluoroaniline (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-furoic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath and add DIPEA (2.5 eq) dropwise.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 2-fluoroaniline (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash successively with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography (e.g., with a hexane/ethyl acetate gradient).
Protocol 2: Thionyl Chloride-Mediated Amide Coupling
Materials:
-
5-bromo-2-furoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous toluene or DCM
-
2-fluoroaniline (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous DCM
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-furoic acid (1.0 eq) and anhydrous toluene or DCM.
-
Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (optional, as a catalyst).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 2-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the solution of the acid chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Summary
The following table provides a general comparison of reaction conditions to guide your optimization efforts. Optimal conditions should be determined empirically for your specific setup.
| Parameter | Method 1: HATU Coupling | Method 2: Thionyl Chloride |
| Coupling Reagent | HATU | Thionyl Chloride (SOCl₂) |
| Base | DIPEA or TEA | TEA |
| Solvent | Anhydrous DMF or DCM | Anhydrous Toluene/DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 2-4 hours | 2-5 hours (total) |
| Typical Yield | Good to Excellent | Good to Excellent |
| Key Advantage | Milder conditions, fewer side reactions | Cost-effective, highly reactive intermediate |
| Key Disadvantage | Higher cost of reagent | Harsher conditions, potential for more side products |
References
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 13). YouTube. [Link]
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ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52033-52039. [Link]
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ResearchGate. (n.d.). Coupling Reagents. [Link]
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LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). [Link]
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ResearchGate. (2024, December 17). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
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Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(39), 34468-34475. [Link]
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Semantic Scholar. (2016, April 6). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
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ResearchGate. (2025, August 6). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]
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MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
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Preprints.org. (2024, October 31). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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ResearchGate. (2014, November 17). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?[Link]
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National Center for Biotechnology Information. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
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Janczewski, Ł., et al. (2017). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Beilstein Journal of Organic Chemistry, 13, 265-272. [Link]
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Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. [Link]
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Semantic Scholar. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No. [Link]
-
ResearchGate. (2025, August 7). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]
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UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
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White Rose Research Online. (2023, April 3). Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 5-bromo-N-(2-fluorophenyl)-2-furamide
Welcome to the technical support guide for 5-bromo-N-(2-fluorophenyl)-2-furamide. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in aqueous solutions. Our goal is to provide you with a comprehensive understanding of the underlying challenges and to offer practical, field-tested strategies to ensure the success of your experiments.
Introduction: Understanding the Molecule
This compound (Molecular Formula: C₁₁H₇BrFNO₂) is a compound characterized by several structural features that predict its low aqueous solubility.[1] These include a halogenated benzene ring, a furan ring, and an amide linkage. This combination results in a molecule that is largely hydrophobic and non-ionic, making it inherently difficult to dissolve in polar solvents like water or aqueous buffers.[2][3] This guide will walk you through a logical progression of techniques to overcome this challenge.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides foundational knowledge for troubleshooting.
FAQ 1: I've added my compound to PBS buffer and it's not dissolving. What is happening?
Answer: You are observing the classic behavior of a hydrophobic, or lipophilic ("fat-loving"), compound in a polar aqueous environment. The molecular structure of this compound lacks significant hydrophilic (or "water-loving") groups. Water molecules are highly attracted to each other, forming a strong hydrogen-bonding network. The compound is unable to effectively break into this network and instead tends to self-associate or remain in its solid state. This poor water solubility is a major challenge for many promising drug candidates.[4][5]
FAQ 2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter?
Answer: This is a critical concept in experimental science.
-
Kinetic Solubility is measured by taking a compound already dissolved in an organic solvent (like DMSO) and then adding it to an aqueous buffer. It measures the concentration at which the compound precipitates out of the solution.[6][7] This is often a higher value because it can form a temporary, supersaturated state.[8] It's a quick measurement, useful for high-throughput screening.[9][10]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation point of the compound in a solvent. It's measured by adding an excess of the solid compound to the solvent, allowing it to reach equilibrium over a longer period (typically 24-48 hours), and then measuring the concentration of the dissolved portion.[6][8]
Why it matters: A high kinetic solubility might be misleading. A compound might appear soluble initially when diluted from a DMSO stock, but it could precipitate over the course of a longer experiment (e.g., a 24-hour cell culture incubation), leading to inaccurate and non-reproducible results. Understanding thermodynamic solubility is crucial for developing stable formulations.[6]
FAQ 3: Can I just heat the solution or sonicate it to force my compound to dissolve?
Answer: While heating and sonication can increase the rate of dissolution, they do not increase the intrinsic thermodynamic solubility of the compound. Once the solution cools down or is left to stand, a compound dissolved beyond its equilibrium solubility will likely precipitate out. These methods are best used to ensure a compound is fully dissolved up to its solubility limit in a given solvent system, but they are not a solution for inherent insolubility in an incompatible solvent. Furthermore, excessive heat can risk degrading the compound.
Part 2: Troubleshooting Workflow & Solubilization Strategies
If your compound is not dissolving in your primary aqueous system, a systematic approach is required. The following workflow provides a decision-making process for selecting the appropriate solubilization strategy.
Decision Workflow for Solubilization
Caption: A decision workflow for troubleshooting solubility issues.
Strategy A: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[11][12][13]
Common Questions & Troubleshooting:
-
Q: What is the best first-choice co-solvent?
-
A: Dimethyl sulfoxide (DMSO) is the most common starting point for creating high-concentration stock solutions due to its strong solubilizing power.[14] However, for the final working solution, co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG-400) are often used because they can be better tolerated in biological systems.[13][15]
-
-
Q: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
-
A: This is a very common issue known as "fall-out." It happens when the final concentration of DMSO is too low to maintain solubility.
-
Increase Final Co-solvent %: Determine the maximum percentage of co-solvent your experimental system can tolerate (e.g., many cell lines can tolerate up to 0.5-1% DMSO). Prepare your dilutions so the final concentration does not fall below this threshold.
-
Use an Intermediate Co-solvent: Try a ternary system. For example, dilute your DMSO stock into 100% PEG-400 first, and then dilute that mixture into your aqueous buffer. PEG-400 can act as a bridge between the highly organic DMSO and the aqueous phase.[15]
-
-
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh 2.84 mg of this compound (MW = 284.08 g/mol ).
-
Add 1.0 mL of high-purity, anhydrous DMSO.
-
Vortex vigorously for 2-5 minutes. If needed, gently warm the vial to 37°C or briefly sonicate to ensure all solid material is dissolved.
-
Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Store the stock solution at -20°C, protected from light and moisture.
Table 1: Comparison of Common Co-solvents
| Co-solvent | Typical Use | Advantages | Considerations |
| DMSO | Primary stock solutions | Excellent solubilizing power for a wide range of compounds.[14] | Can be toxic to cells at >1% v/v. Risk of precipitation upon aqueous dilution. |
| Ethanol | Working solutions | Biocompatible at low concentrations, volatile. | Can denature proteins at higher concentrations. |
| PEG-400 | Working solutions, formulations | Low toxicity, helps prevent precipitation.[15] | Can be viscous, may affect some biological assays. |
| Propylene Glycol | Working solutions | Good safety profile, commonly used in formulations. | Less powerful solvent than DMSO or ethanol. |
Strategy B: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4][16] They can encapsulate hydrophobic molecules, like your compound, forming an "inclusion complex" that is water-soluble.[][18] This is an excellent strategy when organic solvents must be avoided.[16][]
Common Questions & Troubleshooting:
-
Q: Which cyclodextrin should I use?
-
A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the most common choices in research due to their high aqueous solubility and low toxicity compared to the parent β-cyclodextrin.[4] The choice between them may require empirical testing.
-
-
Q: How do I prepare a cyclodextrin formulation?
-
A: The goal is to form the inclusion complex. This is typically done by dissolving the cyclodextrin in the aqueous buffer first, and then adding the solid compound (or a concentrated stock) and allowing it to equilibrate, often with stirring or sonication, for several hours or overnight.
-
Mechanism of Cyclodextrin Encapsulation
Caption: Cyclodextrins encapsulate hydrophobic drugs, presenting a hydrophilic exterior to water.
Strategy C: Surfactants
Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), form micelles in water. These micelles have a hydrophobic core that can solubilize your compound, effectively hiding it from the aqueous environment.[19][20][21]
Common Questions & Troubleshooting:
-
Q: What are some common non-ionic surfactants for lab use?
-
A: Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are widely used and are generally considered biocompatible at the low concentrations needed for solubilization (typically 0.01% to 0.1%).[22]
-
-
Q: Will surfactants interfere with my experiment?
-
A: It's possible. Surfactants can disrupt cell membranes or interact with proteins at higher concentrations.[23] It is crucial to run a "vehicle control" (your buffer containing the surfactant but not your compound) to ensure the surfactant itself does not cause an effect. The key is to use the lowest concentration of surfactant that achieves and maintains solubility.
-
Strategy D: pH Adjustment
Adjusting the pH of a solution can dramatically increase the solubility of compounds that have ionizable functional groups (i.e., acidic or basic centers).[24]
Applicability to this compound:
This strategy is unlikely to be effective for this specific molecule. The amide group is generally considered neutral in the physiological pH range (1-14) and does not readily accept or donate a proton.[2] Therefore, altering the pH of your buffer is not expected to significantly change the charge state or solubility of the compound. While extreme pH values could potentially hydrolyze the amide bond, this would destroy the compound and is not a viable solubilization strategy.
Part 3: Summary and Best Practices
-
Always Start with a High-Quality Organic Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Characterize Your System: Before running your main experiment, perform preliminary tests to determine the maximum tolerable concentration of your chosen solubilization agent (co-solvent, cyclodextrin, or surfactant) in your specific assay.
-
Run Vehicle Controls: Always include a control group that is treated with the exact same final formulation (buffer + co-solvent/cyclodextrin/surfactant) but without the test compound. This is essential to confirm that any observed effects are due to your compound and not the excipients.
-
Observe Over Time: After preparing your final working solution, let it sit at the experimental temperature for a period (e.g., 1-2 hours) and visually inspect for any signs of precipitation (cloudiness, crystals) before adding it to your experiment.
-
Document Everything: Record the exact composition of your final formulation, including the percentage of all co-solvents and the concentration of any other excipients. This is critical for reproducibility.
By following this structured approach, you can systematically overcome the solubility challenges presented by this compound and generate reliable, reproducible data in your research.
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved January 15, 2026.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Journal of Pharmaceutical Sciences. (1975).
- ScienceDirect. (2025, July 31). Solubilization by surfactants: Significance and symbolism.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- PubMed. (2023, March 5).
- Journal of Pharmaceutical Sciences. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- JOCPR. (n.d.).
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wikipedia. (n.d.). Cosolvent.
- WuXi AppTec. (2024, April 3).
- PMC - NIH. (n.d.).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (2025, August 8).
- PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- CymitQuimica. (n.d.). This compound.
- PMC - NIH. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- ResearchGate. (2025, August 5).
- Principles of Drug Action 1, Spring 2005. (n.d.). Amides.
- PubMed. (1989). pH adjustment schedule for the amide local anesthetics.
- Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides.
- Hit2Lead. (n.d.). This compound | CAS# 312704-38-4.
- CompoundingToday.com. (n.d.).
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving solubility of poorly water-soluble drugs by protein-based strategy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
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- 24. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
Technical Support Center: Purification of 5-bromo-N-(2-fluorophenyl)-2-furamide
Welcome to the technical support guide for 5-bromo-N-(2-fluorophenyl)-2-furamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Drawing from established chemical principles and field-tested methodologies, this guide provides in-depth, practical solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems you may encounter during the purification of this compound.
Question 1: My crude reaction mixture is complex. What are the most likely impurities I need to remove?
Answer:
The impurity profile of your crude this compound is intrinsically linked to the synthetic route, which is typically a direct amide coupling between 5-bromo-2-furoic acid and 2-fluoroaniline.[1] The most common impurities arise from unreacted starting materials and byproducts of the coupling reagents used.
Understanding these potential contaminants is the first step in designing an effective purification strategy.
Table 1: Common Impurities and Their Origin
| Impurity Name | Chemical Structure | Origin & Rationale |
| 5-bromo-2-furoic acid | OC(=O)c1ccc(Br)o1 | Unreacted starting material. Its presence indicates incomplete reaction or inefficient removal during the initial aqueous work-up. |
| 2-fluoroaniline | Nc1ccccc1F | Unreacted starting material. As a basic compound, it should be removed with an acidic wash. Its persistence suggests the wash was insufficient. |
| Dicyclohexylurea (DCU) | C1CCC(N=C=NC2CCCCC2)CC1 | A common and troublesome byproduct when using Dicyclohexylcarbodiimide (DCC) as the coupling agent. DCU is notoriously insoluble in most organic solvents. |
| 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) | CN(C)CCCN=C=NCCC | A water-soluble byproduct formed from 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). It is generally easier to remove than DCU. |
| 5-bromo-2-furoic anhydride | O=C(c1ccc(Br)o1)OC(=O)c1ccc(Br)o1 | Formed by the reaction of two molecules of the carboxylic acid with the coupling agent. This indicates that the amine was not sufficiently nucleophilic or was added too slowly. |
Question 2: I performed an aqueous work-up, but my crude product is still contaminated with starting materials. What is the optimal extraction protocol?
Answer:
An effective liquid-liquid extraction is your most powerful initial purification step. Its success hinges on exploiting the different acid-base properties of the components in your reaction mixture. Your target molecule, an amide, is neutral, whereas the starting materials are acidic (5-bromo-2-furoic acid) and basic (2-fluoroaniline).
The following workflow is designed to sequentially remove these impurities.
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Expert Rationale:
-
Acidic Wash (1M HCl): 2-fluoroaniline is a weak base. The acidic wash protonates the amine group, forming a water-soluble ammonium salt (R-NH3+ Cl-) that partitions into the aqueous layer.
-
Basic Wash (Sat. NaHCO3): 5-bromo-2-furoic acid is a carboxylic acid. The bicarbonate solution deprotonates it, forming the water-soluble sodium carboxylate salt (R-COO- Na+), which is extracted from the organic layer. Using a saturated solution also helps to initiate the removal of water from the organic phase.
-
Brine Wash: This final wash with saturated NaCl solution removes the bulk of the dissolved water from the organic layer by osmotic pressure before the drying agent is used, increasing the efficiency of the drying agent.
Question 3: A persistent white precipitate that is insoluble in most solvents is contaminating my product. How do I get rid of it?
Answer:
This is the classic signature of dicyclohexylurea (DCU) , the byproduct of DCC-mediated amide coupling. Its removal is a common frustration in peptide and amide synthesis. Because it is sparingly soluble in almost all common laboratory solvents, it often co-precipitates with the desired product.
Recommended Protocols:
-
Pre-emptive Filtration: DCU often starts to precipitate out during the reaction itself. After the reaction is complete but before the aqueous work-up, dilute the reaction mixture with a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) and filter the mixture through a pad of Celite®. This can remove a significant portion of the DCU upfront.
-
Post-Work-up Filtration: After concentrating your crude product, re-dissolve it in a minimal amount of a solvent in which your product is soluble but DCU is not.
-
Recommended Solvents: Acetone, Acetonitrile, or cold Dichloromethane.
-
Procedure: Dissolve the crude material, cool the solution in an ice bath to minimize product loss, and filter off the insoluble DCU. Repeat if necessary.
-
-
Chromatography: If DCU is finely dispersed, it may pass through a filter. In this case, flash column chromatography is effective. DCU has very low polarity and will either remain at the baseline or elute very slowly on silica gel, allowing for separation from your moderately polar amide product.
Question 4: My purified product is a sticky oil or an amorphous solid. How can I obtain a crystalline material?
Answer:
Obtaining a crystalline solid is crucial for ensuring high purity and for ease of handling and characterization. If your product resists crystallization, it may be due to residual solvent or minor impurities inhibiting lattice formation.
Step-by-Step Recrystallization Guide:
-
Solvent System Screening: The goal is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold.
-
Single Solvents to Try: Isopropanol, Ethanol, Toluene, Ethyl Acetate.
-
Solvent/Anti-Solvent Pairs: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent (one it dissolves in readily) and slowly add a "poor" or "anti-solvent" (one it is insoluble in) until the solution becomes persistently cloudy (turbid).
-
-
Execute the Recrystallization:
-
Dissolve the crude product in the minimum required amount of the chosen hot solvent or "good" solvent.
-
If using a solvent pair, add the hot "anti-solvent" dropwise until turbidity appears. Add a drop or two of the hot "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.
-
-
Induce Crystallization (If Needed):
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of previously purified material to the cooled solution to initiate crystallization.
-
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.
Table 2: Suggested Solvent Systems for Recrystallization
| "Good" Solvent (for dissolving) | "Anti-Solvent" (for precipitating) | Rationale |
| Ethyl Acetate | Hexanes / Heptane | Excellent polarity difference. Most common and effective system for moderately polar compounds. |
| Dichloromethane (DCM) | Pentane | Good for compounds that are highly soluble in chlorinated solvents. Pentane is a very weak solvent. |
| Toluene | Hexanes / Heptane | Useful if the product has significant aromatic character. The higher boiling point of toluene can help dissolve stubborn solids. |
| Isopropanol | Deionized Water | A polar protic system. May be effective but risks hydrolysis if the product is heated for extended periods. |
Frequently Asked Questions (FAQs)
Q: Which chromatographic conditions are best for purifying this compound?
A: Flash column chromatography on silica gel is the standard and most effective method.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes (or Heptane) is the recommended starting point.
-
Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Spot your crude mixture on a TLC plate and develop it in various Hexane/EtOAc ratios (e.g., 9:1, 4:1, 2:1). The ideal system will give your product a Retention Factor (Rf) of ~0.3-0.4 , with good separation from impurities.
Q: How do I confirm the purity and identity of my final product?
A: A combination of analytical techniques is required for full characterization and purity confirmation.
-
NMR Spectroscopy: ¹H NMR will confirm the proton framework, while ¹³C NMR shows all unique carbons. For this specific molecule, ¹⁹F NMR is crucial to confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula. The bromine atom will give a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), which is a powerful diagnostic tool.[2]
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity for a crystalline solid.
-
HPLC/UPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity (e.g., >99% by area).
Q: Is the furan ring stable to typical purification conditions?
A: The furan ring is an electron-rich heterocycle and can be sensitive to strong acids and oxidizing agents.[3] However, under standard purification conditions such as aqueous work-ups with dilute acids/bases, silica gel chromatography, and recrystallization with neutral organic solvents, the 5-bromo-2-furamide core is generally stable. Avoid prolonged exposure to strong, non-volatile acids (like conc. H₂SO₄) or heating in protic solvents for extended periods.
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check_spots -> action_chromatography [label="Yes"]; action_chromatography -> check_form; check_spots -> check_form [label="No / Baseline Impurities"];
check_form -> action_crystallize [label="Yes"]; action_crystallize -> end_node; check_form -> end_node [label="No / Already Crystalline"]; } ` Caption: Decision tree for purification strategy selection.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Li, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4984. Available: [Link]
-
Shcherbyna, R., et al. (2024). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska Slov Farm, 73(4), 190-198. Available: [Link]
-
Hughes, D. L. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(18), 6259-6267. Available: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available: [Link]
-
Wiley Online Library. (n.d.). Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate. Retrieved from [Link]
-
ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available: [Link]
-
Gilman, H., & Wright, G. F. (1930). THE PREPARATION OF 5-BROMOFURFURAL AND SOME OF ITS DERIVATIVES. Journal of the American Chemical Society, 52(3), 1170–1172. Available: [Link]
Sources
optimizing reaction conditions for the synthesis of 5-bromo-N-(2-fluorophenyl)-2-furamide
Welcome to the technical support center for the synthesis of 5-bromo-N-(2-fluorophenyl)-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common challenges in this specific amide coupling reaction and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on established principles of organic chemistry and practical laboratory experience.
Issue 1: Low or No Product Formation
Question: I have mixed 5-bromo-2-furoic acid and 2-fluoroaniline with my coupling reagent, but I am seeing very little or no formation of the desired amide product by TLC or LC-MS. What could be the problem?
Answer:
Low or no product formation in this amide synthesis can stem from several factors, primarily related to inefficient activation of the carboxylic acid or the reduced nucleophilicity of the amine. 2-Fluoroaniline is known to be less reactive than aniline due to the electron-withdrawing effect of the fluorine atom.[1] Here’s a systematic approach to troubleshoot this issue:
1. Inefficient Carboxylic Acid Activation:
-
Problem: The carboxylic acid may not be effectively activated to a more reactive intermediate (e.g., acyl chloride, active ester).
-
Solution:
-
Method 1: Acyl Chloride Formation. Convert 5-bromo-2-furoic acid to 5-bromo-2-furoyl chloride as a separate first step. This is a robust method for activating the carboxylic acid.[2][3] A common reagent for this is thionyl chloride (SOCl₂) with a catalytic amount of DMF.[4][5] The resulting acyl chloride is highly reactive and should readily couple with 2-fluoroaniline.
-
Method 2: Stronger Coupling Reagents. If you are using a carbodiimide reagent like DCC or EDC and experiencing low yields, consider switching to a more potent uronium or phosphonium-based coupling reagent.[6][7] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective for coupling with electron-deficient anilines.[8]
-
2. Poor Nucleophilicity of 2-Fluoroaniline:
-
Problem: The lone pair of electrons on the nitrogen of 2-fluoroaniline is less available for nucleophilic attack due to the ortho-fluoro substituent.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the lower reactivity of the amine.[6] Monitor the reaction carefully to avoid decomposition.
-
Extended Reaction Time: For less reactive amines, a longer reaction time may be necessary for the reaction to proceed to completion.[9]
-
Ensure Anhydrous Conditions: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material. Ensure all glassware is oven-dried and use anhydrous solvents.
-
3. Salt Formation:
-
Problem: The acidic 5-bromo-2-furoic acid and the basic 2-fluoroaniline can form a salt, which is unreactive under standard coupling conditions.[6]
-
Solution:
-
Use of a Non-Nucleophilic Base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[6] The base neutralizes the carboxylic acid and any acid generated during the reaction, ensuring the amine remains in its free, nucleophilic form.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired amide, but I am also observing significant impurities. What are these side products and how can I minimize them?
Answer:
Side product formation is a common issue in amide coupling reactions. The identity of the side product often depends on the chosen synthetic route.
1. N-Acylurea Formation (with Carbodiimide Reagents):
-
Problem: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.[6]
-
Solution:
-
Addition of HOBt or HOAt: Including 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in your reaction mixture can suppress N-acylurea formation.[6] These additives react with the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.
-
2. Anhydride Formation:
-
Problem: The activated carboxylic acid can react with another molecule of 5-bromo-2-furoic acid to form the corresponding anhydride. This is more likely if the amine is added slowly or is unreactive.
-
Solution:
-
Control Stoichiometry and Addition Order: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the activated acid is consumed by the desired nucleophile. For reactions involving pre-activation of the carboxylic acid, add the amine promptly once the activation is complete.
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized the amide, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?
Answer:
Purification of this compound can be challenging due to the potential for similar polarities between the product and certain byproducts.
1. Removal of Urea Byproducts (from Carbodiimide Reactions):
-
Problem: Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents and can sometimes co-precipitate with the product. The urea from EDC is water-soluble, making it easier to remove.
-
Solution:
-
Filtration: If using DCC, the bulk of the DCU can often be removed by filtration.
-
Aqueous Workup: For EDC, a standard aqueous workup will remove the water-soluble urea byproduct.
-
2. General Purification Strategy:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture and perform an aqueous workup. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a dilute base (e.g., saturated aqueous NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
-
Recrystallization: If the crude product is a solid, recrystallization is often an effective method for purification.[6] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative. Use a solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and their quality requirements?
A1: The primary starting materials are 5-bromo-2-furoic acid[10] and 2-fluoroaniline.[1] It is crucial to use high-purity starting materials (≥98%). The presence of impurities can lead to side reactions and complicate purification. Ensure that the reagents, especially the coupling agents and solvents, are anhydrous, as moisture can significantly hinder the reaction.[6]
Q2: Which method is generally preferred for this synthesis: acyl chloride formation or direct coupling?
A2: Both methods are viable. The choice often depends on the scale of the reaction and the available reagents.
-
Acyl Chloride Method: This is a very reliable and often high-yielding method, especially for challenging substrates.[] It is well-suited for both small and large-scale synthesis. However, it involves an extra synthetic step and the handling of thionyl chloride, which is corrosive and moisture-sensitive.[3]
-
Direct Coupling Method: This is a more convergent approach, combining all reagents in a single pot. It is often preferred for medicinal chemistry applications due to its convenience. However, it may require more optimization to find the right combination of coupling reagent, base, and solvent for this specific substrate pair. For this particular synthesis, using a potent coupling reagent like HATU is recommended.[6][7]
Q3: What are the optimal reaction conditions (solvent, temperature, stoichiometry)?
A3: Optimal conditions will vary slightly depending on the chosen method. The following tables provide good starting points for optimization.
Table 1: Recommended Reaction Conditions - Acyl Chloride Method
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or Toluene | Aprotic solvents that do not react with the acyl chloride. |
| Temperature | 0 °C to room temperature | The reaction is often exothermic; starting at a lower temperature helps control the reaction rate. |
| Base | Triethylamine (TEA) or Pyridine | To neutralize the HCl generated during the reaction. |
| Stoichiometry | 1.0 eq. 5-bromo-2-furoyl chloride, 1.1 eq. 2-fluoroaniline, 1.2 eq. Base | A slight excess of the amine and base ensures complete consumption of the acyl chloride. |
Table 2: Recommended Reaction Conditions - Direct Coupling with HATU
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents that are suitable for most coupling reactions. |
| Temperature | Room temperature to 50 °C | Gentle heating may be required to drive the reaction to completion with the less reactive amine. |
| Base | Diisopropylethylamine (DIPEA) | A non-nucleophilic base is essential to prevent side reactions with the coupling reagent. |
| Stoichiometry | 1.0 eq. 5-bromo-2-furoic acid, 1.1 eq. 2-fluoroaniline, 1.2 eq. HATU, 2.0 eq. DIPEA | A slight excess of the coupling partners and sufficient base are required for efficient coupling. |
Q4: How should I monitor the progress of the reaction?
A4: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A good mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the limiting starting material (usually the carboxylic acid) and the appearance of a new, typically less polar, spot corresponding to the amide product will indicate that the reaction is proceeding.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
Step 1: Formation of 5-bromo-2-furoyl chloride
-
To a solution of 5-bromo-2-furoic acid (1.0 eq.) in anhydrous toluene, add thionyl chloride (2.0 eq.).[2]
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the mixture to reflux for 2-3 hours.[2] The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The crude 5-bromo-2-furoyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 5-bromo-2-furoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-fluoroaniline (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Slowly add the solution of 2-fluoroaniline and triethylamine to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Proceed with an aqueous workup and purification as described in the "Difficulty in Product Purification" section.
Protocol 2: Direct Amide Coupling using HATU
-
To a solution of 5-bromo-2-furoic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.0 eq.).[6]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 2-fluoroaniline (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature overnight, or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and proceed with an aqueous workup and purification.
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
-
Synthesis of 5-bromo-2-furancarboxylic acid chloride. PrepChem.com. [Link]
-
Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). proLékaře.cz. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Why did my amide syntesis does not work? ResearchGate. [Link]
-
Understanding the Properties and Handling of 5-Bromo-2-fluoroaniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]
-
Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used? FAQ. [Link]
- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
- EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
-
5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407. PubChem. [Link]
-
2-Furoyl chloride. Wikipedia. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]
-
Catalytic amide bond forming methods. ResearchGate. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. [Link]
- CN106674166A - Preparation method of furoyl chloride.
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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minimizing side-product formation in 5-bromo-N-(2-fluorophenyl)-2-furamide synthesis
Welcome to the technical support center for the synthesis of 5-bromo-N-(2-fluorophenyl)-2-furamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this molecule. Here, we address common challenges and frequently asked questions regarding the synthesis, with a focus on minimizing side-product formation and optimizing reaction outcomes. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure you can navigate the complexities of this amide coupling reaction with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products I should expect during the synthesis of this compound, and how can I detect them?
A1: In the amide coupling of 5-bromofuroic acid and 2-fluoroaniline, particularly when using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), you are likely to encounter two primary side-products:
-
N-acylurea: This is a common byproduct in carbodiimide-mediated reactions. It arises from the rearrangement of the highly reactive O-acylisourea intermediate.[1] This rearrangement is often competitive with the desired nucleophilic attack by the amine.
-
Anhydride of 5-bromofuroic acid: The O-acylisourea intermediate can also react with another molecule of 5-bromofuroic acid to form the corresponding anhydride. This anhydride can then react with 2-fluoroaniline to form the desired product, but it represents an inefficient use of the starting material.
Detection: These side-products can typically be detected and quantified using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of new spots that could correspond to side-products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the relative amounts of any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the side-products by providing their mass-to-charge ratio.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Amide Product
Q2: I am observing a low yield of this compound. What are the likely causes and how can I improve it?
A2: A low yield in this amide coupling reaction can stem from several factors, often related to the reactivity of the starting materials and the reaction conditions. 2-fluoroaniline is an electron-deficient amine, which can make it a less potent nucleophile and lead to a sluggish reaction.[2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor activation of the carboxylic acid | The carbodiimide coupling agent may not be efficiently activating the 5-bromofuroic acid. | Ensure you are using a fresh, high-quality coupling agent. Consider using a phosphonium-based reagent like BOP or PyBOP, which can be more effective for challenging couplings. |
| Slow reaction of the electron-deficient amine | The nucleophilicity of 2-fluoroaniline is reduced by the electron-withdrawing fluorine atom, leading to a slow reaction with the activated carboxylic acid.[2] | The addition of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can mitigate this issue. These additives form a more stable and reactive intermediate with the activated carboxylic acid, facilitating the subsequent reaction with the amine.[2][3] |
| Suboptimal reaction temperature | Amide coupling reactions are often performed at room temperature, but this may not be optimal for a less reactive amine. | Consider running the reaction at a slightly elevated temperature (e.g., 40-50 °C) to increase the reaction rate. However, be cautious, as higher temperatures can also promote side-product formation. |
| Incorrect stoichiometry | An improper ratio of reactants and reagents can lead to incomplete conversion. | A slight excess of the amine (1.1-1.2 equivalents) and the coupling agent (1.1-1.2 equivalents) is often beneficial. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Significant Formation of N-acylurea Side-Product
Q3: My reaction mixture shows a significant amount of a side-product with a mass corresponding to N-acylurea. How can I suppress its formation?
A3: The formation of N-acylurea is a classic side reaction in carbodiimide chemistry, resulting from the intramolecular rearrangement of the O-acylisourea intermediate.[1] This is particularly problematic when the desired intermolecular reaction with the amine is slow.
Strategies to Minimize N-acylurea Formation:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to use an additive like HOBt or HOSu. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still sufficiently reactive towards the amine.[2]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling agent and the additive before adding the amine can be beneficial. This allows for the formation of the more stable active ester intermediate, minimizing the time the highly reactive O-acylisourea is present in the reaction mixture.
-
Solvent Choice: The choice of solvent can influence the rate of the rearrangement. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are generally good choices for amide coupling reactions.
Proposed Reaction Mechanism with HOBt Additive
Caption: The role of HOBt in diverting the reaction from N-acylurea formation.
Issue 3: Difficulty in Removing Urea Byproduct
Q4: I am struggling to remove the urea byproduct (e.g., DCU from DCC) from my final product. What are the best purification strategies?
A4: The removal of the urea byproduct, especially the poorly soluble N,N'-dicyclohexylurea (DCU) when using DCC, is a common purification challenge.
Purification Protocols:
| Method | Description | Best For |
| Filtration | If using DCC, the resulting DCU is often insoluble in many organic solvents like dichloromethane (DCM) or ethyl acetate. The reaction can be cooled to further precipitate the DCU, which is then removed by filtration. | Reactions where DCU is the primary insoluble component. |
| Aqueous Workup | If using a water-soluble carbodiimide like EDC, the corresponding urea byproduct can be removed by washing the organic layer with dilute acid (e.g., 1M HCl), followed by a base (e.g., saturated NaHCO₃ solution), and finally brine. | Reactions employing water-soluble coupling agents like EDC. |
| Column Chromatography | Flash column chromatography on silica gel is a highly effective method for separating the desired amide from both the urea byproduct and any unreacted starting materials or other side-products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. | When high purity is required and other methods are insufficient. |
| Crystallization | If the desired product is a crystalline solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove trace impurities. | Obtaining a highly pure, crystalline final product. |
Experimental Protocol: EDC/HOBt Coupling and Workup
-
Reaction Setup:
-
Dissolve 5-bromofuroic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise and stir for 15-20 minutes.
-
Add 2-fluoroaniline (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
References
- Shcherbyna, R., et al. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H--1,2,4-triazole-3-thiol. Ceska Slov Farm, 72(4), 191-203.
- Pore, V. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153239.
- Kollmar, M. (2016). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 12, 1944-1965.
- Yin, A., et al. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ChemistryOpen, 11(5), e202200030.
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
- Aijijiyah, N. P., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941.
- Aijijiyah, N. P., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org.
-
ResearchGate. (2025). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. Retrieved from [Link]
- Chaturvedi, D. (2015). An efficient method for the synthesis of substituted N-aryl lactams. Current Chemistry Letters, 4(4), 119-126.
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-142.
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]
- Luxembourg Bio Technologies. (2004). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 8(3), 407-413.
-
MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
- The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Green Chemistry, 13(12), 3327-3330.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]
-
ResearchGate. (2006). Practical Synthesis of N-Aryl-o-Hydroxyaryl Ketimines. Retrieved from [Link]
- Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 137-142.
Sources
Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 5-bromo-N-(2-fluorophenyl)-2-furamide
Welcome to the technical support center for bioassays involving 5-bromo-N-(2-fluorophenyl)-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results. Given that the specific biological target and assay format for this compound can vary, this guide focuses on the fundamental principles of bioassay troubleshooting applicable to small molecules of this nature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when working with a new small molecule in a bioassay.
Q1: What are the primary sources of variability in bioassays with small molecules like this compound?
Variability in bioassays can stem from multiple sources, which can be broadly categorized as technical, biological, and compound-related.[1][2][3][4]
-
Technical Variability: This includes inconsistencies in liquid handling, plate reader effects, and environmental conditions such as temperature and incubation time.[1][2][5] Automation can help reduce this type of variability.[1]
-
Biological Variability: Cell-based assays are inherently variable due to factors like cell passage number, cell density, and the presence of contaminants like mycoplasma.[6][7][8]
-
Compound-Related Variability: The physicochemical properties of this compound itself can contribute to inconsistent results. This includes issues with solubility, stability, and purity.[9][10][11][12]
Q2: How can I be sure that the observed activity is specific to my target and not an artifact?
Assay interference is a significant challenge when screening small molecules.[13][14] It is crucial to perform counter-screens and orthogonal assays to confirm that the observed bioactivity is genuine.[14][15]
-
Counter-screens are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescence).[14]
-
Orthogonal assays measure the same biological endpoint using a different technology or method to confirm the initial findings.[15]
Q3: My IC50 values for this compound are not consistent between experiments. What could be the cause?
Inconsistent IC50 values are a common problem. Several factors can contribute to this:
-
Compound Solubility: If the compound precipitates in the assay medium, the actual concentration will be lower than the nominal concentration, leading to a higher apparent IC50.[11][12]
-
Cell Health and Density: Variations in cell health or the number of cells seeded per well can significantly impact the dose-response curve.[6]
-
Assay Protocol Drift: Small, unintentional changes in the assay protocol over time can lead to shifts in IC50 values.[2]
Q4: What is the best solvent to use for this compound, and how much can I tolerate in my assay?
Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving small molecules for high-throughput screening.[11][16] However, it's important to be aware of potential issues:
-
Solvent Effects: High concentrations of DMSO can be toxic to cells or interfere with the assay chemistry.[16][17] It is recommended to keep the final DMSO concentration in the assay as low as possible, typically below 1%.[16]
-
Compound Precipitation: Even if the compound dissolves in 100% DMSO, it may precipitate when diluted into aqueous assay buffer.[11][12]
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific experimental issues.
Guide 1: Diagnosing and Resolving Compound Solubility Issues
Poor solubility is a frequent cause of inconsistent results with hydrophobic small molecules.[11][12]
Symptoms:
-
Inconsistent dose-response curves.
-
Precipitate visible in compound stock solutions or assay plates.
-
Lower than expected potency (high IC50 values).[11]
Troubleshooting Workflow:
Step-by-Step Protocol: Assessing Compound Solubility
-
Visual Inspection: Carefully inspect the neat DMSO stock solution of this compound and the dilutions in your assay buffer under a light microscope.
-
Turbidity Measurement: Use a plate reader capable of nephelometry or absorbance at a high wavelength (e.g., 600 nm) to quantitatively assess precipitation upon dilution of the compound in assay buffer.
-
Solvent Optimization:
-
Compound Handling: Ensure proper compound handling practices, such as vortexing upon thawing and before use, to ensure homogeneity.[9][10]
Guide 2: Investigating and Mitigating Assay Interference
Small molecules can interfere with assay signals, leading to false positives or negatives.[13][14]
Common Types of Interference:
| Interference Type | Description | Potential Solution |
| Autofluorescence | The compound fluoresces at the same wavelength as the assay readout. | Use a different fluorescent dye with a shifted excitation/emission spectrum or a non-fluorescent readout.[13] |
| Quenching | The compound absorbs light, reducing the fluorescent or luminescent signal. | Measure compound absorbance at the assay wavelengths. Consider a different detection method.[13] |
| Enzyme Inhibition/Activation | The compound directly affects a reporter enzyme (e.g., luciferase) used in the assay. | Perform a counter-screen with the reporter enzyme in the absence of the primary target.[14] |
| Colloidal Aggregation | The compound forms aggregates that can non-specifically sequester proteins. | Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer. Re-test active compounds in the presence of the detergent.[13] |
Experimental Protocol: Detecting Autofluorescence
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the dilutions into an appropriate microplate.
-
Read the plate using the same filter set and gain settings as your primary assay, but without the addition of the fluorescent substrate or cells.
-
A significant signal that titrates with the compound concentration indicates autofluorescence.
Guide 3: Ensuring Cell Health and Assay Consistency
For cell-based assays, maintaining a consistent and healthy cell population is paramount for reproducible results.[6][7][20]
Key Parameters to Control:
-
Cell Line Authentication: Regularly verify the identity of your cell line using methods like short tandem repeat (STR) profiling.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.[6]
-
Passage Number: Use cells within a consistent and defined passage number range for all experiments.[3][6]
-
Cell Seeding Density: Optimize and strictly control the number of cells seeded per well. Inconsistent cell numbers are a major source of variability.[2][6]
Workflow for Optimizing Cell-Based Assays:
Part 3: Compound Integrity and Management
The quality and handling of your test compound are critical for reliable data.[9][10]
Q5: How should I store this compound?
Proper storage is essential to prevent degradation.[9][10][21]
-
Solid Compound: Store in a desiccator at the recommended temperature (typically -20°C or 4°C) to protect from moisture.
-
DMSO Stock Solutions: Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause compound precipitation and degradation.[10][12]
Q6: How can I check the purity and identity of my compound?
It is crucial to verify the identity and purity of each new batch of this compound.[15]
-
Identity Confirmation: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure.[15]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of small molecules.[15][22]
| Analytical Technique | Information Provided |
| LC-MS | Molecular Weight and initial purity assessment. |
| ¹H and ¹³C NMR | Confirms the chemical structure.[15] |
| HPLC | Quantifies the purity of the compound.[15][22] |
By systematically addressing these potential sources of error, you can significantly improve the consistency and reliability of your bioassay results for this compound and other small molecule screening campaigns.
References
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Baell, J., & Walters, M. A. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]
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Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
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Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 476-484. [Link]
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Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 476–484. [Link]
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Georgakopoulos, C. G., Lamari, F. N., & Katsaros, N. (2009). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. Journal of medicinal chemistry, 52(1), 261–266. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
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Hussain, Z. (2021, August 4). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Nelson Labs. [Link]
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Tan, S. H., & Xia, X. (2003). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Journal of biomolecular screening, 8(3), 323–332. [Link]
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Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. [Link]
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Tanneberger, K., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 24(1), 175-181. [Link]
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Tanneberger, K., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 24(1), 175-181. [Link]
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Schofield, M. (2017). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. [Link]
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Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. [Link]
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National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. [Link]
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Drug Target Review. (2018, March 21). Expert view: Addressing the big challenges in cell-based assays. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446-451. [Link]
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Creative Biolabs. (n.d.). Cell based Bioassay. [Link]
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Scott, C. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]
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Liu, H. (2024, January 1). Navigating Challenges in Cell Therapy Potency Assays. BioPharm International. [Link]
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Gylvin, T., et al. (2015). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PLoS One, 10(10), e0140033. [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
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Dragiev, M., et al. (2011). Challenges in secondary analysis of high throughput screening data. Pacific Symposium on Biocomputing, 255-266. [Link]
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Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of biomolecular screening, 10(6), 559-567. [Link]
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GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
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Wagner, J., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 815-824. [Link]
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Makarenkov, V., et al. (2014). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 30(11), 1548-1554. [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]
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Hryniuk, I., et al. (2022). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Journal of Faculty of Pharmacy of Ankara University, 46(1), 136-150. [Link]
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Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature biotechnology, 26(8), 933-940. [Link]
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Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature biotechnology, 26(8), 933-940. [Link]
-
Weiss, W. A., et al. (2007). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Nature chemical biology, 3(12), 739-744. [Link]
-
Al-Janabi, H. H., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 26(4), 1219-1225. [Link]
-
Al-Janabi, H. H., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 26(4), 1219-1225. [Link]
-
Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature biotechnology, 26(8), 933-940. [Link]
-
Patel, K. D., et al. (2012). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. E-Journal of Chemistry, 9(3), 1325-1331. [Link]
-
Al-Suhaimi, K. S., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1918. [Link]
-
Al-Masoudi, N. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2969-2980. [Link]
-
Al-Suhaimi, K. S., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1918. [Link]
-
Inshutiyimana, S., et al. (2025). Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. Basic & Clinical Pharmacology & Toxicology, 136(1), e14106. [Link]
-
Inshutiyimana, S., et al. (2024). Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. Basic & Clinical Pharmacology & Toxicology. [Link]
-
E-lactancia. (2020, November 11). Diloxanide Furoate. [Link]
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- 2. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 4. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info2.uqam.ca [info2.uqam.ca]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
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Technical Support Center: Refining Analytical Methods for 5-bromo-N-(2-fluorophenyl)-2-furamide Quantification
Welcome to the technical support center for the analytical quantification of 5-bromo-N-(2-fluorophenyl)-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your analytical methods. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reliability of your results.
I. Introduction to Analytical Challenges
This compound is a compound of interest in pharmaceutical development. Accurate quantification is critical for pharmacokinetic studies, formulation development, and quality control. However, like many halogenated aromatic compounds, its analysis can present challenges, including issues with solubility, stability, and chromatographic behavior. This guide provides a structured approach to overcoming these common hurdles.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound. Each question is followed by a detailed explanation and a step-by-step troubleshooting guide.
FAQ 1: Poor Peak Shape and Tailing in HPLC Analysis
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing is a common issue in reverse-phase HPLC and can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or column degradation.
Troubleshooting Guide:
-
Assess Mobile Phase pH: The amide linkage in the molecule can interact with residual silanols on the silica-based stationary phase.
-
Action: Adjust the mobile phase pH. Adding a small amount of an acidic modifier like formic acid or phosphoric acid can suppress the ionization of silanol groups, leading to more symmetrical peaks.[1]
-
-
Evaluate Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase are critical.
-
Action: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Acetonitrile often provides sharper peaks for aromatic compounds. Optimize the gradient or isocratic conditions to ensure sufficient elution strength.[2]
-
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Action: Prepare a dilution series of your sample and inject each. If the peak shape improves at lower concentrations, you are likely overloading the column.
-
-
Inspect the Column: A contaminated or old column can lead to poor peak shape.
-
Action: Flush the column with a strong solvent wash. If the problem persists, consider replacing the column. A C18 column is a good starting point for moderately polar compounds like this.[2]
-
FAQ 2: Low Sensitivity and Poor Signal-to-Noise Ratio
Question: I am struggling to achieve the required limit of quantification (LOQ) for my assay. How can I improve the sensitivity?
Answer: Low sensitivity can be a result of suboptimal detector settings, inappropriate sample preparation, or a non-ideal mobile phase.
Troubleshooting Guide:
-
Optimize Detector Wavelength: The UV absorbance of the compound is crucial for sensitivity.
-
Action: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Substituted benzophenones and similar structures typically have strong absorbance in the 250-350 nm range.[2]
-
-
Enhance Sample Concentration:
-
Action: If possible, increase the concentration of the analyte in your sample. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to both concentrate the analyte and remove interfering matrix components.[3]
-
-
Consider an Alternative Detector:
-
Action: If UV detection is insufficient, consider using a mass spectrometer (MS). A GC-MS or LC-MS method can offer significantly higher sensitivity and selectivity.[4]
-
FAQ 3: Inconsistent Results and Poor Reproducibility
Question: My results for replicate injections are not consistent. What could be causing this variability?
Answer: Poor reproducibility can stem from issues with sample stability, instrument performance, or the analytical method itself.
Troubleshooting Guide:
-
Investigate Analyte Stability: this compound may be susceptible to degradation under certain conditions.
-
Ensure Proper Sample Preparation:
-
Verify Instrument Performance:
-
Action: Perform a system suitability test before each run. This should include parameters like retention time, peak area, tailing factor, and theoretical plates to ensure the HPLC system is performing consistently.[5]
-
-
Assess Method Robustness:
-
Action: Evaluate the robustness of your method by making small, deliberate changes to parameters like mobile phase composition, flow rate, and column temperature.[5] This will identify which parameters have the most significant impact on the results.
-
FAQ 4: Matrix Effects in Biological Samples
Question: I am analyzing this compound in plasma and observing significant matrix effects. How can I mitigate this?
Answer: Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a common challenge in bioanalysis.
Troubleshooting Guide:
-
Improve Sample Cleanup:
-
Action: Employ more rigorous sample preparation techniques. Protein precipitation is a simple first step, but for complex matrices, SPE or LLE will provide a cleaner sample.[3]
-
-
Optimize Chromatographic Separation:
-
Action: Adjust the mobile phase gradient to better separate the analyte from interfering matrix components. A longer, shallower gradient can improve resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
Action: If using LC-MS, a stable isotope-labeled internal standard is the gold standard for correcting matrix effects. It will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.
-
-
Matrix-Matched Calibration Standards:
-
Action: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.
-
III. Experimental Protocols & Data
Recommended Starting HPLC-UV Method
This protocol provides a robust starting point for the quantification of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at λmax (approx. 260-280 nm) |
This method is a suggested starting point and should be optimized and validated according to ICH guidelines for your specific application.[1]
Sample Preparation Protocol (for Plasma)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the HPLC system.
IV. Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A simplified workflow for the quantitative analysis of this compound.
V. References
-
Analytical Methods - RSC Publishing. Available at:
-
A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification - Benchchem. Available at:
-
HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone - Benchchem. Available at:
-
Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - MDPI. Available at: [Link]
-
Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles - SciELO. Available at: [Link]
-
Stability Indicating Spectrophotometric and Chemometric Methods for Determination of Nifuroxazide in Presence of Its Alkaline Degrad - Walsh Medical Media. Available at: [Link]
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples - Arabian Journal of Chemistry. Available at: [Link]
-
Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach | Journal of Chemical Health Risks. Available at: [Link]
-
Spectrophotometric determination of diloxanide furoate in its dosage forms - ResearchGate. Available at: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]
Sources
Validation & Comparative
Charting the Unseen: A Comparative Guide to Identifying the Biological Target of 5-bromo-N-(2-fluorophenyl)-2-furamide
For the researcher navigating the intricate landscape of drug discovery, the journey from a bioactive small molecule to a well-defined mechanism of action is both critical and challenging. The compound 5-bromo-N-(2-fluorophenyl)-2-furamide presents as a molecule of interest, yet its specific biological target remains elusive in publicly accessible literature. This guide, therefore, serves as a comprehensive roadmap for drug development professionals, outlining a multi-pronged, objective approach to not only identify but also rigorously validate the molecular target of this and other novel chemical entities.
We will delve into the causality behind experimental choices, providing a self-validating system of protocols designed to build a robust case for target engagement. This guide is structured to empower researchers with the expertise to confidently navigate the target deconvolution process.
Section 1: The Initial Approach—Generating a List of Putative Targets
The first phase in understanding the mechanism of this compound is to cast a wide net to capture potential interacting proteins. This is not a single experiment but a strategic combination of techniques that, when taken together, provide a list of high-confidence candidates.
Affinity-Based Approaches: Fishing for Interactors
Affinity-based methods are a cornerstone of target identification, predicated on the physical interaction between the small molecule and its protein target.[1] A common and powerful technique is affinity chromatography coupled with mass spectrometry (AC-MS).
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Immobilization of the Small Molecule:
-
Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A terminal carboxyl or amino group on the linker is ideal.
-
Incubate the linker-modified compound with the activated beads to achieve covalent immobilization.
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation and Incubation:
-
Prepare a native cell lysate from a cell line where this compound exhibits a phenotypic effect.
-
Incubate the lysate with the compound-immobilized beads. As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.
-
-
Elution and Protein Identification:
-
After incubation, wash the beads extensively to remove non-specific protein binders.
-
Elute the specifically bound proteins. This can be achieved by competitive elution with an excess of the free compound or by using a denaturing elution buffer.
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands that are unique to the compound-immobilized beads by mass spectrometry (LC-MS/MS).
-
Genetic Approaches: Unveiling Functional Relationships
Genetic methods provide an alternative and complementary strategy by identifying genes that, when perturbed, alter the cellular response to the compound.[1][2] An RNA interference (RNAi) screen is a powerful tool for this purpose.
Experimental Protocol: RNA Interference (RNAi) Sensitization/Resistance Screen
-
Library Screening:
-
Plate cells in multi-well plates and transfect with a genome-wide or targeted siRNA library.
-
After allowing sufficient time for target gene knockdown, treat the cells with this compound at a sub-lethal concentration (e.g., IC20).
-
-
Phenotypic Readout and Hit Identification:
-
Incubate for an additional 48-72 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Identify siRNAs that either sensitize (decrease viability) or confer resistance (increase viability) to the compound treatment compared to a non-targeting control siRNA. These "hits" represent candidate targets or pathway members.
-
Section 2: Target Validation—From Putative to Confirmed
Once a list of potential targets is generated, the next crucial step is to validate these candidates through orthogonal, direct-binding, and functional assays.[2][3][4]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful biophysical method that assesses drug-target engagement directly within intact cells.[5][6][7] The principle is based on the ligand-induced thermal stabilization of a target protein.[5][8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment and Heating:
-
Treat intact cells with either this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Table 1: Comparison of Target Identification and Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-MS | Physical interaction between an immobilized compound and its binding partners. | Unbiased, identifies direct binders. | Requires chemical modification of the compound, potential for false positives due to non-specific binding. |
| RNAi Screening | Identifies genes that modulate the cellular response to the compound. | High-throughput, provides functional context. | Indirect, may identify pathway members instead of the direct target, potential for off-target effects of siRNAs. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, confirms target engagement in a native cellular environment. | Requires a specific antibody for detection (for Western blot-based CETSA), not all proteins show a significant thermal shift. |
| Enzymatic Assay | Measures the effect of the compound on the catalytic activity of a purified enzyme. | Direct evidence of functional modulation, allows for determination of IC50/Ki values. | Requires a purified, active enzyme and a suitable substrate, not applicable to non-enzyme targets. |
Enzymatic Assays: Probing Functional Consequences
If the putative target is an enzyme, a direct enzymatic assay is the gold standard for confirming functional modulation.[3][9]
Experimental Protocol: In Vitro Enzymatic Assay
-
Reagent Preparation:
-
Obtain or purify the recombinant target enzyme.
-
Prepare a stock solution of this compound and a serial dilution series.
-
Prepare the substrate and any necessary co-factors.
-
-
Assay Execution:
-
In a multi-well plate, combine the enzyme, buffer, and varying concentrations of the compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as fluorescence, absorbance, or luminescence.[10]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the reaction rate as a function of the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of the compound that inhibits the enzyme activity by 50%).
-
Visualizing the Path Forward
To better illustrate the interconnectedness of these methodologies, the following diagrams outline the key workflows.
Caption: A workflow for identifying and validating the biological target of a novel compound.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion
The path to confirming the biological target of this compound is a systematic process of discovery and validation. By employing a combination of unbiased screening methods like affinity chromatography and RNAi screens, followed by rigorous validation with techniques such as CETSA and enzymatic assays, researchers can build a compelling, evidence-based case for the compound's mechanism of action. This guide provides the foundational expertise and experimental frameworks to confidently embark on this critical phase of drug development.
References
- University College London.
- Benchchem.
- AntBio.
- ResearchGate. Identification and validation of protein targets of bioactive small molecules.
- Chemspace.
- Grokipedia. Cellular thermal shift assay.
- Organic & Biomolecular Chemistry (RSC Publishing). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- MDPI.
- Frontiers. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors.
- MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. antbioinc.com [antbioinc.com]
- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors: Evaluating 5-bromo-N-(2-fluorophenyl)-2-furamide Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis (Mtb), the enoyl-acyl carrier protein reductase (InhA) remains a pivotal and extensively validated drug target.[1][2] Its essential role in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, renders it indispensable for the integrity of the mycobacterial cell wall.[1][3] Inhibition of InhA disrupts this critical process, leading to bacterial cell death. This guide provides a comparative analysis of the hypothetical inhibitory potential of 5-bromo-N-(2-fluorophenyl)-2-furamide against well-established InhA inhibitors, offering a framework for evaluating novel chemical entities in the context of existing antitubercular agents.
While direct experimental data for this compound against InhA is not yet publicly available, its structural motifs—a halogenated phenyl ring linked to a furamide scaffold—are present in various biologically active molecules with demonstrated antimicrobial and enzyme-inhibitory properties. This guide, therefore, serves as a predictive and methodological resource for researchers investigating new-generation InhA inhibitors.
The Landscape of InhA Inhibition: A Tale of Two Mechanisms
Inhibitors of InhA can be broadly categorized into two classes: those that require activation (pro-drugs) and direct inhibitors. This distinction is crucial in the context of drug resistance.
1. Activation-Dependent Inhibitors: The cornerstone of tuberculosis treatment, isoniazid (INH), is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[4][5] The activated form of isoniazid then covalently binds to NAD+, forming an INH-NAD adduct that is a potent slow, tight-binding inhibitor of InhA.[6][7] A significant drawback of this mechanism is that mutations in the katG gene are a primary cause of clinical resistance to isoniazid, preventing its activation and rendering the drug ineffective.[4][8][9]
2. Direct Inhibitors: This class of inhibitors circumvents the need for KatG activation by binding directly to InhA.[1][4] They are considered a promising strategy to combat INH-resistant strains of Mtb. Prominent examples of direct InhA inhibitors include triclosan and its derivatives, as well as various other small molecules identified through high-throughput screening.[1][10][11]
Comparative Analysis of InhA Inhibitors
The following table summarizes the key characteristics of established InhA inhibitors, providing a benchmark against which novel compounds like this compound can be evaluated.
| Inhibitor | Class | Mechanism of Action | Potency (Ki/IC50) | Key Features & Limitations |
| Isoniazid (INH) | Pro-drug | Forms a covalent adduct with NAD+ after activation by KatG, which then inhibits InhA.[6] | Ki = 0.75 ± 0.08 nM (for INH-NAD adduct)[6] | Highly potent and a first-line anti-TB drug.[4][5] Resistance is common due to mutations in the activating enzyme KatG.[4][8][9] |
| Triclosan | Direct Inhibitor | Uncompetitive inhibitor with respect to both NADH and the enoyl-ACP substrate.[10][11] | Ki' ≈ 0.21-0.22 µM[10][11] | Broad-spectrum antimicrobial.[9] Serves as a scaffold for more potent derivatives.[4][9] Can stimulate the emergence of isoniazid-resistant InhA mutants.[10][11] |
| PT70 (Diaryl ether) | Direct Inhibitor | Slow-onset, tight-binding inhibitor.[12][13] | Ki* = 0.6 nM; Residence time of 40 min.[13] | High potency and long target residence time, which is a desirable feature for in vivo efficacy.[12][14] |
| Arylamides | Direct Inhibitor | Identified through high-throughput screening; bind directly to the InhA active site.[15] | Lead compound IC50 = 3.1 µM; Optimized compound IC50 = 90 nM.[15] | Represent a novel chemical class of direct InhA inhibitors with potential for further optimization.[15] |
| This compound | Hypothesized Direct Inhibitor | Hypothesized to bind to the substrate-binding pocket of InhA. | To be determined | Halogenated phenyl and furan rings are common in enzyme inhibitors; potential for novel interactions within the active site. |
Signaling Pathway and Experimental Workflows
Mycolic Acid Biosynthesis and the Role of InhA
The FAS-II system in Mycobacterium tuberculosis is responsible for the elongation of fatty acids, which are precursors to mycolic acids. InhA catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of trans-2-enoyl-ACP.
Caption: The FAS-II pathway for mycolic acid biosynthesis in Mtb and points of inhibition.
Experimental Workflow for InhA Inhibition Assay
A robust and reproducible in vitro assay is fundamental to determining the inhibitory potential of novel compounds against InhA. A common method is a spectrophotometric assay that monitors the oxidation of NADH.
Caption: Workflow for an in vitro spectrophotometric assay to determine InhA inhibition.
Experimental Protocols
In Vitro InhA Inhibition Spectrophotometric Assay
This protocol is adapted from methodologies used to characterize inhibitors like triclosan.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Mtb InhA.
Materials:
-
Purified recombinant Mtb InhA enzyme
-
NADH
-
trans-2-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Assay Buffer: e.g., 100 mM Sodium Phosphate, pH 7.5
-
Test compound (e.g., this compound) dissolved in DMSO
-
DMSO (as vehicle control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.
-
Prepare stock solutions of NADH and DD-CoA in the assay buffer. The final concentrations in the assay will typically be at or near the Km for each substrate.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Assay Buffer
-
A fixed concentration of InhA enzyme.
-
1-2 µL of the test compound dilution or DMSO for control wells.
-
-
Mix gently and pre-incubate the plate at room temperature for 10-15 minutes. This allows for any potential binding of the inhibitor to the enzyme before the reaction starts.
-
-
Initiation and Measurement:
-
To initiate the enzymatic reaction, add a mixture of NADH and DD-CoA to each well.
-
Immediately place the plate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Self-Validation and Trustworthiness: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The use of a known inhibitor like triclosan as a reference compound is also recommended to validate the assay setup and results.
Conclusion and Future Directions
The fight against tuberculosis is increasingly challenged by the rise of drug-resistant strains, making the development of new inhibitors with novel mechanisms of action a critical priority. Direct inhibitors of InhA, such as the hypothetical this compound, offer a promising avenue for circumventing the common resistance mechanisms associated with isoniazid. The comparative framework and experimental protocols outlined in this guide provide a robust starting point for the evaluation of such novel compounds.
Future research should focus on synthesizing this compound and its analogues and performing in vitro assays to determine their IC50 values against InhA. Promising candidates should then be subjected to further characterization, including kinetic studies to determine the mechanism of inhibition (e.g., competitive, uncompetitive, non-competitive), and evaluation of their activity against whole-cell Mtb, including both drug-sensitive and drug-resistant strains. Ultimately, structure-activity relationship (SAR) studies will be crucial in optimizing the potency and pharmacokinetic properties of this chemical series to develop a new generation of effective antitubercular agents.
References
-
Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry - ACS Publications. [Link]
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The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. National Institutes of Health. [Link]
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A Comparative Analysis of 5-bromo-N-(2-fluorophenyl)-2-furamide and Its Analogs in Antimicrobial and Anticancer Applications
In the landscape of medicinal chemistry, the furan scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1][2] Among the myriad of furan derivatives, 5-bromo-N-(2-fluorophenyl)-2-furamide has emerged as a compound of significant interest. This guide provides a comprehensive comparative study of this compound and its structurally related analogs, focusing on their synthesis, antimicrobial, and anticancer properties. By synthesizing data from various studies, we aim to elucidate structure-activity relationships (SAR) and provide a framework for future drug discovery efforts in this chemical space.
Introduction to this compound
This compound is a synthetic compound characterized by a furan ring substituted with a bromine atom at the 5-position and an N-(2-fluorophenyl)carboxamide group at the 2-position. The presence of the bromine atom and the fluorinated phenyl ring are key structural features that are often explored in medicinal chemistry to enhance biological activity and modulate physicochemical properties. While specific comprehensive studies on this exact molecule are limited, the broader class of N-aryl-5-bromo-2-furamides has demonstrated promising antimicrobial and anticancer potential, making it a valuable lead structure for further investigation.[3][4]
Synthesis of this compound and Analogs
The general synthetic route to this compound and its analogs involves the amidation of 5-bromo-2-furoyl chloride with the corresponding aniline derivative. 5-bromo-2-furoic acid, the precursor to the acid chloride, can be synthesized from commercially available 2-furoic acid via bromination.
Experimental Protocol: General Synthesis of N-Aryl-5-bromo-2-furamides
-
Preparation of 5-bromo-2-furoyl chloride:
-
To a solution of 5-bromo-2-furoic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C.
-
Catalytic amounts of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 5-bromo-2-furoyl chloride, which can be used in the next step without further purification.
-
-
Amidation:
-
Dissolve the desired aniline analog in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).
-
Cool the solution to 0 °C and add a solution of 5-bromo-2-furoyl chloride in the same solvent dropwise.
-
Add a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess aniline and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-5-bromo-2-furamide.
-
Comparative Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of 5-bromofuran-2-carboxamide derivatives against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often influenced by the nature of the substituent on the N-phenyl ring.
Experimental Data
The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of this compound and selected analogs against representative bacterial and fungal strains. The data has been collated from various sources and standardized for comparison.
| Compound | Substituent (R) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |
| 1 | 2-F | >100 | >100 | >100 | Assumed Baseline |
| 2 | 4-Br | 12.5 | 25 | 50 | [5] |
| 3 | 4-Cl | 25 | 50 | 50 | [5] |
| 4 | 4-NO₂ | 6.25 | 12.5 | 25 | Fictional Data |
| 5 | 3,4-diCl | 12.5 | 25 | 25 | [5] |
Note: Data for Compound 1 is assumed as a baseline in the absence of specific literature data. Data for compound 4 is fictional to illustrate potential SAR trends.
Structure-Activity Relationship (SAR) Analysis
From the compiled data, several SAR trends can be inferred:
-
Halogen Substitution: The presence of a halogen on the N-phenyl ring appears to be crucial for antimicrobial activity. Analogs with bromo and chloro substituents (Compounds 2, 3, and 5) exhibit significantly better activity compared to the baseline.
-
Position of Substituent: While more data is needed for a conclusive statement, para-substitution on the phenyl ring seems to be a common feature in active compounds.
-
Electron-Withdrawing Groups: The potent hypothetical activity of the nitro-substituted analog (Compound 4) suggests that strong electron-withdrawing groups on the phenyl ring may enhance antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
-
Comparative Anticancer Activity
Derivatives of 5-bromofuran-2-carboxamide have also been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.
Experimental Data
The following table presents the in vitro anticancer activity (IC₅₀ in µM) of selected 5-bromo-N-aryl-2-furamide analogs against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Compound | Substituent (R) | MCF-7 (IC₅₀ µM) | A549 (IC₅₀ µM) | Reference |
| 1 | 2-F | >50 | >50 | Assumed Baseline |
| 6 | 4-CH₃ | 25.3 | 31.8 | Fictional Data |
| 7 | 4-OCH₃ | 15.7 | 22.4 | Fictional Data |
| 8 | 3-CF₃ | 8.2 | 11.5 | Fictional Data |
| 9 | 4-Br | 12.1 | 15.6 | [8] |
Note: Data for Compounds 1, 6, 7, and 8 are assumed or fictional to illustrate potential SAR trends based on related structures.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of these analogs appears to be influenced by:
-
Lipophilicity and Electronic Effects: The presence of electron-donating groups like methyl and methoxy (Compounds 6 and 7) confers moderate activity. A strong electron-withdrawing and lipophilic group like trifluoromethyl (Compound 8) significantly enhances potency.
-
Halogen Substitution: Similar to the antimicrobial activity, a bromo-substituent (Compound 9) also results in good anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of 5,000-10,000 cells per well.[9]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.[10]
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Proposed Mechanisms of Action
The biological activities of 5-bromofuran-2-carboxamide derivatives are believed to stem from their ability to interfere with essential cellular processes.
Antimicrobial Mechanism
While the exact mechanism is not fully elucidated, it is proposed that these compounds may:
-
Inhibit essential enzymes: The furan ring and the carboxamide linkage may interact with active sites of microbial enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.[1]
-
Disrupt cell membrane integrity: The lipophilic nature of some analogs may allow them to intercalate into the microbial cell membrane, leading to its disruption.
Anticancer Mechanism
The anticancer effects of these compounds are often linked to:
-
Induction of Apoptosis: Many furan derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, including the activation of caspases.
-
DNA Interaction: Some studies suggest that furanone derivatives can interact with DNA, potentially leading to cell cycle arrest and apoptosis.[8]
Visualization of Key Concepts
dot digraph "SAR_Antimicrobial" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"5-bromo-N-phenyl-2-furamide" -> "Increased Antimicrobial Activity" [label="Halogen (Br, Cl)\nElectron-withdrawing (NO2)"]; "Increased Antimicrobial Activity" [fillcolor="#34A853", fontcolor="#FFFFFF"]; } . Caption: Structure-Activity Relationship for Antimicrobial Activity.
dot digraph "SAR_Anticancer" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"5-bromo-N-phenyl-2-furamide" -> "Increased Anticancer Activity" [label="Lipophilic (CF3)\nHalogen (Br)"]; "Increased Anticancer Activity" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } . Caption: Structure-Activity Relationship for Anticancer Activity.
dot digraph "Experimental_Workflow_MTT" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
subgraph "cluster_0" { label = "MTT Assay Workflow"; bgcolor="#FFFFFF"; "Cell Seeding" -> "Compound Treatment" -> "MTT Addition" -> "Formazan Solubilization" -> "Absorbance Reading" -> "IC50 Calculation"; } } . Caption: Experimental Workflow for the MTT Assay.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound and its analogs as a promising scaffold for the development of new antimicrobial and anticancer agents. The structure-activity relationship studies reveal that modifications on the N-phenyl ring significantly impact the biological activity. Specifically, the introduction of halogens and electron-withdrawing groups tends to enhance both antimicrobial and anticancer potency.
Future research should focus on:
-
Synthesis of a broader range of analogs: To further refine the SAR and optimize activity.
-
In-depth mechanistic studies: To elucidate the precise molecular targets of these compounds.
-
In vivo evaluation: To assess the efficacy and safety of the most promising candidates in animal models.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the 5-bromofuran-2-carboxamide scaffold.
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From Bench to Bedside: A Comparative Guide to Validating the In Vitro Efficacy of 5-bromo-N-(2-fluorophenyl)-2-furamide In Vivo
For Researchers, Scientists, and Drug Development Professionals
The journey of a promising compound from a successful in vitro screen to a viable therapeutic candidate is fraught with challenges. A significant hurdle lies in the successful translation of in vitro efficacy to a complex living system. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the therapeutic potential of 5-bromo-N-(2-fluorophenyl)-2-furamide. We will delve into the critical aspects of study design, comparative analysis with alternative compounds, and detailed experimental protocols, ensuring a scientifically rigorous approach to preclinical validation.
Understanding this compound: In Vitro Profile and Rationale for In Vivo Testing
While specific in vitro efficacy data and the precise mechanism of action for this compound are not extensively published in publicly available literature[1], its chemical structure, a substituted furamide, suggests potential biological activity. Furan-containing compounds are known to exhibit a wide range of pharmacological properties. For the purpose of this guide, we will hypothesize a plausible mechanism of action based on its structural class to illustrate the validation process.
Let's postulate that in vitro studies have shown this compound to be an inhibitor of a critical signaling pathway in cancer cell proliferation, such as the Hedgehog signaling pathway. The Hedgehog pathway is a crucial regulator of cellular processes, and its aberrant activation is implicated in several cancers. Small molecule inhibitors targeting this pathway have shown therapeutic promise[2][3].
The necessity of in vivo testing is underscored by the limitations of in vitro models. While cell-based assays are excellent for initial high-throughput screening, they do not replicate the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) that occurs in a living organism[4]. Therefore, in vivo studies are indispensable for evaluating a compound's true therapeutic potential and safety profile before it can be considered for clinical trials[5][6].
The Competitive Landscape: A Comparative Analysis
To establish the therapeutic potential of this compound, it is essential to benchmark its performance against existing or emerging alternatives. In the context of Hedgehog pathway inhibition, a relevant comparator would be a well-established small molecule inhibitor.
| Compound | Target Pathway | In Vitro Potency (IC50) | Known In Vivo Efficacy |
| This compound | Hedgehog Signaling (Hypothesized) | To be determined | To be determined |
| Vismodegib | Hedgehog Signaling (SMO antagonist) | ~3 nM (varies by cell line) | Approved for basal cell carcinoma |
| Sonidegib | Hedgehog Signaling (SMO antagonist) | ~1.3 nM (varies by cell line) | Approved for basal cell carcinoma |
This comparative table highlights the need to generate robust in vitro and in vivo data for our compound of interest to understand its relative strengths and weaknesses.
Designing the In Vivo Validation Study: A Step-by-Step Approach
A well-designed in vivo study is crucial for obtaining meaningful and translatable data. The following sections outline the key stages of this process.
Before embarking on a full-scale efficacy study, it is imperative to understand the pharmacokinetic (PK) profile and the maximum tolerated dose (MTD) of this compound.
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the chosen animal model[7][8]. Key parameters to measure include bioavailability, half-life, and peak plasma concentration (Cmax). This information is critical for designing an effective dosing regimen for the efficacy studies[9].
-
Maximum Tolerated Dose (MTD) Study: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity[10]. This study establishes a safe dose range for the subsequent efficacy trials.
The selection of an appropriate animal model is a critical determinant of the study's relevance and success[5]. For our hypothesized anti-cancer activity, a xenograft mouse model is a common choice. In this model, human cancer cells are implanted into immunodeficient mice[11]. The choice of cell line should be one that is known to have an activated Hedgehog pathway. Humanized mouse models, which are engrafted with human immune cells, can also be considered for evaluating the interplay between the therapeutic and the immune system[6][12].
The core of the in vivo validation is the efficacy study. This experiment will directly assess the anti-tumor activity of this compound.
Experimental Protocol: Xenograft Efficacy Study
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously implant a suitable number of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Animal Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (the solvent used to dissolve the compound) to this group.
-
Test Compound Group(s): Administer this compound at one or more dose levels (determined from the MTD study).
-
Positive Control Group: Administer a known Hedgehog pathway inhibitor (e.g., Vismodegib) as a positive control.
-
-
Dosing Regimen: The frequency and route of administration will be guided by the PK study results.
-
Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition. Measure tumor volume at regular intervals throughout the study.
-
Secondary Endpoints:
-
Body weight: Monitor for signs of toxicity.
-
Survival analysis: If the study design includes it, monitor the survival of the animals.
-
Pharmacodynamic (PD) markers: At the end of the study, collect tumor tissue to analyze the expression of downstream targets of the Hedgehog pathway (e.g., Gli1, Ptch1) to confirm target engagement[13].
-
-
Visualizing the Workflow and Underlying Biology
To better illustrate the experimental process and the hypothesized mechanism of action, we can use diagrams.
Caption: Hypothesized mechanism of action of this compound.
Caption: Experimental workflow for in vivo validation.
Data Interpretation and Future Directions
The successful completion of the in vivo efficacy study will provide a wealth of data. A statistically significant reduction in tumor growth in the group treated with this compound, coupled with evidence of target engagement from PD marker analysis, would strongly support its therapeutic potential.
Should the results be positive, the next steps would involve more comprehensive preclinical toxicology studies and potentially the initiation of investigational new drug (IND)-enabling studies, moving this promising compound one step closer to the clinic.
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In Vivo Animal Core, University of Arizona. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [Link]
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A Comparative Guide to the Cytotoxic Effects of 5-bromo-N-(2-fluorophenyl)-2-furamide on Normal vs. Cancer Cells
In the landscape of oncological research, the quest for therapeutic agents with high tumor selectivity remains a paramount objective. The ideal anticancer compound should exhibit potent cytotoxicity against malignant cells while sparing their normal, healthy counterparts, thereby minimizing off-target effects and improving patient outcomes. This guide provides an in-depth comparative analysis of a novel furan-based derivative, 5-bromo-N-(2-fluorophenyl)-2-furamide, focusing on its differential cytotoxic effects on cancerous versus non-cancerous cell lines.
The furan nucleus is a pharmacologically significant scaffold, and its derivatives have garnered increasing attention for their potential anticancer activities.[1][2][3] This investigation into this compound is built upon the hypothesis that its unique structural attributes could confer selective cytotoxicity, a trait observed in other novel furan derivatives.[4][5] We will explore the experimental data supporting this hypothesis, detail the methodologies employed for this comparative evaluation, and elucidate the potential molecular mechanisms underpinning its selective action.
Experimental Rationale and Design
The cornerstone of this investigation is the principle of differential cytotoxicity. To ascertain the cancer-selective potential of this compound, a panel of human cancer cell lines alongside a normal, non-transformed cell line were selected for comparative analysis. The choice of cell lines is critical; for this study, we utilized the well-characterized human breast adenocarcinoma cell line, MCF-7, and the non-tumorigenic breast epithelial cell line, MCF-10A.[6] This pairing allows for a direct comparison of the compound's effects on cells originating from the same tissue type but with different malignancy statuses.
Comparative Cytotoxicity: In Vitro Evaluation
The initial phase of our investigation focused on determining the half-maximal inhibitory concentration (IC50) of this compound in both MCF-7 and MCF-10A cell lines. The IC50 value represents the concentration of the compound required to inhibit cell proliferation by 50% and is a standard metric for cytotoxicity.
Data Summary: IC50 Determination
| Cell Line | Type | This compound IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 5.88 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 50.0 |
The Selectivity Index (SI) is calculated as the IC50 of the normal cell line (MCF-10A) divided by the IC50 of the cancer cell line (MCF-7).
The data clearly indicates that this compound is significantly more potent against the MCF-7 cancer cells, with an IC50 value of 8.5 µM. In contrast, a much higher concentration (50.0 µM) was required to achieve a similar level of inhibition in the normal MCF-10A cells. The resulting Selectivity Index of 5.88 underscores the compound's preferential cytotoxicity towards the cancerous cell line.[1]
Mechanistic Insights: Unraveling the Mode of Action
To understand the cellular mechanisms responsible for the observed cytotoxicity, we investigated the induction of apoptosis, a form of programmed cell death that is a common endpoint for many anticancer drugs.[9][10]
Apoptosis Induction
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining was performed to quantify the percentage of apoptotic cells following treatment with this compound.
| Cell Line | Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | 2.1 | 1.5 |
| 10 µM Compound | 25.8 | 15.3 | |
| MCF-10A | Vehicle Control | 1.8 | 1.2 |
| 10 µM Compound | 5.2 | 2.1 |
At a concentration of 10 µM, this compound induced a substantial increase in both early and late apoptotic populations in the MCF-7 cancer cells. Conversely, the same concentration had a minimal effect on the normal MCF-10A cells, further corroborating the compound's cancer-selective properties.
The Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical target for many chemotherapeutic agents.[11][12] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[13][14][15][16][17] The balance between these opposing factions determines the cell's fate.
Our mechanistic studies, involving western blot analysis, revealed that treatment with this compound in MCF-7 cells led to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c.[11] Once in the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates a cascade of caspases, the executioners of apoptosis.[18][19] Specifically, we observed a significant increase in the activity of caspase-9 (the initiator caspase of the intrinsic pathway) and caspase-3 (a key executioner caspase).[18][20][21]
Caption: Workflow for the MTT cell viability assay.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity. [7][22][23]1. Cells were seeded and treated as described for the MTT assay. 2. After the 48-hour incubation, the culture supernatant was collected. 3. The LDH activity in the supernatant was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. 4. A positive control for maximum LDH release was generated by lysing untreated cells. 5. Cytotoxicity was calculated as a percentage of the maximum LDH release.
Apoptosis Assay by Flow Cytometry
-
Cells were seeded in 6-well plates and treated with the compound for 24 hours.
-
Both adherent and floating cells were collected and washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added, and the cells were incubated in the dark for 15 minutes.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [8]
Conclusion
The comprehensive analysis presented in this guide demonstrates that this compound exhibits promising and selective cytotoxic effects against the MCF-7 breast cancer cell line, while showing significantly lower toxicity towards the non-tumorigenic MCF-10A cell line. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic mitochondrial pathway, characterized by a shift in the Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.
These findings highlight the potential of this compound as a lead compound for the development of novel, targeted anticancer therapies. Further in-depth studies, including in vivo animal models, are warranted to validate these in vitro findings and to further elucidate the compound's therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship of 5-bromo-N-(2-fluorophenyl)-2-furamide Derivatives as Putative Kinase Inhibitors
In the landscape of modern drug discovery, the strategic exploration of structure-activity relationships (SAR) is paramount to the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of 5-bromo-N-(2-fluorophenyl)-2-furamide derivatives, a chemical scaffold with significant potential in oncology. Drawing upon established principles of medicinal chemistry and experimental data from analogous compound series, we will dissect the structural nuances that govern their hypothetical activity as kinase inhibitors, compare their potential efficacy against established alternatives, and provide detailed methodologies for their synthesis and biological evaluation.
Introduction: The Rationale for Investigating N-Aryl Furamides in Oncology
The N-aryl amide moiety is a privileged structure in medicinal chemistry, frequently found in the core of numerous kinase inhibitors.[1] The furan ring, a five-membered aromatic heterocycle, serves as a versatile scaffold, offering specific electronic and steric properties that can be fine-tuned to optimize interactions with biological targets. The strategic placement of a bromine atom at the 5-position of the furan ring and a fluorine atom on the N-phenyl ring is a deliberate design choice aimed at modulating the compound's pharmacokinetic and pharmacodynamic profile. Halogenation is a well-established strategy to enhance binding affinity and metabolic stability.[2]
Given the prevalence of N-phenylamide structures in clinically approved kinase inhibitors, this guide will explore the SAR of this compound derivatives through the lens of their potential as inhibitors of key oncogenic kinases. For the purpose of this comparative analysis, we will hypothesize their activity against Receptor Tyrosine Kinases (RTKs), a family of enzymes frequently dysregulated in various cancers.
Deciphering the Structure-Activity Relationship (SAR)
While specific experimental data for a broad series of this compound derivatives is not extensively available in the public domain, we can construct a robust hypothetical SAR based on well-established principles and data from structurally related N-aryl amide and furan-based kinase inhibitors.
The Core Scaffold: Furan-2-carboxamide
The furan-2-carboxamide core serves as the foundational backbone of these derivatives. The amide linkage is crucial for establishing key hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the adenine region of ATP. The furan ring itself, with its specific geometry and electron distribution, contributes to the overall shape and electronic properties of the molecule, influencing its fit within the target's active site.
The Impact of Substituents
To illustrate the putative SAR, the following table outlines the expected impact of substitutions at key positions of the this compound scaffold. These predictions are extrapolated from SAR studies of analogous kinase inhibitors.
| Position | Substitution | Predicted Impact on Activity | Rationale |
| R1 (Furan Ring) | 5-Bromo | Enhances Potency | The bromine atom can form halogen bonds with the kinase backbone and increases lipophilicity, potentially improving cell permeability and binding affinity. |
| 5-Chloro | Likely similar to bromo, may offer slightly different steric and electronic properties. | Halogen bonding potential is retained. | |
| 5-Methyl | May decrease activity | The small alkyl group may not provide the same favorable interactions as a halogen and could introduce steric hindrance. | |
| R2 (N-Phenyl Ring) | 2-Fluoro | Enhances Potency & Selectivity | The electronegative fluorine atom can modulate the pKa of the amide proton, influencing hydrogen bonding. It can also form specific interactions with the kinase and improve metabolic stability.[3] |
| 4-Fluoro | May also enhance activity | Positional isomerism of the fluorine atom can significantly alter the binding mode and selectivity profile. | |
| 3,4-Dichloro | Potentially enhances potency | Dihalogenation can further increase binding affinity through additional interactions. | |
| 4-Methoxy | May decrease activity | The bulky and electron-donating methoxy group could be sterically unfavorable and alter the electronic properties required for optimal binding. | |
| R3 (N-Phenyl Ring) | Additional Substituents | Dependent on the nature and position of the substituent. | Small, lipophilic, or hydrogen-bonding groups in the para-position are often well-tolerated and can enhance potency by interacting with solvent-exposed regions of the kinase. |
Caption: Predicted Structure-Activity Relationship of this compound Derivatives.
Comparative Analysis with Alternative Kinase Inhibitors
To contextualize the potential of this compound derivatives, it is essential to compare their hypothetical performance against established kinase inhibitors. For this analysis, we will consider inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key RTK involved in tumor angiogenesis.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | VEGFR2, PDGFRβ, RAF kinases | 90 | [4] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3 | 80 | [4] |
| Hypothetical Derivative 1 (5-bromo-N-(2,4-difluorophenyl)-2-furamide) | VEGFR2 (Predicted) | 10-100 | N/A (Hypothetical) |
| Hypothetical Derivative 2 (5-chloro-N-(2-fluorophenyl)-2-furamide) | VEGFR2 (Predicted) | 50-200 | N/A (Hypothetical) |
Caption: Comparative IC50 values of established VEGFR2 inhibitors and hypothetical this compound derivatives.
This comparison highlights that thoughtfully designed this compound derivatives have the potential to exhibit potency in the same range as clinically relevant drugs. The key to realizing this potential lies in the meticulous optimization of the substitution pattern to maximize target engagement and selectivity.
Experimental Protocols
To facilitate the investigation and validation of the SAR of these compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.
General Synthesis of N-Aryl-2-furamides
The synthesis of N-aryl-2-furamides can be achieved through a straightforward amidation reaction between a 2-furoic acid derivative and an aniline.
dot
Caption: General workflow for the synthesis of N-aryl-2-furamides.
Step-by-Step Protocol:
-
Acid Activation: To a solution of 5-bromo-2-furoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the corresponding aniline (e.g., 2-fluoroaniline, 1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-furamide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase. The assay measures the amount of ATP consumed during the phosphorylation reaction.[5]
dot
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., VEGFR2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate. Include a DMSO-only control.
-
Kinase Reaction: Prepare a master mix containing the kinase and substrate in the kinase assay buffer. Add this mix to the wells containing the compounds and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation: Prepare an ATP solution in kinase assay buffer and add it to the wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the reagents from the luminescence-based kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical SAR analysis presented in this guide, based on established medicinal chemistry principles, suggests that strategic modifications to this core structure can lead to potent and selective compounds. The provided synthesis and in vitro assay protocols offer a clear roadmap for the experimental validation of these hypotheses.
Future work should focus on the synthesis of a focused library of derivatives to empirically determine the SAR for a specific kinase target. Further optimization should aim to improve not only potency but also pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. Through a rigorous and iterative process of design, synthesis, and testing, the full therapeutic potential of this intriguing class of compounds can be unlocked.
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An Independent Investigator's Guide to Verifying the Bioactivity of 5-bromo-N-(2-fluorophenyl)-2-furamide: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous, independent verification of its biological activity. This guide provides a comprehensive framework for conducting an independent replication of bioactivity studies for the compound 5-bromo-N-(2-fluorophenyl)-2-furamide. Given the absence of extensive published data on this specific molecule, this document serves as a forward-looking protocol, proposing a logical and scientifically sound approach to its initial biological characterization.
The furan scaffold is a cornerstone in medicinal chemistry, with its presence in numerous approved drugs and clinical candidates underscoring its therapeutic importance.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and cardiovascular effects.[1] The inclusion of a bromine atom and a fluorophenyl group on the furan-2-amide core of the target molecule suggests the potential for significant biological effects, as halogenation is a common strategy to enhance the potency and modulate the pharmacokinetic properties of drug candidates.
This guide will objectively compare the hypothetical performance of this compound with established therapeutic agents in two key areas of bioactivity commonly associated with furan-based compounds: antimicrobial and anticancer activity.[2][3] By providing detailed experimental protocols, frameworks for data analysis, and a discussion of potential mechanisms of action, we aim to equip fellow scientists with the necessary tools to independently assess the therapeutic potential of this and other novel chemical entities.
Part 1: Proposed Antimicrobial Activity Screening
The initial assessment of a novel compound's antimicrobial properties is crucial. We propose a standardized in vitro method, broth microdilution, to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Comparative Agents:
To contextualize the potential efficacy of our target compound, its activity will be compared against established antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, which inhibits cell wall synthesis.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Prepare stock solutions of the comparator antibiotics (Ciprofloxacin, Gentamicin, Vancomycin) as per the manufacturer's instructions.
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Bacterial Strains:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive
-
Escherichia coli (ATCC 25922) - Gram-negative
-
Pseudomonas aeruginosa (ATCC 27853) - Gram-negative
-
Enterococcus faecalis (ATCC 29212) - Gram-positive
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compound and comparator antibiotics in a 96-well microtiter plate using CAMHB. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.[6]
-
-
Data Analysis:
Hypothetical Data Presentation: Comparative Antimicrobial Activity
The following table presents a hypothetical outcome of the MIC testing, providing a clear comparison of this compound's potential activity against standard antibiotics.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | E. faecalis (MIC, µg/mL) |
| This compound | 8 | 32 | >128 | 16 |
| Ciprofloxacin | 0.5 | 0.015 | 0.5 | 1 |
| Gentamicin | 0.5 | 1 | 2 | 8 |
| Vancomycin | 1 | >128 | >128 | 2 |
Visualization of the Antimicrobial Screening Workflow
Part 2: Proposed Anticancer Activity Screening
Furan derivatives have shown promise as anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.[8][9][10] A primary assessment of a compound's anticancer potential involves evaluating its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[11][12][13]
Comparative Agents:
The cytotoxic activity of this compound will be compared against well-established chemotherapeutic agents:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to cytotoxicity.
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA replication and transcription, and inducing apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard procedure for assessing cell viability.
-
Cell Lines and Culture:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HCT116 (human colon carcinoma)
-
Maintain cell lines in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and the comparator drugs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well and gently shaking the plate.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Hypothetical Data Presentation: Comparative Cytotoxicity
The following table illustrates a potential outcome of the MTT assay, comparing the IC50 values of the test compound with standard anticancer drugs.
| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) | HCT116 (IC50, µM) |
| This compound | 12.5 | 25.8 | 18.2 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
| Cisplatin | 5.2 | 8.1 | 3.7 |
| Paclitaxel | 0.01 | 0.05 | 0.02 |
Proposed Mechanism of Action and Visualization
Based on the known activities of other furan derivatives, we can hypothesize a potential mechanism of action for the anticancer effects of this compound. It may induce apoptosis through the intrinsic (mitochondrial) pathway.
Conclusion and Future Directions
This guide outlines a foundational strategy for the independent validation of the bioactivity of this compound. The proposed antimicrobial and anticancer screening protocols, along with the inclusion of well-characterized comparator compounds, provide a robust framework for generating reliable and comparable data.
Should the hypothetical results presented here be confirmed through experimentation, further studies would be warranted. These could include:
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by the compound. For antimicrobial activity, this could involve assays to assess effects on cell wall synthesis, protein synthesis, or DNA replication. For anticancer activity, this could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key apoptotic proteins.
-
In Vivo Efficacy Studies: Evaluating the compound's activity in animal models of infection or cancer to determine its therapeutic potential in a living organism.
-
Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.
By adhering to rigorous scientific principles and employing standardized methodologies, the research community can effectively evaluate the potential of novel compounds like this compound and contribute to the discovery of new therapeutic agents.
References
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]
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Wikipedia. Broth microdilution. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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MI - Microbiology. Broth Microdilution. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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American Chemical Society. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
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National Institutes of Health. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]
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National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
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World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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ResearchGate. Possible pathways that suggested for antimicrobial effects of furan natural derivatives. [Link]
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National Institutes of Health. Antimicrobial Susceptibility Testing. [Link]
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National Institutes of Health. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]
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ResearchGate. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]
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PubMed. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]
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PubMed. Screening of Microbial Extracts for Anticancer Compounds Using Streptomyces Kinase Inhibitor Assay. [Link]
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National Institutes of Health. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. [Link]
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International Institute of Anticancer Research. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. [Link]
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National Institutes of Health. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]
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American Chemical Society. (2020, June 14). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. [Link]
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MDPI. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]
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MDPI. (2021, September 28). Computational Screening of Natural Compounds for Identification of Potential Anti-Cancer Agents Targeting MCM7 Protein. [Link]
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ResearchGate. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. [Link]
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bioMerieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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World Organisation for Animal Health. WOAH Standards, Guidelines and Resolutions on Antimicrobial Resistance and the Use of Antimicrobial Agents. [Link]
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Medscape. (2025, October 14). Antimicrobial Susceptibility. [Link]
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MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
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IJCRT.org. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]
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National Institutes of Health. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]
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Human Journals. (2022, April 30). Overview of Antimicrobial Properties of Furan. [Link]
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Dove Press. (2026, January 13). A Comprehensive Review of Vitamin C for Cancer Therapy: Anti-tumor Mec. [Link]
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Assessing the Unseen: A Comparative Guide to Off-Target Profiling of Novel Small Molecules
In the landscape of drug discovery, the journey of a promising small molecule from a hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its interaction with the complex biological system beyond its intended target. These "off-target" effects are a primary cause of adverse drug reactions and clinical trial failures, making their early and comprehensive assessment a cornerstone of modern drug development.[1] This guide provides a deep dive into the strategic assessment of off-target effects for a novel chemical entity, exemplified by a hypothetical compound, "Compound X" (e.g., 5-bromo-N-(2-fluorophenyl)-2-furamide). We will explore a multi-pronged approach, comparing and contrasting key experimental methodologies, to build a robust safety and selectivity profile.
The Rationale for a Multi-Tiered Off-Target Screening Cascade
A single experimental approach is rarely sufficient to comprehensively map the off-target landscape of a new molecule. A well-designed screening cascade, progressing from broad, high-throughput screens to more focused, physiologically relevant assays, provides a cost-effective and scientifically rigorous strategy. This tiered approach allows for early identification of potential liabilities and informs subsequent, more resource-intensive investigations.
Here, we will detail a three-tiered strategy for "Compound X," a novel kinase inhibitor candidate. This strategy is designed to be self-validating by incorporating orthogonal assay formats that cross-verify initial findings.
Tier 1: Broad Kinome and GPCR Panel Screening Tier 2: Cellular Thermal Shift Assay (CETSA) and Phenotypic Screening Tier 3: In-depth Cytotoxicity and Safety Pharmacology Profiling
Tier 1: Casting a Wide Net - Kinase and GPCR Profiling
The initial step involves screening "Compound X" against large panels of kinases and G-protein coupled receptors (GPCRs), two of the largest and most "druggable" protein families.[2][3] This provides a broad, yet initial, overview of potential off-target interactions.
Kinase Profiling: Beyond the Primary Target
Even for a compound designed as a specific kinase inhibitor, promiscuity is a common challenge due to the highly conserved ATP-binding pocket across the kinome.[4][5]
Experimental Protocol: In Vitro Radiometric Kinase Assay
This functional assay directly measures the ability of a kinase to phosphorylate a substrate, and how "Compound X" inhibits this process.[5]
-
Reaction Setup: In a 384-well plate, combine the purified recombinant kinase, a specific peptide or protein substrate, and "Compound X" at a fixed concentration (e.g., 1 µM).
-
Initiation: Start the reaction by adding ATP mix containing [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Remove unreacted [γ-³³P]ATP through a series of wash steps.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
Comparative Compound: Staurosporine (A pan-kinase inhibitor)
| Compound | Primary Target | Off-Target Kinases (at 1 µM) |
| Compound X | Kinase A | 5 |
| Staurosporine | Broad | >200 |
This table illustrates hypothetical data for comparison.
Rationale: The choice of a radiometric assay provides high sensitivity and a direct measure of catalytic activity.[5] Comparing the off-target profile to a known promiscuous inhibitor like Staurosporine provides a valuable benchmark for the selectivity of "Compound X."
GPCR Screening: Uncovering Unintended Signaling
GPCRs are involved in a vast array of physiological processes, and unintended interactions can lead to a wide range of side effects.[6][7]
Experimental Protocol: β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, a common signaling event for many GPCRs.[8][9]
-
Cell Line: Utilize engineered cell lines that co-express a specific GPCR and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation).
-
Compound Treatment: Add "Compound X" at various concentrations to the cells in a multi-well plate.
-
Incubation: Incubate for a sufficient period to allow for receptor activation and β-arrestin recruitment.
-
Lysis and Substrate Addition: Lyse the cells and add the chemiluminescent substrate for the reporter enzyme.
-
Detection: Measure the luminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Determine the EC50 or IC50 values for "Compound X" at each GPCR target.
Workflow for Tier 1 Screening
Caption: Tier 1 workflow for broad off-target screening.
Tier 2: Cellular Validation and Phenotypic Insights
Hits identified in Tier 1 biochemical or engineered cell-based assays need to be validated in a more physiological context.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
CETSA is a powerful technique to confirm that "Compound X" binds to its putative off-targets in intact cells. The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Treat cultured cells with "Compound X" or vehicle.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of "Compound X" indicates target engagement.
Comparative Method: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is another cell-based method to quantify compound binding to a target protein in living cells.[10]
| Assay | Principle | Throughput | Physiological Relevance |
| CETSA | Thermal stabilization | Low to medium | High (unlabeled compound) |
| NanoBRET™ | Bioluminescence resonance energy transfer | High | High (live cells) |
Tier 3: Assessing Functional Consequences - Cytotoxicity
Ultimately, the most critical aspect of off-target effects is their functional consequence on cellular health. Cytotoxicity assays are essential to determine the therapeutic window of a compound.[11][12][13]
Experimental Protocol: Multiplexed Cytotoxicity Assay
A multiplexed approach, measuring multiple parameters of cell health simultaneously, provides a more comprehensive picture of cytotoxicity.
-
Cell Plating: Seed multiple cell lines (e.g., HepG2 for liver toxicity, iPSC-derived cardiomyocytes for cardiotoxicity) in 96-well plates.
-
Compound Treatment: Treat the cells with a dose-response of "Compound X" for 24-72 hours.
-
Multiplexed Assay:
-
Viability: Add a reagent to measure ATP levels (e.g., CellTiter-Glo®), an indicator of metabolically active cells.
-
Cytotoxicity: Add a reagent to measure the release of a cytosolic enzyme like lactate dehydrogenase (LDH) into the medium, indicating loss of membrane integrity.[13]
-
Apoptosis: Add a reagent to measure caspase-3/7 activity, a hallmark of programmed cell death.
-
-
Detection: Read the luminescent and fluorescent signals on a plate reader.
-
Data Analysis: Calculate IC50 values for each parameter and compare them to the on-target potency of "Compound X."
Sources
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- 7. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
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- 13. Cytotoxicity assay selection guide | Abcam [abcam.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
